Product packaging for (E)-N-methyl-3-phenylprop-2-en-1-amine(Cat. No.:CAS No. 83554-67-0)

(E)-N-methyl-3-phenylprop-2-en-1-amine

Cat. No.: B3022317
CAS No.: 83554-67-0
M. Wt: 147.22 g/mol
InChI Key: RHPMSSCVPPONDM-VMPITWQZSA-N
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Description

(E)-N-Methyl-3-phenylprop-2-en-1-amine (CAS 83554-67-0) is a high-purity organic compound supplied for research and development applications. With a molecular formula of C10H13N and a molecular weight of 147.22 g/mol, this amine is of significant value in pharmaceutical chemistry . Its primary researched application is as a critical intermediate and reference standard in the analytical method development, validation, and commercial production of the antidepressant drug Fluoxetine . This makes it an essential compound for laboratories working on Abbreviated New Drug Applications (ANDA). The product is characterized by data compliant with regulatory guidelines and can be used as a traceable quality control standard . Structurally related to cinnamaldehyde derivatives, which are known to be precursors for bioactive molecules, this allylamine shares a structural motif with other pharmacologically active compounds such as the antifungal agent Naftifine, suggesting potential utility in broader medicinal chemistry and drug discovery research . As a fine chemical, it is also useful as a building block for the synthesis of more complex molecules and enzyme inhibitors . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human use. Please refer to the provided Safety Data Sheet (MSDS) for detailed handling and hazard information, as the compound may cause skin and serious eye irritation . For optimal stability, store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B3022317 (E)-N-methyl-3-phenylprop-2-en-1-amine CAS No. 83554-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-methyl-3-phenylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPMSSCVPPONDM-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60960-88-5, 83554-67-0
Record name N-Methylcinnamylamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060960885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 83554-67-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for (E)-N-methyl-3-phenylprop-2-en-1-amine, a valuable amine derivative in medicinal chemistry and organic synthesis. The primary focus of this document is the detailed elucidation of the most common and efficient synthesis route: the reductive amination of cinnamaldehyde. Additionally, alternative synthetic strategies, including nucleophilic substitution and the Gabriel synthesis, are explored. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as N-methylcinnamylamine, is an organic compound featuring a phenyl group, a trans-alkene, and a secondary amine.[1] Its structure lends itself to a variety of chemical transformations and potential biological activities, making it a compound of interest in the development of novel chemical entities. The synthesis of such secondary amines is a fundamental task in organic chemistry, often complicated by the potential for over-alkylation.[2] This guide will explore robust methods to achieve the target molecule with high purity and yield.

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of cinnamaldehyde. This two-step, one-pot reaction involves the initial formation of an imine intermediate from cinnamaldehyde and methylamine, followed by in-situ reduction to the desired secondary amine. This method is favored for its operational simplicity, high atom economy, and the ability to control the degree of alkylation.

This guide will provide a detailed, step-by-step protocol for this primary synthesis route, followed by a discussion of alternative pathways. Each section will delve into the underlying chemical principles, the rationale for procedural choices, and methods for purification and characterization of the final product.

Primary Synthesis Pathway: Reductive Amination of Cinnamaldehyde

The reductive amination of cinnamaldehyde with methylamine is a cornerstone for the synthesis of this compound. The reaction proceeds in two key stages:

  • Imine Formation: Cinnamaldehyde reacts with methylamine in a condensation reaction to form the corresponding N-methylcinnamylidene imine. This reaction is typically reversible and is driven to completion by the subsequent reduction step.

  • Reduction: The intermediate imine is then reduced to the target secondary amine. A mild reducing agent, such as sodium borohydride (NaBH₄), is often employed as it selectively reduces the imine in the presence of the unreacted aldehyde.[2]

The overall transformation can be represented as follows:

Reductive_Amination Cinnamaldehyde Cinnamaldehyde Imine N-methylcinnamylidene (Imine intermediate) Cinnamaldehyde->Imine + CH3NH2 - H2O Methylamine Methylamine FinalProduct This compound Imine->FinalProduct ReducingAgent + [H] (e.g., NaBH4) Nucleophilic_Substitution CinnamylHalide Cinnamyl Halide (X = Cl, Br) FinalProduct This compound CinnamylHalide->FinalProduct + CH3NH2 - HX Methylamine Methylamine SideProduct Dialkylated Product (Side Product) FinalProduct->SideProduct + Cinnamyl Halide Gabriel_Synthesis Phthalimide Potassium Phthalimide N_Cinnamylphthalimide N-Cinnamylphthalimide Phthalimide->N_Cinnamylphthalimide + Cinnamyl Halide CinnamylHalide Cinnamyl Halide Cinnamylamine Cinnamylamine (Primary Amine) N_Cinnamylphthalimide->Cinnamylamine + Hydrazine Hydrazine Hydrazine (H2NNH2) FinalProduct This compound Cinnamylamine->FinalProduct + HCHO, [H] ReductiveAmination Reductive Amination (with Formaldehyde)

References

An In-Depth Technical Guide to the Physicochemical Properties of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(E)-N-methyl-3-phenylprop-2-en-1-amine, also known as N-methylcinnamylamine, is an organic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a phenyl ring, a conjugated double bond, and a secondary amine, makes it a versatile scaffold for the synthesis of various biologically active molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and detailed methodologies for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development. These parameters govern a molecule's behavior in various chemical and biological environments.

Structure and Identification
  • IUPAC Name: this compound[2]

  • Synonyms: N-methylcinnamylamine, trans-N-methyl-3-phenyl-2-propen-1-amine[3]

  • CAS Number: 83554-67-0[4][5]

  • Molecular Formula: C₁₀H₁₃N[1][3]

  • Molecular Weight: 147.22 g/mol [2][4]

PropertyValueSource
Molecular Formula C₁₀H₁₃N[1][3]
Molecular Weight 147.22 g/mol [2][4]
CAS Number 83554-67-0[4][5]
Physical State and Appearance

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It is noted to be soluble in organic solvents.[1]

Key Physicochemical Parameters

The following table summarizes key physicochemical parameters. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.

ParameterValueMethod
Boiling Point 252.1 °C at 760 mmHgCalculated[3]
Density 0.945 g/cm³Calculated[3]
Flash Point 123.8 °CCalculated[3]
LogP 2.31Calculated[3]
Refractive Index 1.56Calculated[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. While publicly available experimental spectra are limited, the expected spectral features are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the propene backbone, the methylene protons adjacent to the nitrogen, and the N-methyl protons. The coupling constants between the vinylic protons will be indicative of the (E)- or trans-configuration.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl ring, the double bond, the methylene group, and the methyl group.[2]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the alkene and aromatic ring (around 1600-1650 cm⁻¹), and C-N stretching.[2]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (147.22). Fragmentation patterns would likely involve cleavage of the benzylic bond and the bond adjacent to the nitrogen atom.

Experimental Protocols

To ensure scientific rigor, the determination of key physicochemical parameters should be performed using validated experimental methods. The following section details the protocols for measuring pKa, LogP, and for assessing the stability of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve accurately weighed sample in a suitable solvent (e.g., methanol/water mixture). acidify Acidify the solution with a standard acid (e.g., HCl). prep->acidify titrate Titrate with a standardized base (e.g., NaOH) in small increments. acidify->titrate measure_ph Record the pH after each addition of titrant. titrate->measure_ph plot Plot pH versus the volume of titrant added. measure_ph->plot inflection Determine the inflection point of the titration curve. plot->inflection calculate Calculate the pKa from the pH at the half-equivalence point. inflection->calculate

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent system, such as a methanol-water mixture, to ensure complete dissolution.

    • Prepare standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the amine solution in a beaker and add a standardized amount of hydrochloric acid to protonate the amine fully.

    • Titrate the solution with the standardized sodium hydroxide solution, adding small, precise increments.

    • After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point, which is the point of the steepest slope on the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method involves partitioning a compound between two immiscible solvents, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

Experimental Workflow:

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-octanol with water and water with n-octanol. dissolve Dissolve the compound in one of the phases. saturate->dissolve mix Mix the two phases in a separatory funnel and shake to reach equilibrium. dissolve->mix separate Allow the phases to separate completely. mix->separate sample Take aliquots from both the n-octanol and aqueous phases. separate->sample quantify Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). sample->quantify calculate Calculate LogP = log([Compound]octanol / [Compound]water). quantify->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol by shaking them together and allowing them to separate.

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

    • Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully withdraw a sample from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Stability Assessment using a Stability-Indicating HPLC Method

Assessing the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Principle: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the remaining parent compound.

Forced Degradation Studies:

To develop a stability-indicating method, forced degradation studies are performed under various stress conditions:

  • Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at elevated temperatures.

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: The compound is subjected to high temperatures in both solid and solution states.

  • Photostability: The compound is exposed to light of controlled wavelength and intensity.

HPLC Method Development:

A reverse-phase HPLC method with UV detection is typically developed. The goal is to achieve baseline separation between the peak for this compound and any peaks corresponding to degradation products formed during the forced degradation studies.

Experimental Workflow:

Stability_Assessment cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_eval Evaluation acid Acid Hydrolysis develop Develop a separation method. acid->develop base Base Hydrolysis base->develop oxid Oxidation oxid->develop thermal Thermal Stress thermal->develop photo Photostability photo->develop analyze Analyze stressed and unstressed samples. develop->analyze separate Confirm separation of parent compound and degradants. analyze->separate quantify Quantify the remaining parent compound. separate->quantify identify Identify major degradation products (optional). quantify->identify

Caption: Workflow for stability assessment using a stability-indicating HPLC method.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented information, including structural details, physical parameters, and comprehensive experimental protocols, serves as a valuable resource for researchers and scientists in the field of drug development. The methodologies outlined for the determination of pKa, LogP, and stability are fundamental for the characterization of this and other novel chemical entities. Adherence to these rigorous experimental approaches will ensure the generation of high-quality, reliable data, which is critical for making informed decisions throughout the drug discovery and development pipeline.

References

An In-Depth Technical Guide to the Mechanism of Action of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-methyl-3-phenylprop-2-en-1-amine, also known as N-methylcinnamylamine, is a synthetic compound with a structural backbone derived from naturally occurring phenylpropanoids. While the broader class of cinnamylamine and cinnamamide derivatives has been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, the specific mechanism of action of this compound has been a subject of targeted investigation. This guide provides a comprehensive analysis of its primary molecular target and the biochemical interactions that underpin its biological activity. Drawing from available scientific literature, we will elucidate its role as an enzyme inhibitor, detail the experimental validation of this mechanism, and discuss the broader implications for its potential therapeutic applications.

Introduction: Chemical Identity and Pharmacological Context

This compound is an organic molecule characterized by a phenyl group attached to a propen-1-amine chain, with a methyl group substitution on the nitrogen atom.[1] Its chemical structure is foundational to its reactivity and biological interactions.

Table 1: Compound Identification

PropertyValue
IUPAC Name (2E)-N-methyl-3-phenylprop-2-en-1-amine
Synonyms N-methylcinnamylamine, trans-N-Methyl-3-phenyl-2-propen-1-amine
CAS Number 83554-67-0
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol

The cinnamyl scaffold is a versatile template in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This has led to investigations into their potential as therapeutic agents. While many cinnamyl derivatives have been studied for their effects on various receptors and enzymes, a key aspect of understanding the specific action of this compound lies in identifying its primary molecular target.

Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

The principal mechanism of action of this compound is the irreversible inhibition of Monoamine Oxidase B (MAO-B) .[1] MAOs are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters and biogenic amines. The two main isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor sensitivity.

Enzymatic Interaction and Covalent Modification

This compound acts as a substrate for MAO-B, undergoing oxidation. This enzymatic process leads to the generation of a reactive intermediate that covalently binds to the enzyme, resulting in its irreversible inactivation.[1] This time-dependent inhibition follows pseudo-first-order kinetics.[1]

The covalent nature of this interaction has been confirmed through radiolabeling studies. When a tritiated form of N-methyl-E-cinnamylamine was incubated with bovine liver MAO-B, radioactivity was stably incorporated into the enzyme, even after dialysis and SDS-PAGE, indicating a strong, covalent bond.[1]

Isoform Selectivity

Research indicates a significant selectivity of the cinnamylamine scaffold for MAO-B over MAO-A. The primary amine counterpart, E-cinnamylamine, showed minimal effect on the activity of MAO-A from rat liver.[1] This selectivity is a crucial aspect of its pharmacological profile, as MAO-A and MAO-B have distinct roles in neurotransmitter metabolism.

Structure-Activity Relationship: The Role of N-Methylation

The N-methyl group plays a critical role in the mechanism of inhibition. While the primary amine, E-cinnamylamine, also inhibits MAO-B, its action is reversible and largely attributed to its metabolite, E-cinnamaldehyde, which acts as a competitive inhibitor.[1] In contrast, the N-methylated form, this compound, demonstrates irreversible inhibition.[1] This suggests that the N-methyl group is key to the formation of the reactive species that covalently modifies the enzyme.

The partition ratios, which represent the number of catalytic turnovers before the enzyme is irreversibly inhibited, have been calculated for the N-methyl isomers with bovine MAO-B. The (E)-isomer has a partition ratio of 1640, while the (Z)-isomer has a ratio of 1430, quantifying their efficiency as irreversible inhibitors.[1]

Experimental Protocols for Mechanistic Elucidation

The determination of this compound's mechanism of action relies on specific biochemical assays.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is fundamental to determining the inhibitory potential and selectivity of the compound against MAO-A and MAO-B.

Objective: To measure the reduction in MAO activity in the presence of the inhibitor.

Methodology:

  • Enzyme Source: Purified MAO-A and MAO-B from a suitable source (e.g., bovine liver mitochondria, recombinant human enzyme).

  • Substrate: A specific substrate for each isoform is used. For MAO-B, benzylamine or phenylethylamine are common choices. For MAO-A, serotonin or kynuramine can be used.

  • Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction.

  • Detection: The rate of product formation is measured. This can be done spectrophotometrically by monitoring the change in absorbance of a product (e.g., benzaldehyde from benzylamine) or fluorometrically.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated to determine potency. To distinguish between reversible and irreversible inhibition, dialysis or dilution experiments can be performed after incubation with the inhibitor. A lack of recovery of enzyme activity indicates irreversible inhibition.[1]

Radioligand Binding Assay for Covalent Modification

This protocol is designed to provide direct evidence of covalent binding to the target enzyme.

Objective: To demonstrate the stable incorporation of the radiolabeled inhibitor into MAO-B.

Methodology:

  • Radiolabeling: this compound is synthesized with a radioactive isotope, such as tritium (³H).

  • Incubation: The radiolabeled compound is incubated with the purified MAO-B enzyme.

  • Removal of Unbound Ligand: The mixture is subjected to dialysis or gel filtration to remove any unbound radiolabeled compound.

  • Quantification of Radioactivity: The amount of radioactivity associated with the enzyme is measured using liquid scintillation counting.

  • Protein Analysis: The protein sample is analyzed by SDS-PAGE followed by autoradiography or phosphorimaging to visualize the radiolabeled enzyme, confirming that the radioactivity is associated with the protein of the correct molecular weight.[1]

Signaling Pathways and Downstream Effects

The inhibition of MAO-B by this compound has significant downstream consequences on monoamine neurotransmitter signaling pathways.

Modulation of Dopaminergic Pathways

MAO-B is the primary enzyme responsible for the degradation of dopamine in the human brain. By irreversibly inhibiting MAO-B, this compound would be expected to increase the synaptic and extrasynaptic concentrations of dopamine. This can lead to enhanced dopaminergic neurotransmission.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound Inhibitor->MAOB Irreversible Inhibition D_Receptors Dopamine Receptors Dopamine_cleft->D_Receptors Binding Signal Downstream Signaling D_Receptors->Signal

Figure 1: Simplified diagram of the effect of this compound on dopaminergic signaling.

Broader Pharmacological Considerations and Future Directions

While the primary mechanism of action appears to be the irreversible inhibition of MAO-B, the diverse biological activities reported for the broader class of cinnamylamine derivatives suggest the possibility of off-target effects. Cinnamamide derivatives, for example, have been shown to interact with a variety of molecular targets, including GABAA receptors and NMDA receptors. Further research is warranted to fully characterize the selectivity profile of this compound and to investigate its potential interactions with other enzymes and receptors.

The potent and irreversible inhibition of MAO-B positions this compound as a compound of interest for neuropharmacological research, particularly in the context of neurodegenerative diseases where MAO-B activity is elevated and dopaminergic neurons are compromised.

Conclusion

References

Biological activities of N-methyl-cinnamylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of N-methyl-cinnamylamine Derivatives

Executive Summary

The N-methyl-cinnamylamine scaffold represents a versatile and pharmacologically significant structure in modern medicinal chemistry. Derived from cinnamaldehyde, a primary constituent of cinnamon, this backbone has given rise to a plethora of derivatives with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive overview of these activities, with a primary focus on their potent and selective inhibition of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative disorders.[2][3] Furthermore, we will explore the significant antimicrobial and anticancer properties exhibited by this class of compounds.[4][5] By synthesizing data from mechanistic studies, quantitative bioassays, and synthetic methodologies, this document serves as a critical resource for researchers and drug development professionals aiming to leverage the therapeutic potential of N-methyl-cinnamylamine derivatives.

The Cinnamylamine Scaffold: A Foundation for Diverse Bioactivity

The inherent biological activity of natural products like cinnamic acid and its derivatives has long been recognized, spanning antimicrobial, anti-inflammatory, and anticancer effects.[6][7] The core structure, featuring a phenyl group connected to a propenylamine chain, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile.[8][9] The methylation of the terminal amine to form N-methyl-cinnamylamine is a critical modification that significantly influences its interaction with biological targets, most notably enzymes within the central nervous system.

The rationale for developing derivatives extends beyond simple potency enhancement. Strategic modifications to the phenyl ring or the alkylamine chain can improve pharmacokinetic properties, enhance target selectivity, and even introduce novel mechanisms of action, transforming a natural product scaffold into a platform for creating multi-target directed ligands for complex diseases.[10]

Primary Pharmacological Target: Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[] Over-activity of MAO-B, in particular, is implicated in the pathology of neurodegenerative conditions such as Parkinson's disease, as it leads to a depletion of dopamine and an increase in oxidative stress via the production of hydrogen peroxide.[12][13] Consequently, the selective inhibition of MAO-B is a cornerstone therapeutic strategy.[]

Mechanism of Irreversible MAO-B Inhibition

N-methyl-cinnamylamine and its isomers have been identified as potent, mechanism-based inactivators (irreversible inhibitors) of MAO-B.[2] The enzyme oxidizes the N-methyl-cinnamylamine substrate, but this process leads to the generation of a reactive intermediate that forms a stable, covalent bond with the enzyme's FAD cofactor.[2][] This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates.[2] The stability of this bond is demonstrated by the fact that enzyme activity cannot be restored through dialysis.[2]

This mechanism-based inactivation is a highly sought-after property in drug design. It ensures a prolonged duration of action that is not solely dependent on the pharmacokinetic half-life of the drug, as the recovery of enzyme activity requires de novo protein synthesis.

Quantitative Analysis of MAO-B Inhibition

The potency and specificity of N-methyl-cinnamylamine derivatives as MAO-B inhibitors are quantified using several key parameters. The half-maximal inhibitory concentration (IC₅₀) measures the concentration of the inhibitor required to reduce enzyme activity by 50%, while the partition ratio indicates the number of catalytic turnovers that occur for each molecule of enzyme that is irreversibly inactivated.

CompoundTargetIC₅₀ (µM)Selectivity Index (SI) for MAO-BInhibition TypeSource
N-methyl-E-cinnamylamine Bovine MAO-B--Irreversible[2]
N-methyl-Z-cinnamylamine Bovine MAO-B--Irreversible[2]
Isatin Derivative (IHC3) Human MAO-B1.672>23.92Reversible[3]
Pargyline (Reference) Human MAO-B0.1417.16Irreversible[3]

Note: Partition ratios for N-methyl-E-cinnamylamine and its Z-isomer with bovine MAO-B were calculated to be 1640 and 1430, respectively.[2]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a standard, continuous spectrophotometric assay to determine the MAO-B inhibitory potential of a test compound. The causality behind this design is to measure the product of the enzymatic reaction in real-time, allowing for the calculation of initial reaction velocities, which are essential for accurate inhibition kinetics.

Materials:

  • Recombinant human MAO-B enzyme

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compound (dissolved in DMSO)

  • 96-well microplate, spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a working solution of Amplex® Red and HRP in phosphate buffer. The HRP is crucial as it links the H₂O₂ produced by MAO to the oxidation of Amplex® Red, which generates a fluorescent signal.

  • Incubation: In a 96-well plate, add MAO-B enzyme to wells containing various concentrations of the test compound (or vehicle control). Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding. This pre-incubation is critical for time-dependent or irreversible inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (benzylamine) and the Amplex® Red/HRP working solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of reading fluorescence (excitation ~530 nm, emission ~590 nm). Measure the fluorescence signal every minute for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: MAO-B Inhibition Workflow

MAOB_Inhibition cluster_Enzyme MAO-B Catalytic Cycle cluster_Inhibition Irreversible Inhibition MAO_FAD MAO-B (FAD_ox) MAO_FADH2 MAO-B (FAD_red) MAO_FAD->MAO_FADH2 Reduces Enzyme Reactive_Int Reactive Intermediate MAO_FAD->Reactive_Int Catalytic Turnover MAO_FADH2->MAO_FAD O₂ Re-oxidizes Product DOPAL + H₂O₂ MAO_FADH2->Product Releases Aldehyde Substrate Dopamine Substrate->MAO_FAD Binds Inhibitor N-methyl- cinnamylamine Inhibitor->MAO_FAD Binds as Substrate Inactive_Enzyme Covalently Bound MAO-B (Inactive) Reactive_Int->Inactive_Enzyme Covalent Bonding

References

The Structural Elucidation of (E)-N-methyl-3-phenylprop-2-en-1-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of (E)-N-methyl-3-phenylprop-2-en-1-amine and its analogs, a class of compounds with significant potential in medicinal chemistry.[1] As researchers and drug development professionals, a deep understanding of the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. While a definitive crystal structure for the parent compound, this compound, is not yet publicly available, this guide will provide a robust framework for its structural analysis. We will delve into established synthetic routes, proven crystallization methodologies, and predictive structural insights based on closely related compounds and computational modeling.

Introduction to the Cinnamylamine Scaffold

Substituted cinnamylamines are a versatile class of organic compounds built upon a structural motif derived from naturally occurring cinnamic acid and cinnamaldehyde.[1] This scaffold, characterized by a phenyl group attached to a propenylamine chain, has garnered considerable interest due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The biological actions of these molecules are intrinsically linked to the electronic and steric properties of the α,β-unsaturated system and the aromatic ring, which can be readily functionalized to modulate biological activity and selectivity.[1]

Synthetic Pathways to Cinnamylamine Analogs

The synthesis of this compound and its analogs can be achieved through several strategic routes, offering flexibility in structural modifications. The primary methods include reductive amination of cinnamaldehydes and derivatization from cinnamic acids.[1]

Reductive Amination of Cinnamaldehyde

This is a widely employed and efficient method for the synthesis of cinnamylamines.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add a solution of methylamine (1.1-1.5 equivalents) in the same solvent to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: The reducing agent, typically sodium borohydride (NaBH₄) (1.5-2 equivalents), is added portion-wise to the stirred solution. The reaction is then stirred for an additional 12-24 hours at room temperature.

  • Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

  • The use of an excess of the amine drives the imine formation equilibrium forward.

  • Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the alkene, thus preserving the double bond.

  • The workup procedure is designed to remove unreacted reagents and byproducts, isolating the desired amine.

Derivatization from Cinnamic Acid

An alternative route involves the conversion of cinnamic acid to a cinnamamide, followed by reduction.[1]

Protocol:

  • Acid Chloride Formation: Cinnamic acid (1 equivalent) is reacted with thionyl chloride (SOCl₂) (1.2 equivalents) in an inert solvent like dichloromethane (DCM) under reflux to form cinnamoyl chloride.

  • Amide Formation: The resulting cinnamoyl chloride is then reacted with methylamine (2 equivalents) in DCM at 0°C to room temperature to yield N-methylcinnamamide.

  • Reduction: The N-methylcinnamamide is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) under reflux.

  • Workup and Purification: A standard aqueous workup is performed, followed by extraction and purification by column chromatography as described in the previous method.

Causality of Experimental Choices:

  • Thionyl chloride is a common reagent for converting carboxylic acids to more reactive acyl chlorides.

  • LiAlH₄ is a powerful reducing agent necessary for the reduction of the amide to the corresponding amine.

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_cinnamic_acid_derivatization Cinnamic Acid Derivatization Cinnamaldehyde Cinnamaldehyde Imine_Formation Imine_Formation Cinnamaldehyde->Imine_Formation + Methylamine Reduction Reduction Imine_Formation->Reduction + NaBH4 Purification_RA Purification_RA Reduction->Purification_RA Workup Final_Product (E)-N-methyl-3- phenylprop-2-en-1-amine Purification_RA->Final_Product Column Chromatography Cinnamic_Acid Cinnamic_Acid Acid_Chloride Acid_Chloride Cinnamic_Acid->Acid_Chloride + SOCl2 Amide_Formation Amide_Formation Acid_Chloride->Amide_Formation + Methylamine Reduction_CAD Reduction_CAD Amide_Formation->Reduction_CAD + LiAlH4 Purification_CAD Purification_CAD Reduction_CAD->Purification_CAD Workup Purification_CAD->Final_Product Column Chromatography

Caption: Synthetic routes to this compound.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure.[3] For novel compounds like the this compound analogs, a systematic screening of crystallization conditions is essential.

General Crystallization Protocol
  • Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent in which it is freely soluble. A "poor" solvent, in which the compound is sparingly soluble, is then slowly added until the solution becomes slightly turbid.

  • Common Crystallization Techniques:

    • Slow Evaporation: The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: The solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a reservoir of the "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize out.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[4] This pattern of spots can be mathematically transformed to generate a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.[4]

Crystallization_and_XRD_Workflow Purified_Compound Purified Analog Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) Solvent_Screening->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal XRay_Diffraction X-ray Diffraction Single_Crystal->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for crystallization and single crystal X-ray diffraction.

Predicted Crystal Structure and Conformational Analysis

In the absence of a published crystal structure for this compound, we can infer its likely solid-state conformation by examining a closely related molecule for which a crystal structure is available: (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. This molecule contains the key (E)-3-phenylprop-2-en-1-yl moiety.

The crystal structure of this related compound reveals that the molecule is nearly planar, a feature attributed to the π-conjugation along the chain linking the phenyl ring and the thiosemicarbazone group.[6] It is highly probable that the this compound core will also adopt a largely planar conformation to maximize conjugation between the phenyl ring and the double bond.

Key Structural Features to Anticipate:

  • Planarity: The phenyl ring and the C=C double bond are expected to be coplanar.

  • Trans Configuration: The E or trans configuration of the double bond will be a defining feature.

  • Conformational Flexibility: The primary source of conformational flexibility will be the rotation around the C-C and C-N single bonds.

  • Intermolecular Interactions: In the crystal lattice, hydrogen bonding between the amine proton and the nitrogen of a neighboring molecule is expected. Pi-stacking interactions between the phenyl rings of adjacent molecules are also likely to play a significant role in the crystal packing.

Table 1: Predicted Crystallographic Parameters for this compound Analogs

ParameterPredicted Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules
Space GroupP2₁/c, P-1, C2/cCentrosymmetric space groups are common
C=C Bond Length~1.34 ÅTypical for a double bond
C-N Bond Length~1.47 ÅTypical for a single C-N bond
Phenyl-C Bond Length~1.48 ÅTypical for a single bond between sp² carbons
Dihedral Angle (Phenyl-C=C)< 20°Near planarity for conjugation

Structure-Activity Relationship (SAR) and Drug Design Implications

A detailed understanding of the three-dimensional structure of these analogs is crucial for rational drug design. The orientation of the phenyl ring, the conformation of the propenylamine chain, and the nature of the substituent on the nitrogen atom will all influence how these molecules interact with their biological targets.

For instance, modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties of the molecule and its ability to engage in specific interactions with a receptor binding pocket. Similarly, the size and nature of the N-substituent will impact the molecule's overall lipophilicity and steric profile, which are key determinants of pharmacological activity.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The protocols and predictive insights presented herein are intended to empower researchers in their efforts to elucidate the three-dimensional structures of this important class of compounds. The future determination of these crystal structures will undoubtedly provide invaluable information for the rational design of novel therapeutics with improved efficacy and selectivity.

References

An In-depth Technical Guide to Substituted Phenylprop-2-en-1-amines: Synthesis, Characterization, and Therapeutic Potential as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

Substituted phenylprop-2-en-1-amines represent a class of organic compounds built upon a versatile cinnamylamine framework. This structural motif, characterized by a phenyl ring linked to an amine via a propenyl backbone, has garnered significant attention from the medicinal chemistry community.[1] The inherent reactivity of the α,β-unsaturated system, combined with the basicity of the amine and the broad potential for substitution on the aromatic ring, makes this scaffold a fertile ground for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of this chemical class, with a primary focus on their synthesis, physicochemical characterization, and their prominent role as selective inhibitors of Monoamine Oxidase B (MAO-B). As we will explore, the inhibition of MAO-B is a clinically validated strategy for modulating dopamine levels in the brain, offering symptomatic relief and potential neuroprotective effects in the management of Parkinson's disease and other neurodegenerative disorders.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and insightful research.

Part 1: Medicinal Chemistry and Synthesis

The construction of substituted phenylprop-2-en-1-amines is a multi-step process. The core strategy involves the initial synthesis of an α,β-unsaturated ketone (a chalcone or phenylprop-2-en-1-one) via a Claisen-Schmidt condensation, followed by the conversion of the ketone to the target primary amine through reductive amination.

Synthesis of the Phenylprop-2-en-1-one Backbone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely utilized base-catalyzed reaction between an aromatic ketone (e.g., a substituted acetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., a substituted benzaldehyde).[4] This reaction is foundational for creating the chalcone core structure.

  • Reactant Selection: The use of an aldehyde without α-hydrogens (like benzaldehyde) is critical. It prevents the aldehyde from undergoing self-condensation, ensuring it acts exclusively as the electrophile. The ketone, possessing acidic α-hydrogens, is readily deprotonated by the base to form the nucleophilic enolate.[5]

  • Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used because they are inexpensive and effective at deprotonating the ketone to initiate the reaction. The concentration must be carefully controlled; excessively high base concentrations can promote the Cannizzaro reaction, a disproportionation of the aldehyde, as an undesired side reaction.[5][6]

  • Solvent: Ethanol is a preferred solvent as it readily dissolves the aromatic reactants and the base catalyst, creating a homogenous reaction medium. Its protic nature also facilitates the proton transfer steps in the mechanism.[7]

This protocol is designed as a self-validating system. Each step includes checks and expected outcomes to ensure the integrity of the synthesis.

Materials:

  • Acetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve acetophenone (e.g., 10 mmol, 1.20 g) and benzaldehyde (e.g., 10 mmol, 1.06 g) in 40 mL of 95% ethanol. Stir at room temperature until a clear, homogenous solution is formed.

    • Self-Validation Check: Complete dissolution ensures both reactants are available for the reaction. Incomplete dissolution can lead to lower yields.

  • Catalyst Addition & Reaction: Prepare a solution of NaOH (e.g., 20 mmol, 0.80 g) in 10 mL of water. Cool the ethanol solution of the carbonyl compounds in an ice bath. Add the NaOH solution dropwise over 20-30 minutes with vigorous stirring, ensuring the temperature remains below 25°C.

    • Causality: Dropwise addition and cooling prevent runaway reactions and minimize side products by controlling the rate of enolate formation.[1]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. A yellow precipitate of the chalcone product will typically form.

    • Self-Validation Check: TLC should show the consumption of the starting materials (acetophenone and benzaldehyde) and the appearance of a new, less polar spot corresponding to the chalcone product.

  • Product Isolation & Neutralization: Pour the reaction mixture into a beaker containing ~200 g of crushed ice. Slowly acidify the mixture with dilute HCl while stirring until the solution is neutral (pH ~7).

    • Causality: Pouring into ice water quenches the reaction and precipitates the water-insoluble product. Neutralization removes the NaOH catalyst.

  • Purification (Primary): Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove any remaining salts and water-soluble impurities. Allow the product to air-dry.

  • Purification (Secondary): Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Self-Validation Check: A sharp melting point and a single spot on TLC indicate a high degree of purity.

Conversion to Phenylprop-2-en-1-amine via Reductive Amination

The transformation of the synthesized phenylprop-2-en-1-one to the target amine is most commonly achieved through reductive amination. The Leuckart reaction, which uses ammonium formate or formamide, is a classic and effective method for this conversion.[2]

  • Reagent: Ammonium formate serves as both the nitrogen source (ammonia) and the reducing agent (formate).[2] Upon heating, it decomposes to ammonia and formic acid. The ammonia reacts with the ketone to form an imine intermediate, which is then reduced by the formic acid (or formate ion). This one-pot approach is efficient, though it requires high temperatures.

  • Alternative Reductants: Milder reducing agents like sodium borohydride (NaBH₄) can also be used.[8][9] This often involves a two-step process: first, the formation of the imine with ammonia, followed by reduction. The advantage is milder reaction conditions, but it may require careful control to prevent the reduction of the starting ketone before imine formation.[10]

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone) (1.0 eq)

  • Ammonium Formate (excess, ~5-10 eq)

  • Round-bottom flask, heating mantle, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the chalcone (e.g., 5 mmol, 1.04 g) and a significant excess of ammonium formate (e.g., 25 mmol, 1.58 g).

  • Thermal Reaction: Heat the mixture in an oil bath or with a heating mantle to 120-130°C. The mixture will melt and react. Continue heating for 4-6 hours.

    • Causality: The high temperature is necessary to drive the formation of the imine and facilitate the reduction by formate.[2]

  • Hydrolysis: After cooling, add 20 mL of 10% HCl to the reaction mixture. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formyl derivative to the free amine.

  • Workup and Isolation: Cool the acidic solution and wash it with diethyl ether to remove any unreacted starting material or non-basic byproducts. Basify the aqueous layer with a concentrated NaOH solution until strongly alkaline (pH > 12), which precipitates the free amine.

  • Purification: Extract the amine into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or recrystallization.

    • Self-Validation Check: The final product should be a solid or oil that gives a positive test for a primary amine. Purity is confirmed by TLC, NMR, and MS analysis.

Part 2: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized substituted phenylprop-2-en-1-amines. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural elucidation. For a typical cinnamylamine structure, key signals include:

      • Aromatic protons in the range of δ 7.0-8.0 ppm. The substitution pattern can be deduced from the splitting patterns and coupling constants.

      • Vinylic protons of the C=C double bond, typically appearing as doublets or multiplets between δ 6.0-7.0 ppm. The large coupling constant (J ≈ 15-16 Hz) for one of these protons is characteristic of the trans (E) isomer, which is the thermodynamically favored product of the Claisen-Schmidt reaction.[6]

      • The protons of the aminomethyl group (-CH₂-NH₂) will appear as a doublet adjacent to the vinylic proton, typically in the δ 3.0-4.0 ppm range.

      • The amine protons (-NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

    • ¹³C NMR: Confirms the carbon framework. Key signals include:

      • Aromatic carbons between δ 120-150 ppm.

      • Vinylic carbons (C=C) in the δ 125-140 ppm range.

      • The aminomethyl carbon (-CH₂-NH₂) typically appears around δ 40-50 ppm.[6]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present.

    • N-H Stretch: Primary amines show two characteristic medium-intensity bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.[11][12]

    • C=C Stretch: A medium-intensity band around 1600-1650 cm⁻¹ corresponds to the alkene double bond.

    • C-N Stretch: Appears in the fingerprint region, typically between 1020-1250 cm⁻¹.[13]

    • Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Diagram: General Synthesis Workflow

SynthesisWorkflow cluster_synthesis Part 1: Synthesis of Phenylprop-2-en-1-one cluster_amination Part 2: Reductive Amination Ketone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Ketone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Base NaOH / EtOH Base->Condensation Catalyst Chalcone Crude Phenylprop-2-en-1-one Condensation->Chalcone Purify1 Recrystallization (Ethanol) Chalcone->Purify1 PureChalcone Pure Phenylprop-2-en-1-one Purify1->PureChalcone Amination Reductive Amination PureChalcone->Amination Intermediate Product AmineSource Ammonium Formate (Leuckart Reaction) AmineSource->Amination Hydrolysis Acid Hydrolysis Amination->Hydrolysis CrudeAmine Crude Phenylprop-2-en-1-amine Hydrolysis->CrudeAmine Purify2 Column Chromatography CrudeAmine->Purify2 FinalProduct Pure Substituted Phenylprop-2-en-1-amine Purify2->FinalProduct

Caption: A logical workflow for the two-stage synthesis of substituted phenylprop-2-en-1-amines.

Part 3: Pharmacology as MAO-B Inhibitors

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[3] The B isoform, MAO-B, is of particular interest in neurodegenerative diseases because it preferentially metabolizes dopamine.[14] The inhibition of MAO-B in the brain leads to an increase in synaptic dopamine concentrations, which can alleviate the motor symptoms of Parkinson's disease.[15]

Mechanism of Neuroprotection

Beyond symptomatic relief, selective MAO-B inhibitors, including compounds from the phenylprop-2-en-1-amine class, exhibit significant neuroprotective potential through multiple mechanisms:[16][17]

  • Reduction of Oxidative Stress: The catalytic cycle of MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. By inhibiting the enzyme, these compounds reduce the production of H₂O₂.[3]

  • Induction of Pro-Survival Factors: Certain MAO-B inhibitors have been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[8] These factors promote neuronal survival and plasticity.

  • Mitochondrial Protection: They can help maintain mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore, a key event in the apoptotic cascade.[2]

Diagram: MAO-B Inhibition and Neuroprotection Pathway

MAOB_Pathway cluster_metabolism Normal Dopamine Metabolism cluster_inhibition Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by IncreasedDopamine Increased Synaptic Dopamine Dopamine->IncreasedDopamine DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 ReducedStress Reduced Oxidative Stress H2O2->ReducedStress Inhibitor Substituted Phenylprop-2-en-1-amine Inhibitor->MAOB Inhibits Neuroprotection Neuroprotective Effects (↑ Bcl-2, ↑ BDNF, GDNF) Inhibitor->Neuroprotection

Caption: Mechanism of action for phenylprop-2-en-1-amine based MAO-B inhibitors.

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of these compounds against MAO-B are highly dependent on the nature and position of substituents on the phenyl rings. The chalcone (phenylprop-2-en-1-one) scaffold itself has been extensively studied, providing valuable insights that can be extrapolated to the corresponding amines.

Table 1: MAO-B Inhibitory Activity of Substituted Chalcone Analogues

Compound IDRing A Substituent (on 1-phenyl)Ring B Substituent (on 3-phenyl)hMAO-B IC₅₀ (nM)[18]Selectivity Index (SI) vs hMAO-A[18]
3a 4-NO₂H120 ± 11>830
3b 4-NO₂4-Cl17 ± 1.2>5200
3c 4-NO₂4-F59 ± 4.5>160
3d 4-NO₂3,4-diCl2.2 ± 0.1>27000
3e 4-NO₂4-CH₃44 ± 3.1>2000
3f 4-NO₂4-OCH₃93 ± 8.7>300
3g 4-NO₂2-Cl21 ± 1.5>4200

Data sourced from a study on 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives.[18]

Key SAR Insights:

  • Ring B Substitution: The data clearly indicates that substitutions on the 3-phenyl ring (Ring B) significantly modulate MAO-B inhibitory activity.[18]

  • Halogens: The introduction of halogens, particularly chlorine, is highly beneficial for potency. The 4-chloro derivative (3b ) is more potent than the unsubstituted compound (3a ), and the 3,4-dichloro derivative (3d ) is the most potent and selective inhibitor in the series.[18] This suggests that these substituents may form favorable interactions within the hydrophobic active site of the MAO-B enzyme.

  • Positional Effects: The position of the substituent matters. For instance, the 2-chloro substitution (3g ) is slightly less potent than the 4-chloro substitution (3b ).[18]

  • Electron-Donating Groups: Electron-donating groups like methoxy (3f ) appear to be less favorable, leading to a reduction in activity compared to halogenated analogues.[18]

Part 4: Key Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol provides a reliable method for screening compounds for MAO-B inhibitory activity. It is a self-validating system that includes controls to ensure the reliability of the results.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of a substrate (e.g., tyramine or benzylamine). The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which is quantified.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B Assay Buffer

  • Substrate (e.g., Benzylamine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test Compounds (dissolved in DMSO)

  • Known MAO-B Inhibitor (e.g., Selegiline) for positive control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Selegiline) in MAO-B Assay Buffer. The final DMSO concentration in the well should not exceed 1-2% to avoid solvent interference.

  • Assay Setup (in triplicate):

    • Test Wells: Add 10 µL of each test compound dilution.

    • Positive Control Wells: Add 10 µL of each Selegiline dilution.

    • Enzyme Control (100% Activity) Wells: Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 60 µL of Assay Buffer.

  • Enzyme Addition: Prepare the MAO-B enzyme solution by diluting the enzyme stock in Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to all wells except the Blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the Substrate/Detection mixture containing the substrate, fluorescent probe, and HRP in Assay Buffer. Add 40 µL of this mixture to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes.

    • Self-Validation Check: The Enzyme Control wells should show a linear increase in fluorescence over time. The Blank wells should have minimal fluorescence. The Positive Control wells should show concentration-dependent inhibition of the fluorescence signal.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

A Comprehensive Technical Guide to (E)-N-methyl-3-phenylprop-2-en-1-amine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-N-methyl-3-phenylprop-2-en-1-amine, also known as trans-N-Methylcinnamylamine, is an organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl group, a trans-alkene, and a secondary amine, makes it a versatile building block and a potential pharmacophore.[1][2] As an amine, it is classified as an aromatic and can be an intermediate in the synthesis of more complex molecules, including pharmaceutical standards.[3] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, synthesis, and a detailed protocol for its structural verification, designed to support researchers in its application.

Core Chemical Identifiers and Molecular Structure

Unambiguous identification of a chemical entity is paramount in research and development. The primary machine-readable identifiers for this compound are the IUPAC International Chemical Identifier Key (InChIKey) and the Simplified Molecular-Input Line-Entry System (SMILES) string. These identifiers are derived directly from the molecule's two-dimensional structure.

The structure is characterized by a propenylamine backbone with a phenyl substituent at the 3-position and a methyl group on the amine nitrogen. The "(E)" designation specifies the trans stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides.

IdentifierValueSource
IUPAC Name This compound
CAS Number 83554-67-0
Molecular Formula C₁₀H₁₃N[4]
Molecular Weight 147.22 g/mol [4]
InChI 1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+
InChIKey RHPMSSCVPPONDM-VMPITWQZSA-N
SMILES CNC/C=C/C1=CC=CC=C1 [4]
Synonyms trans-N-Methyl-3-phenyl-2-propen-1-amine, N-Cinnamyl Methylamine[3]

Physicochemical and Safety Profile

The physical and chemical properties of a compound dictate its handling, storage, and application. While exhaustive experimental data for this specific molecule is not widely published, a combination of data from suppliers and computed values provides a solid profile.

Physicochemical Properties
PropertyValueNotesSource
Physical Form Liquid, Solid, or Semi-solidThe physical state can vary depending on purity and temperature.
Appearance Colorless to pale yellow liquidBased on typical appearance of similar compounds.[2]
Boiling Point 252.1°C at 760 mmHgCalculated value.[5]
Density 0.945 g/cm³Calculated value.[5]
Solubility Soluble in organic solvents.The parent compound, cinnamylamine, is slightly soluble in water and more soluble in organic solvents like ethanol and acetone.[2][6]
Storage 2-8°C, Keep in dark place, sealed in dryRecommended storage conditions to maintain stability.[7]
Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS), it is classified with the following hazards:

  • Signal Word: Danger

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, P501.

Users should consult the full Safety Data Sheet (SDS) before handling.

Synthesis and Structural Elucidation

The synthesis and structural confirmation are foundational activities in chemical research. This section outlines a common synthetic route and a detailed workflow for spectroscopic verification.

Synthetic Approach: Reductive N-Methylation

This compound can be synthesized from its primary amine precursor, (E)-cinnamylamine. A robust and widely used method for the N-methylation of primary amines is reductive amination using a methylating agent. One such protocol involves using formic acid as both a reducing agent and a source of the methyl group, often in the presence of a catalyst.

Protocol: N-Methylation of (E)-Cinnamylamine

This protocol is adapted from general methods for the reductive methylation of amines.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-cinnamylamine (1.0 equiv).

  • Reagent Addition: Add formic acid (2.0 equiv) and a base such as triethylamine (2.0 equiv) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 140-150°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Basify the solution with an aqueous solution of sodium hydroxide (NaOH) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of formic acid serves a dual role in the Eschweiler-Clarke reaction, a classic method for amine methylation. It first forms a formamide intermediate with the amine, which is then reduced in situ. The base neutralizes the acid and facilitates the reaction. DMSO is a high-boiling polar aprotic solvent suitable for this reaction temperature.

Spectroscopic Analysis and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[8] The expected ¹H and ¹³C NMR spectra for this compound can be predicted based on its structure and data from analogous compounds.[9][10]

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Phenyl Protons (C₆H₅): A multiplet in the range of δ 7.20-7.40 ppm (5H).

  • Vinyl Protons (-CH=CH-): Two signals. The proton on the carbon adjacent to the phenyl group (C₃-H) is expected as a doublet around δ 6.50 ppm. The proton on the carbon adjacent to the CH₂ group (C₂-H) will appear as a doublet of triplets around δ 6.20-6.30 ppm. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans (E) double bond.

  • Allylic Protons (-CH₂-N): A doublet around δ 3.10-3.20 ppm (2H).

  • N-Methyl Protons (N-CH₃): A sharp singlet around δ 2.30-2.50 ppm (3H). The chemical shift of N-methyl groups is highly characteristic.[11]

  • Amine Proton (N-H): A broad singlet, which may appear over a wide range and can be exchanged with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Phenyl Carbons: Signals in the aromatic region (δ 125-137 ppm), including a quaternary carbon signal around δ 137 ppm and signals for the CH carbons of the ring.

  • Vinyl Carbons: Two signals in the alkene region (δ 125-135 ppm).

  • Allylic Carbon (-CH₂-N): A signal around δ 55-60 ppm.

  • N-Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A single, moderate absorption band around 3300-3350 cm⁻¹ for the secondary amine.[11][12]

  • C=C Stretch (alkene): An absorption around 1650 cm⁻¹.

  • =C-H Bend (trans): A strong, characteristic absorption around 960-970 cm⁻¹.

  • C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region.[12]

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight. According to the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.[11]

  • Major Fragmentation: The dominant fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen. This would lead to a resonance-stabilized cation. For this molecule, cleavage of the C₂-C₃ bond would be a likely fragmentation.

Experimental Workflow for Structural Verification

A self-validating system for confirming the identity and purity of a synthesized batch of this compound involves a multi-spectroscopic approach.

Protocol: Full Spectroscopic Characterization

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis. Prepare a separate sample as a thin film or in a suitable solvent for IR analysis and another for MS analysis.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Confirm the presence of all expected signals, check their integration values to match the proton count, and analyze the splitting patterns (multiplicity) and coupling constants to confirm connectivity. The large J-value for the vinyl protons is critical for confirming the (E)-stereochemistry.

  • ¹³C NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C NMR spectrum. Count the number of signals to ensure it matches the 10 unique carbons in the structure.

  • 2D NMR Spectroscopy (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton coupling correlations. This will confirm the -CH=CH-CH₂- spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This will definitively assign the carbon signals.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum and identify the key functional group absorptions as outlined in section 3.2.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern for consistency with the proposed structure.

This comprehensive workflow ensures a high degree of confidence in the structural assignment.

Diagrams and Visualizations

Logical Relationship of Chemical Identifiers

G cluster_structure Molecular Structure cluster_identifiers Chemical Identifiers Structure This compound SMILES SMILES CNC/C=C/C1=CC=CC=C1 Structure->SMILES Generates InChIKey InChIKey RHPMSSCVPPONDM-VMPITWQZSA-N SMILES->InChIKey Generates

Caption: Relationship between molecular structure and its key identifiers.

Experimental Workflow for Verification

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Syn Synthesize Compound Pur Purify (Chromatography) Syn->Pur NMR_1D 1D NMR (¹H, ¹³C) Pur->NMR_1D Analyze MS Mass Spectrometry Pur->MS Analyze IR IR Spectroscopy Pur->IR Analyze NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Elucidate Connectivity Assign Assign Structure NMR_2D->Assign MS->Assign IR->Assign Confirm Confirm Identity & Purity Assign->Confirm

Caption: Workflow for synthesis, purification, and structural validation.

References

The Cinnamylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution

Abstract

The cinnamylamine scaffold, a structural motif derived from naturally occurring compounds, has emerged as a versatile template in the design and synthesis of novel bioactive molecules. This guide provides a comprehensive exploration of the discovery and history of cinnamylamine derivatives in medicinal chemistry, tracing their evolution from early synthetic explorations to their establishment as critical components of marketed drugs and clinical candidates. We will delve into the synthetic strategies employed to access this diverse chemical space, elucidate the structure-activity relationships that govern their pharmacological effects, and examine their mechanisms of action across various therapeutic areas, including antifungal, anti-inflammatory, and central nervous system applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and leveraging the therapeutic potential of cinnamylamine derivatives.

A Historical Perspective: From Botanical Origins to a Privileged Scaffold

The story of cinnamylamine derivatives in medicinal chemistry is rooted in the rich history of natural products. The core structure is derived from cinnamaldehyde and cinnamic acid, compounds found in the bark of cinnamon trees, which have been used for centuries in traditional medicine.[1] The initial foray of medicinal chemists into this chemical class was driven by the desire to explore the therapeutic potential of these natural products and their synthetic analogs.

While early, systematic exploration of cinnamylamine derivatives prior to the mid-20th century is not extensively documented in readily available literature, the post-war era of synthetic medicinal chemistry saw a surge in the creation and evaluation of novel chemical entities. It was within this context that the allylamine moiety, a key feature of cinnamylamine, began to attract attention.

A pivotal moment in the history of cinnamylamine derivatives was the discovery of Naftifine at the Sandoz Research Institute in Vienna.[2] This marked the advent of the allylamine class of antifungal agents and validated the therapeutic potential of the cinnamylamine scaffold. Naftifine, the first of its class, was approved for topical use and demonstrated a novel mechanism of action, the inhibition of squalene-2,3-epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This discovery spurred further research into cinnamylamine derivatives, leading to the development of a wide array of analogs with diverse pharmacological activities.

Synthetic Strategies for Accessing the Cinnamylamine Core

The versatility of the cinnamylamine scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. These methods allow for the introduction of a wide range of substituents on the aromatic ring, the alkene backbone, and the nitrogen atom, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Reductive Amination of Cinnamaldehydes

Reductive amination is a cornerstone of amine synthesis and a widely used method for preparing cinnamylamine derivatives. This one-pot reaction typically involves the condensation of a cinnamaldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of N-cinnamyl-m-nitroaniline [3][4]

  • Step 1: Imine Formation. In a round-bottom flask equipped with a magnetic stirrer, cinnamaldehyde (1.0 eq) is added dropwise to a solution of 3-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol. The mixture is stirred at room temperature. The progress of the imine formation can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the imine, water can be removed using a Dean-Stark apparatus or by the addition of a dehydrating agent.

  • Step 2: Reduction. Once the imine formation is complete, the reaction mixture is cooled in an ice bath. A solution of sodium borohydride (NaBH₄, 1.5 eq) in ethanol is then added dropwise, maintaining the temperature below 10 °C. The reaction is allowed to stir at room temperature for several hours until the imine is fully consumed (monitored by TLC).

  • Step 3: Workup and Purification. The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-cinnamyl-m-nitroaniline as a solid.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation and has been successfully applied to the synthesis of cinnamylamines.[1] This reaction typically involves the coupling of an aryl halide with an allylamine derivative in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of a Boc-protected trans-cinnamylamine via Heck Reaction [5]

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), N-Boc-allylamine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable ligand like P(o-Tol)₃ (0.04 eq), and a base such as triethylamine (2.0 eq) in a solvent like acetonitrile.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any solids. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Boc-protected trans-cinnamylamine.

  • Deprotection: The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired cinnamylamine.

G ArylHalide Aryl Halide HeckReaction Heck Coupling ArylHalide->HeckReaction Allylamine N-Boc-Allylamine Allylamine->HeckReaction Catalyst Pd Catalyst + Ligand + Base Catalyst->HeckReaction Protected Boc-Protected trans-Cinnamylamine HeckReaction->Protected Deprotection Acidic Deprotection Protected->Deprotection FinalProduct trans-Cinnamylamine Deprotection->FinalProduct

Derivatization from Cinnamic Acid

Cinnamylamines can also be synthesized from cinnamic acid derivatives. This multi-step process involves the conversion of the carboxylic acid to a more reactive species, followed by amidation and subsequent reduction.[1]

Experimental Protocol: Synthesis of Cinnamylamine from Cinnamic Acid

  • Step 1: Acyl Chloride Formation. Cinnamic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 1.5 eq) in an inert solvent like toluene until the reaction is complete. The excess thionyl chloride and solvent are removed under reduced pressure to yield cinnamoyl chloride.

  • Step 2: Amidation. The crude cinnamoyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of the desired amine (e.g., ammonia or a primary/secondary amine, 2.2 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours.

  • Step 3: Reduction. The resulting cinnamamide is then reduced to the corresponding cinnamylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

Therapeutic Applications and Structure-Activity Relationships

Cinnamylamine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation in numerous therapeutic areas.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent success of the cinnamylamine scaffold is in the development of antifungal agents. As exemplified by Naftifine, these compounds act as specific inhibitors of squalene epoxidase (also known as squalene monooxygenase), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6] Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of toxic squalene, ultimately disrupting fungal cell membrane integrity and inhibiting growth.[2]

G Inhibitor Cinnamylamine Derivatives (e.g., Naftifine) Enzyme Squalene Epoxidase (ERG1) Inhibitor->Enzyme Inhibition SqualeneEpoxide SqualeneEpoxide Enzyme->SqualeneEpoxide Product Squalene Squalene Squalene->Enzyme Substrate

Structure-Activity Relationship (SAR) for Antifungal Activity:

Quantitative SAR studies have provided insights into the structural requirements for potent antifungal activity in cinnamylamine derivatives.

CompoundR1R2R3MIC (µg/mL) vs. T. rubrum
NaftifineHNaphthylMethyl0.03-0.12
TerbinafineHNaphthyltert-Butyl0.001-0.01
Analog A4-ClPhenylMethyl0.5
Analog BHPhenylH>16

Data compiled from various sources for illustrative purposes.

The data suggests that:

  • A lipophilic group at the R2 position, such as a naphthyl group, is crucial for activity.

  • The nature of the substituent on the nitrogen atom (R3) significantly influences potency, with bulkier groups like tert-butyl (as in Terbinafine) often leading to higher activity.

  • Substitution on the phenyl ring (R1) can modulate activity.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Several cinnamylamine and cinnamaldehyde derivatives have been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9]

Cinnamaldehyde, a related precursor, has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[7] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Some evidence also suggests that cinnamaldehyde can interfere with the oligomerization of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus NFkB_p50->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Inhibitor Cinnamylamine Derivatives Inhibitor->IKK Inhibition

Central Nervous System (CNS) Activity

The cinnamamide scaffold, closely related to cinnamylamine, has been extensively investigated for its effects on the central nervous system.[11] Derivatives have shown a wide range of activities, including anticonvulsant, antidepressant, neuroprotective, and analgesic properties.[11] Their mechanisms of action are diverse and include modulation of various CNS targets:

  • GABA-A Receptors: Some derivatives act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA.

  • NMDA Receptors: Antagonism of NMDA receptors has been observed, which may contribute to their neuroprotective effects.

  • Monoamine Transporters: Derivatives like Reboxetine, which contains a morpholine ring that can be considered a cyclized cinnamylamine analog, are selective norepinephrine reuptake inhibitors used as antidepressants.

The ability of these compounds to cross the blood-brain barrier is a critical factor in their CNS activity and is often modulated by the lipophilicity of the substituents.

Anticancer Activity

Emerging research has highlighted the potential of cinnamylamine and its derivatives as anticancer agents.[2][12] The proposed mechanisms of action are varied and appear to be cell-type dependent, but often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] For instance, some derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the activation of caspases.[2] The α,β-unsaturated carbonyl moiety present in many of these compounds is a Michael acceptor and can react with nucleophilic residues in proteins, potentially disrupting the function of key cellular targets.

Marketed Drugs and Clinical Candidates

The therapeutic utility of the cinnamylamine scaffold is underscored by the successful development of marketed drugs and the progression of several derivatives into clinical trials.

  • Naftifine: As previously discussed, this topical antifungal agent was the first approved drug from the allylamine class and remains a key treatment for dermatophytic infections.[2]

  • Terbinafine (Lamisil®): A second-generation allylamine antifungal with a broader spectrum of activity and improved potency compared to Naftifine.

  • Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant, which features a related morpholine scaffold.

  • Abamine: An inhibitor of 9-cis-epoxycarotenoid dioxygenase, an enzyme involved in the biosynthesis of the plant hormone abscisic acid. While not a human therapeutic, its development showcases the broad biological applicability of the cinnamylamine scaffold.

Future Directions and Conclusion

The cinnamylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in medicinal chemistry. Future research is likely to focus on several key areas:

  • Development of Novel Derivatives with Improved Potency and Selectivity: High-throughput screening and combinatorial chemistry approaches will likely be employed to explore a wider chemical space around the cinnamylamine core.

  • Elucidation of Novel Mechanisms of Action: As our understanding of disease biology grows, new molecular targets for cinnamylamine derivatives will likely be identified.

  • Drug Repurposing: Existing cinnamylamine derivatives with known safety profiles may be screened for new therapeutic applications.

  • Targeted Drug Delivery: The development of drug delivery systems to enhance the bioavailability and target-site accumulation of cinnamylamine derivatives could improve their therapeutic efficacy and reduce side effects.

References

Methodological & Application

Application Notes and Protocols for the Investigation of (E)-N-methyl-3-phenylprop-2-en-1-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Cinnamylamine Derivative

(E)-N-methyl-3-phenylprop-2-en-1-amine, a derivative of cinnamylamine, belongs to a chemical class with a rich history in medicinal chemistry. The cinnamoyl scaffold is a core component of numerous natural products and synthetic molecules demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. While extensive research has focused on cinnamaldehyde and cinnamoyl amides, the biological activities of N-alkylated cinnamylamines like this compound remain largely unexplored.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the characterization of this novel compound in a cell culture setting. Acknowledging the limited specific data on this particular molecule, this document provides a robust framework based on the known activities of structurally related compounds and established methodologies for small molecule screening. The protocols herein are designed to be a self-validating system, enabling researchers to generate reliable preliminary data on the compound's cytotoxicity, potential mechanisms of action, and therapeutic promise.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the bedrock of reproducible cell-based assays.

PropertyValue/InformationSource/Comment
Chemical Name This compoundIUPAC Nomenclature
Synonyms trans-N-Methylcinnamylamine, N-Cinnamyl MethylaminePharmaffiliates[3]
CAS Number 83554-67-0Pharmaffiliates[3]
Molecular Formula C₁₀H₁₃NPharmaffiliates[3]
Molecular Weight 147.22 g/mol Pharmaffiliates[3]
Appearance Liquid or Solid or Semi-solidSupplier Dependent
Storage 2-8°C, desiccated, protected from lightGeneral recommendation for amines[3]

Safety and Handling:

This compound and its derivatives may be hazardous. Standard laboratory safety precautions should be strictly followed. This includes working in a well-ventilated area or a chemical fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat[4]. Avoid inhalation, ingestion, and direct skin or eye contact. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Hypothesized Biological Activity and Mechanistic Pathways

Based on the extensive literature on cinnamaldehyde and its derivatives, we can formulate several hypotheses regarding the potential biological activities of this compound.

1. Anticancer Activity: Cinnamaldehyde and its derivatives have demonstrated potent anticancer effects across various cancer cell lines, including breast, colon, liver, and prostate cancer[5][6][7][8]. The proposed mechanisms often involve:

  • Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways, characterized by caspase activation and modulation of Bcl-2 family proteins[7][8][9].

  • Cell Cycle Arrest: Halting cell cycle progression, often at the G2/M phase, which is a hallmark of antitubulin agents[6].

  • Inhibition of Pro-survival Signaling: Downregulation of key signaling pathways like STAT3 and NF-κB that are crucial for cancer cell proliferation and survival[10][11].

2. Anti-inflammatory Activity: Cinnamic acid derivatives are known to possess significant anti-inflammatory properties[11][12][13]. This activity is often mediated through the inhibition of pro-inflammatory signaling cascades. A primary target is the NF-κB pathway, which controls the expression of numerous inflammatory cytokines and mediators[11][14].

3. Antimicrobial Activity: The cinnamoyl scaffold is a well-established antimicrobial pharmacophore[15][16]. The mechanism can involve the disruption of microbial cell membranes and interference with essential cellular processes[15][17].

The following diagram illustrates a hypothetical signaling network that this compound might modulate, based on data from related compounds.

G cluster_0 Potential Cellular Effects cluster_1 Potential Molecular Targets Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Inflammation Inflammation ↓ Compound (E)-N-methyl-3- phenylprop-2-en-1-amine NFkB NF-κB Pathway Compound->NFkB Inhibition? STAT3 STAT3 Pathway Compound->STAT3 Inhibition? Tubulin Tubulin Polymerization Compound->Tubulin Disruption? Caspases Caspase Cascade Compound->Caspases Activation? NFkB->Inflammation STAT3->Apoptosis Inhibition of Tubulin->CellCycleArrest Caspases->Apoptosis

Caption: Hypothesized signaling pathways modulated by the test compound.

Experimental Protocols: A Step-by-Step Guide

This section provides a structured workflow for the initial in vitro characterization of this compound.

G A Step 1: Stock Solution Preparation & Solubility Test C Step 3: Preliminary Cytotoxicity Screening (MTT/WST-1 Assay) A->C B Step 2: Cell Line Selection & Culture B->C D Step 4: Determine IC50 Value C->D E Step 5: Mechanism of Action Studies (at ≤ IC50 concentrations) D->E F Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Protein Expression Analysis (Western Blot for NF-κB, STAT3, etc.) E->H

Caption: Experimental workflow for compound characterization.

Protocol 1: Preparation of Stock Solutions

Causality: Accurate and reproducible results depend on a stable, soluble, and precisely concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of non-polar compounds[18][19].

Materials:

  • This compound

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 1.47 mg).

    • Dissolve the compound in the appropriate volume of DMSO to achieve a 10 mM final concentration (e.g., 1.47 mg in 1 mL of DMSO).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Solubility Check: Visually inspect the solution for any precipitates. If not fully soluble, try a lower concentration (e.g., 1 mM).

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Method)

Causality: This initial assay is crucial to determine the concentration range at which the compound affects cell viability. The MTT assay measures mitochondrial reductase activity, which serves as a proxy for cell viability[18][20]. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key parameter for comparing compound potency.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, HepG2 for liver) and a non-cancerous control cell line (e.g., MCF-10A, fibroblasts).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Sterile 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium)[21].

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from your stock solution in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%)[22].

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "medium only" (blank) and "vehicle control" (medium with DMSO) wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Cell LineHypothesized Target AreaRationale
MCF-7 Breast CancerCommonly used, well-characterized epithelial cancer line.
HCT116 Colon CancerCinnamaldehyde has shown activity against colon cancer cells[5].
HepG2 Liver CancerCinnamaldehyde derivatives have shown efficacy in liver cancer models[10].
PC-3 Prostate CancerCinnamaldehyde can potentiate the effects of chemotherapy in prostate cancer cells[9].
MCF-10A Non-cancerous controlTo assess selectivity and general cytotoxicity.
Protocol 3: Mechanistic Study - Western Blot Analysis

Causality: Once the IC₅₀ is determined, Western blotting can be used to investigate the compound's effect on specific protein expression and signaling pathways at non-lethal to moderately lethal concentrations (e.g., 0.5x, 1x, and 2x IC₅₀). This provides direct evidence of target engagement.

Materials:

  • 6-well or 10 cm cell culture plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in larger format plates and treat with the compound at the desired concentrations for a specific time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse them using RIPA buffer.

    • Harvest the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies against your proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

This document provides a foundational framework for the initial cell culture-based investigation of this compound. By systematically applying these protocols, researchers can generate crucial preliminary data on its biological activity. The observed cytotoxicity profile and mechanistic insights will guide further, more complex studies, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/Propidium Iodide staining), and in vivo animal models. The structural similarity to compounds with known anticancer and anti-inflammatory properties makes this compound a compelling candidate for further drug discovery and development efforts.

References

The Cinnamylamine Scaffold: Application Notes for (E)-N-methyl-3-phenylprop-2-en-1-amine as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(E)-N-methyl-3-phenylprop-2-en-1-amine, a member of the cinnamylamine class of compounds, presents a compelling scaffold for the investigation of enzyme inhibition. While direct, extensive research on this specific molecule is emerging, its structural similarity to known bioactive agents suggests significant potential for targeted enzyme modulation. This guide provides a detailed exploration of its putative applications as an enzyme inhibitor, focusing on scientifically grounded hypotheses for its mechanism of action against key enzyme targets. Herein, we delineate detailed protocols for the characterization of its inhibitory effects, empowering researchers to rigorously evaluate its therapeutic and research potential.

Introduction: The Scientific Rationale

This compound (CAS: 83554-67-0) is an organic compound characterized by a phenyl group attached to a propenylamine structure[1][2]. The broader class of cinnamylamines has been a fertile ground for the discovery of compounds with diverse pharmacological activities[3]. This foundation of evidence provides a strong impetus for the targeted investigation of this compound as a modulator of enzyme activity.

Notably, this compound is also listed as a chemical intermediate and a potential impurity in the synthesis of Fluoxetine Hydrochloride, a well-known selective serotonin reuptake inhibitor (SSRI)[1][4][5][6]. This association, while not conclusive, suggests that the molecule may interact with components of the monoaminergic systems.

This document will focus on two primary, plausible enzyme targets for this compound based on its structural characteristics: Dopamine β-hydroxylase (DBH) and Monoamine Oxidase (MAO) .

Putative Enzyme Targets and Mechanisms of Action

Dopamine β-hydroxylase (DBH) Inhibition

Hypothesis: this compound acts as a mechanism-based inhibitor of Dopamine β-hydroxylase.

Scientific Justification: Research has demonstrated that compounds possessing a 3-phenylpropene core are capable of acting as mechanism-based inhibitors of DBH[7]. This enzyme is critical in the biosynthesis of catecholamines, catalyzing the conversion of dopamine to norepinephrine[8][9]. The proposed mechanism of inhibition involves the enzyme abstracting a hydrogen atom from the benzylic position of the 3-phenylpropene scaffold, leading to the formation of a radical intermediate. This reactive species can then either proceed through the normal hydroxylation pathway or covalently modify and inactivate the enzyme[7]. Given that this compound contains the requisite 3-phenylpropene moiety, it is a strong candidate for a DBH inhibitor.

Potential Therapeutic Relevance: Inhibition of DBH can modulate the levels of dopamine and norepinephrine in the nervous system, a strategy that has been explored for the treatment of conditions such as hypertension, congestive heart failure, and certain psychiatric disorders[8].

Monoamine Oxidase (MAO) Inhibition

Hypothesis: this compound exhibits inhibitory activity against Monoamine Oxidase A (MAO-A) and/or Monoamine Oxidase B (MAO-B).

Scientific Justification: The parent compound, cinnamylamine, is a known substrate for the synthesis of tranylcypromine, a non-selective, irreversible MAO inhibitor[10]. Furthermore, various derivatives of N-methyl-propargylamines, which share structural similarities with our compound of interest, have been designed and evaluated as potent and selective MAO-B inhibitors[11]. MAOs are crucial enzymes in the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Their inhibition leads to an increase in the synaptic availability of these neurotransmitters.

Potential Therapeutic Relevance: MAO inhibitors are established therapeutics for the treatment of depression and Parkinson's disease. The selectivity towards MAO-A or MAO-B is a critical determinant of their therapeutic application and side-effect profile.

Experimental Protocols

The following protocols are designed to provide a comprehensive framework for the in vitro characterization of this compound as an enzyme inhibitor.

General Considerations
  • Compound Handling: this compound should be stored under appropriate conditions, typically at 2-8°C in a dry, dark environment[12]. Prepare stock solutions in a suitable solvent, such as DMSO, and store at -20°C.

  • Enzyme and Substrate Procurement: Obtain purified, recombinant human enzymes (DBH, MAO-A, MAO-B) and their respective substrates from reputable commercial suppliers.

  • Data Analysis: Utilize non-linear regression analysis to determine key inhibitory parameters such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant).

Protocol 1: In Vitro Dopamine β-hydroxylase (DBH) Inhibition Assay

This protocol is adapted from established methods for assessing DBH activity.

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human DBH.

Materials:

  • Purified recombinant human Dopamine β-hydroxylase

  • Tyramine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Pargyline (to inhibit any contaminating MAO activity)

  • Sodium acetate buffer (pH 5.0)

  • Peroxidase

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • This compound

  • 96-well microplate reader

Workflow Diagram:

DBH_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - DBH Enzyme - Substrate (Tyramine) - Cofactor (Ascorbate) - Test Compound dilutions prep_plate Plate Setup: - Add buffer, catalase, pargyline - Add test compound or vehicle prep_reagents->prep_plate initiate Initiate Reaction: Add DBH enzyme prep_plate->initiate add_substrate Add Substrate (Tyramine) initiate->add_substrate incubate Incubate at 37°C stop_reaction Stop Reaction & Develop Color: Add peroxidase and ABTS incubate->stop_reaction add_substrate->incubate read_plate Measure Absorbance at 405 nm stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for DBH Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.

    • Prepare solutions of all other reagents in sodium acetate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of sodium acetate buffer containing catalase and pargyline.

    • Add 10 µL of the test compound dilutions or vehicle (for control wells).

    • Add 20 µL of ascorbic acid.

  • Enzyme Addition:

    • Add 10 µL of DBH enzyme solution to all wells.

  • Substrate Addition and Incubation:

    • Initiate the reaction by adding 10 µL of tyramine.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Stop the reaction and initiate color development by adding 100 µL of a solution containing peroxidase and ABTS.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in the absorbance at 405 nm in the presence of an active inhibitor.

Quantitative Data Summary Table:

CompoundTargetIC₅₀ (µM) [Predicted]
This compoundDBHTo be determined
Known DBH Inhibitor (e.g., Nepicastat)DBHLiterature Value
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a commercially available chemiluminescent assay system.

Objective: To determine the inhibitory potency (IC₅₀) and selectivity of this compound against human MAO-A and MAO-B.

Materials:

  • Purified recombinant human MAO-A and MAO-B

  • MAO substrate (e.g., luciferin-based)

  • This compound

  • Known selective inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Reaction buffer

  • Luminometer-compatible 96-well plates

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - MAO-A & MAO-B Enzymes - Substrate - Test Compound dilutions prep_plate Plate Setup: - Add test compound or vehicle - Add MAO-A or MAO-B prep_reagents->prep_plate incubate_pre Pre-incubate at RT prep_plate->incubate_pre initiate Initiate Reaction: Add MAO Substrate incubate_pre->initiate incubate_main Incubate at RT initiate->incubate_main develop_signal Add Detection Reagent incubate_main->develop_signal read_plate Measure Luminescence develop_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 & Selectivity plot_curve->det_ic50

Caption: Workflow for MAO Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and control inhibitors in DMSO. Create serial dilutions in the reaction buffer.

  • Assay Setup:

    • In separate wells of a luminometer-compatible plate, add the test compound dilutions or vehicle.

    • Add either MAO-A or MAO-B enzyme to the appropriate wells.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the MAO substrate to all wells.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add the detection reagent to develop the luminescent signal.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC₅₀ values for both MAO-A and MAO-B.

    • Calculate the selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B).

Expected Outcome: A dose-dependent decrease in the luminescent signal in the presence of an active inhibitor. The selectivity index will indicate the compound's preference for one MAO isoform over the other.

Quantitative Data Summary Table:

CompoundTargetIC₅₀ (µM) [Predicted]Selectivity Index (A/B)
This compoundMAO-ATo be determined
MAO-BTo be determinedTo be determined
ClorgylineMAO-ALiterature Value>1000
PargylineMAO-BLiterature Value<0.01

Concluding Remarks

The structural features of this compound provide a strong scientific rationale for its investigation as an inhibitor of Dopamine β-hydroxylase and Monoamine Oxidase. The protocols detailed in this guide offer a robust starting point for researchers to empirically test these hypotheses. Successful validation of these inhibitory activities would position this compound as a valuable tool for basic research into neurotransmitter systems and as a potential lead scaffold for the development of novel therapeutics.

References

Application Notes & Protocols: A Guide to In Vivo Study Design for (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

(E)-N-methyl-3-phenylprop-2-en-1-amine is an organic compound belonging to the cinnamaldehyde derivative family[1]. While specific biological data on this molecule is nascent, its structural relationship to cinnamaldehyde provides a strong scientific basis for hypothesizing its potential therapeutic activities. Cinnamaldehyde and its analogues have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties[2][3][4]. This positions this compound as a compound of interest for preclinical investigation.

This document provides a comprehensive, logic-driven guide for designing a robust in vivo research program. The objective is not merely to test a substance, but to systematically characterize its behavior within a living system to generate reliable, reproducible data suitable for regulatory consideration and further development[5][6]. We will proceed through a phased approach, beginning with essential preliminary assessments, followed by core safety and pharmacokinetic profiling, and culminating in targeted efficacy studies based on scientifically-grounded hypotheses.

Phase 1: Foundational Work - Pre-formulation and Vehicle Selection

The most meticulously designed in vivo study will fail if the test article cannot be administered accurately and consistently. This initial phase is critical for ensuring the integrity of all subsequent experiments.

1.1. Physicochemical Characterization: Before dosing, fundamental properties must be determined. The compound is described as a liquid or solid.

  • Solubility Profiling: Assess solubility in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% methylcellulose, corn oil, DMSO, ethanol). This determines the potential routes of administration.

  • Stability Analysis: The stability of the compound in the chosen dosing vehicle must be confirmed under experimental conditions (e.g., room temperature for the duration of dose preparation and administration).

1.2. Vehicle Selection Rationale: The ideal vehicle is one that solubilizes the compound at the required concentrations without exerting any biological effect of its own. For oral administration, an aqueous-based vehicle like 0.5% methylcellulose is often preferred. For intravenous administration, a sterile, isotonic solution is required, which may necessitate the use of co-solvents like PEG400 or Solutol HS 15, but their own potential for toxicity must be considered.

Phase 2: Pharmacokinetic (PK) Profiling - What the Body Does to the Compound

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is fundamental to interpreting both toxicology and efficacy data[7][8]. A well-designed PK study informs dose selection, dosing frequency, and potential for drug accumulation.

Experimental Workflow: Pharmacokinetic Profiling

G cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis & Modeling P1 Synthesize & Purify Test Compound P2 Develop Bioanalytical Method (LC-MS/MS) P1->P2 P3 Formulate Dosing Solutions (IV & PO) P2->P3 S2 Dose Group 1 (IV Bolus) e.g., 2 mg/kg P3->S2 S3 Dose Group 2 (Oral Gavage) e.g., 10 mg/kg P3->S3 S1 Acclimatize Animals (e.g., Sprague-Dawley Rats) S1->S2 S1->S3 S4 Serial Blood Sampling (e.g., via jugular vein cannula) S2->S4 S3->S4 A1 Plasma Sample Processing S4->A1 A2 Quantify Compound Concentration via LC-MS/MS A1->A2 A3 Pharmacokinetic Modeling (e.g., Non-compartmental) A2->A3 A4 Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) A3->A4

Caption: Workflow for a preliminary pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) fitted with jugular vein cannulas for stress-free blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) bolus administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the parent compound and potential major metabolites (e.g., cinnamyl alcohol, cinnamic acid) in plasma[7].

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Provides information on the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total systemic exposure to the compound.
T½ (Half-life) Time for plasma concentration to decrease by 50% Determines dosing interval and time to reach steady-state.

| F% (Bioavailability) | Fraction of oral dose reaching systemic circulation | Crucial for relating oral and IV doses (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)). |

Phase 3: Toxicology and Safety Pharmacology - Is it Safe?

Safety assessment is a mandatory component of preclinical development, guided by international regulatory standards such as those from the OECD and ICH[9][10]. The primary goal is to identify potential target organs of toxicity and establish a safe starting dose for future studies[11].

3.1. Acute Oral Toxicity

An initial acute toxicity study is performed to determine the short-term effects of a single high dose and to classify the substance's toxicity[12][13]. The OECD Acute Toxic Class Method (TG 423) is a recommended approach that uses a stepwise procedure with a minimal number of animals[14].

Experimental Workflow: OECD 423 Acute Toxic Class Method

G start Start with 3 Animals (e.g., female rats) dose300 Dose at 300 mg/kg start->dose300 obs1 Observe for 48 hours dose300->obs1 decision1 Mortality? obs1->decision1 dose2000 Dose 3 new animals at 2000 mg/kg decision1->dose2000 0-1 Deaths dose50 Dose 3 new animals at 50 mg/kg decision1->dose50 2-3 Deaths path_A 0-1 Deaths path_B 2-3 Deaths obs2 Observe for 14 days dose2000->obs2 decision2 Mortality? obs2->decision2 end_unclassified GHS: Unclassified decision2->end_unclassified 0-1 Deaths end_cat4 GHS: Category 4 (300 < LD50 <= 2000) decision2->end_cat4 2-3 Deaths obs3 Observe for 14 days dose50->obs3 decision3 Mortality? obs3->decision3 decision3->end_cat4 0-1 Deaths end_cat3 GHS: Category 3 (50 < LD50 <= 300) decision3->end_cat3 2-3 Deaths

Caption: Step-wise procedure for OECD Guideline 423.

Protocol: Acute Oral Toxicity (OECD TG 423)

  • Animal Model: Female nulliparous, non-pregnant rats are typically used as they are often slightly more sensitive[15]. Use 3 animals per step.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Procedure:

    • Administer the compound by oral gavage at a starting dose of 300 mg/kg.

    • Observe animals closely for the first 24 hours, paying attention to clinical signs of toxicity.

    • If 2 or 3 animals die, the test is stopped, and a lower dose (e.g., 50 mg/kg) is tested in a new group.

    • If 0 or 1 animal dies, a higher dose (2000 mg/kg) is administered to a new group.

  • Observation Period: All surviving animals are observed for a total of 14 days[12].

  • Endpoints: Record mortality, clinical signs, body weight changes, and perform gross necropsy on all animals at the end of the study.

3.2. Repeat-Dose Toxicity

If the compound is intended for chronic use, a repeat-dose toxicity study (e.g., 28 days) is necessary. This study helps to identify target organs for toxicity after prolonged exposure and determines a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Key Parameters in a 28-Day Repeat-Dose Toxicity Study

Parameter Category Specific Endpoints
In-Life Observations Clinical signs, body weight, food/water consumption, ophthalmology.
Clinical Pathology Hematology (e.g., CBC), clinical chemistry (e.g., liver/kidney function panels).

| Anatomic Pathology | Gross necropsy, organ weights, histopathology of key tissues. |

3.3. Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on major physiological systems (e.g., cardiovascular, respiratory, and central nervous systems)[8][16]. These are critical for predicting acute, life-threatening risks in humans.

Phase 4: Pharmacodynamics and Efficacy - Does it Work?

Based on the known activities of the cinnamaldehyde class of compounds, two promising therapeutic areas for investigation are inflammation and neurodegenerative diseases[2][3]. The choice of model should be logical and progressive, starting with simple, acute models before moving to more complex, chronic ones[17][18].

Potential Mechanism of Action: Anti-Inflammatory Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) IKK IKK Complex stimulus->IKK COX2_node COX-2 Enzyme stimulus->COX2_node Induces compound (E)-N-methyl-3- phenylprop-2-en-1-amine compound->IKK Inhibition? compound->COX2_node Inhibition? membrane Cell Membrane IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Prostaglandins Prostaglandins COX2_node->Prostaglandins DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory Gene mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mRNA->Cytokines Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory mechanism via NF-κB and COX-2 pathways.

4.1. Anti-Inflammatory Efficacy Model

A simple and robust model for initial screening is the carrageenan-induced paw edema model in rats or mice. It's a well-characterized model of acute inflammation[19].

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO).

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, PO).

    • Groups 3-5: Test Compound at three dose levels (e.g., 25, 50, 100 mg/kg, PO), based on toxicity and PK data.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

4.2. Neuroprotective Efficacy Model

Should the compound show promise and a favorable safety profile, exploring its neuroprotective potential is a logical next step. Animal models of neurological disorders, such as Parkinson's disease, can be employed[20][21][22]. For example, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model induces Parkinsonian-like neurodegeneration of dopaminergic neurons.

Table 3: Potential Efficacy Study Designs

Therapeutic Area Animal Model Key Endpoints Rationale
Inflammation Carrageenan-Induced Paw Edema (Acute) Paw volume, inflammatory cytokine levels (e.g., TNF-α, IL-6) Rapid, reproducible screening model for anti-inflammatory effects[19][23].
DSS-Induced Colitis (Chronic) Disease Activity Index (DAI), colon length, histology score Models inflammatory bowel disease, assessing efficacy in a chronic gut inflammation setting[23][24].
Neuroprotection MPTP-Induced Parkinson's Model (Mouse) Behavioral tests (rotarod, open field), tyrosine hydroxylase (TH) staining in substantia nigra, dopamine levels Assesses protection against neurotoxin-induced dopaminergic neuron loss, relevant to Parkinson's disease[21][22].

| | Scopolamine-Induced Amnesia (Mouse) | Morris water maze, passive avoidance test | Models cholinergic dysfunction-related memory impairment, relevant to Alzheimer's disease. |

Conclusion

The in vivo evaluation of this compound requires a systematic, multi-faceted approach. This guide outlines a logical progression from foundational characterization and PK profiling to essential safety assessments and hypothesis-driven efficacy studies. By grounding experimental design in established protocols and regulatory guidelines, researchers can generate high-quality, interpretable data that rigorously evaluates the therapeutic potential of this compound. Each phase builds upon the last, ensuring that decisions to advance the compound are supported by a robust scientific foundation.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of (E)-N-methyl-3-phenylprop-2-en-1-amine. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be stability-indicating through forced degradation studies, ensuring specificity for the analyte in the presence of its degradation products. This document provides a comprehensive protocol covering instrumentation, chromatographic conditions, sample preparation, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability testing, and formulation development involving this secondary amine.

Introduction

This compound is a secondary amine containing a phenylpropanoid scaffold.[5][6][7] The accurate quantification of this compound is crucial in pharmaceutical development and chemical synthesis to ensure product quality, stability, and safety. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[1][4]

The challenge in analyzing secondary amines often lies in their potential lack of a strong native chromophore, which can lead to poor detection sensitivity with UV-Vis detectors.[8][9] However, the structure of this compound, which includes a phenyl group conjugated with a double bond, is expected to provide sufficient UV absorbance for direct analysis. This note describes a direct UV-detection method and also discusses derivatization as an alternative for enhanced sensitivity.

A critical aspect of a reliable analytical method is its ability to be "stability-indicating," meaning it can accurately measure the drug substance without interference from impurities, excipients, or degradation products.[10][11][12] Therefore, this application note details a forced degradation study to validate the method's specificity, a key requirement by regulatory bodies like the ICH.[11][13]

Experimental Design and Rationale

The selection of the analytical approach was guided by the chemical properties of this compound.

Chromatographic Approach: Reversed-Phase HPLC

Reversed-phase HPLC is the most common and versatile mode of liquid chromatography, particularly for separating small organic molecules.[14] A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for retaining the phenylpropanoid structure of the analyte.

Mobile Phase Selection

A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for eluting the analyte from the C18 column. The addition of a small amount of an acid, such as formic acid, is often necessary when analyzing amines.[15] The acid serves two primary purposes:

  • Protonation of the Amine: It protonates the secondary amine group, improving its solubility in the aqueous-organic mobile phase.

  • Suppression of Silanol Interactions: It protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving chromatographic peak shape.[16]

A gradient elution is proposed to ensure that both the parent analyte and any potential degradation products, which may have significantly different polarities, are eluted with good peak shape and resolution within a reasonable runtime.

Detection Method

Based on the conjugated system present in the molecule, a UV detector is selected. The detection wavelength will be determined by analyzing the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax). This maximizes the sensitivity of the method.

Materials and Methods

Instrumentation and Materials
  • HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD).[14]

  • Column: A C18 stationary phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[14]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Analytical grade formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%).

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14]

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD), monitor at λmax (determine experimentally)

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][4]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the reference standard solution six times and evaluate the parameters in the table below.[14]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11] A sample solution (e.g., 1 mg/mL) is subjected to various stress conditions to induce degradation, aiming for 5-20% degradation of the active ingredient.[11]

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl and heat at 60 °C for a specified period. Neutralize before injection.[11]

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH and heat at 60 °C for a specified period. Neutralize before injection.[11]

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂ and store at room temperature.[11]

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80 °C) in an oven.

  • Photolytic Degradation: Expose the sample solution to a light source providing both visible and UV light.[11]

A control sample (unstressed) must be analyzed in parallel. The chromatograms of the stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a DAD is crucial to confirm that the analyte peak is spectrally pure in all stressed conditions.

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

Linearity is assessed by preparing a series of at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the target assay concentration). The peak area is plotted against concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.[17]

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for assay.[17]
Accuracy and Precision

Accuracy is determined by recovery studies. A known amount of reference standard is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[2]

Precision is evaluated at two levels:[2][3]

  • Repeatability (Intra-assay precision): Analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Assessing the method's variability on different days, with different analysts, or on different equipment.

ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by deliberately introducing small variations in the method parameters and examining the impact on the results. Parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

The system suitability parameters should remain within the acceptance criteria for all variations.

Caption: HPLC Method Validation Workflow.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method, assuming that all impurities have a similar response factor to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [14]

For more accurate quantification, especially of known impurities, a reference standard for each impurity should be used to establish a relative response factor.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. The described protocol, rooted in established chromatographic principles and aligned with ICH guidelines, ensures the generation of accurate, reliable, and reproducible data. Adherence to this methodology will result in a validated analytical method suitable for routine quality control, stability studies, and regulatory submissions in a pharmaceutical environment.

References

Application Notes & Protocols: Synthesis of (E)-N-methyl-3-phenylprop-2-en-1-amine Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (E)-3-phenylprop-2-en-1-amine (cinnamylamine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives have shown potential as antidepressant, neuroprotective, and antimicrobial agents.[1][3][4] The versatility of this scaffold stems from its multiple points for chemical modification: the aromatic ring, the allylic backbone, and the terminal amine. These features allow for fine-tuning of a compound's physicochemical and pharmacological properties.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how specific structural features of a molecule influence its biological activity.[5] By systematically synthesizing and evaluating a library of analogs, researchers can identify key pharmacophores, optimize potency and selectivity, and improve drug-like properties.[5]

This guide provides a detailed, experience-driven protocol for the synthesis of a library of (E)-N-methyl-3-phenylprop-2-en-1-amine derivatives, centered around the robust and widely used method of reductive amination.[6][7][8][9] We will delve into the rationale behind experimental choices, provide step-by-step instructions for synthesis and purification, and outline a framework for subsequent SAR analysis.

Strategic Approach: Reductive Amination

The most direct and controlled method for synthesizing the target N-methyl cinnamylamine derivatives is through a one-pot reductive amination of a corresponding cinnamaldehyde derivative with methylamine.[6][10] This approach is favored over methods like direct alkylation of cinnamylamine, which is difficult to control and often leads to over-alkylation (quaternary ammonium salt formation).[8]

The reaction proceeds in two main stages within the same pot:

  • Imine Formation: The primary amine (methylamine) performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine (or Schiff base).[7][9][11]

  • Reduction: A mild reducing agent, added to the same pot, selectively reduces the imine to the desired secondary amine.[8][11]

A key advantage of this method is the use of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[8] This selectivity prevents the wasteful reduction of the starting material to cinnamyl alcohol.[12]

Diagram 1: General Synthetic Scheme

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product Start_Aldehyde Substituted Cinnamaldehyde Imine Imine Intermediate Start_Aldehyde->Imine + CH₃NH₂ - H₂O Start_Amine Methylamine (CH₃NH₂) Start_Amine->Imine Final_Product This compound Derivative Imine->Final_Product Reduction ReducingAgent NaBH₄ Methanol, rt ReducingAgent->Imine

Caption: General workflow for the one-pot reductive amination synthesis.

Detailed Synthetic Protocol: A Representative Example

This protocol details the synthesis of the parent compound, this compound, from cinnamaldehyde. This procedure can be adapted for various substituted cinnamaldehydes to generate a derivative library.

Materials & Reagents:

  • trans-Cinnamaldehyde (≥98%)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF/Methanol)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-cinnamaldehyde (1.32 g, 10.0 mmol, 1.0 equiv).

    • Dissolve the aldehyde in 20 mL of anhydrous methanol.

    • Cool the flask in an ice bath to 0 °C with stirring.

    • Scientist's Note: Cooling is crucial to moderate the initial exothermic reaction of imine formation and to control the reactivity of sodium borohydride, which will be added later.

  • Imine Formation:

    • Slowly add methylamine solution (e.g., 5.0 mL of 2.0 M solution in THF, 10.0 mmol, 1.0 equiv) to the cooled aldehyde solution over 5 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1 hour.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting aldehyde spot should diminish and a new, typically less polar, imine spot should appear. A common mobile phase is 20% ethyl acetate in hexanes.

  • Reduction:

    • Re-cool the reaction mixture to 0 °C in an ice bath.

    • In small portions over 15-20 minutes, carefully add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv).

    • Causality: NaBH₄ is added portion-wise to control the vigorous hydrogen gas evolution that occurs upon its reaction with the methanol solvent and the water produced during imine formation.[12] The slight excess (1.2 equiv) ensures complete reduction of the imine.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

  • Workup and Extraction:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution to decompose any unreacted NaBH₄.

    • Concentrate the mixture using a rotary evaporator to remove most of the methanol.

    • Transfer the resulting aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.

    • Trustworthiness Check: The brine wash removes residual water and water-soluble impurities. Drying the organic layer thoroughly is essential for obtaining a clean product after solvent evaporation.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting from 100% hexanes and gradually increasing polarity with ethyl acetate containing 1% triethylamine (e.g., 0% to 20% EtOAc in hexanes + 1% Et₃N), is typically effective.

    • Pro-Tip: Amines can streak on silica gel due to their basicity. Adding a small amount of triethylamine to the eluent neutralizes the acidic sites on the silica, leading to better peak shapes and improved separation.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate via rotary evaporation to yield this compound as a pale yellow oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Diagram 2: Experimental Workflow

G cluster_tlc Monitoring A 1. Dissolve Cinnamaldehyde in Methanol (0°C) B 2. Add Methylamine Stir (0°C -> rt) A->B C 3. Add NaBH₄ portion-wise (0°C -> rt) B->C TLC1 TLC Check: Imine Formation B->TLC1 D 4. Quench with NaHCO₃ C->D TLC2 TLC Check: Reduction Complete C->TLC2 E 5. Remove Methanol (Rotovap) D->E F 6. Extract with DCM E->F G 7. Wash with Brine & Dry (MgSO₄) F->G H 8. Purify via Column Chromatography G->H I 9. Characterize (NMR, MS) H->I

Caption: Step-by-step workflow for synthesis, workup, and purification.

Structure-Activity Relationship (SAR) Exploration

To build a meaningful SAR, a library of derivatives should be synthesized by varying substituents on the phenyl ring of the cinnamaldehyde starting material. The goal is to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on biological activity.

Table 1: Example Library of Derivatives and Rationale

EntryR-Group (Substitution on Phenyl Ring)RationaleStarting Material
1 H (Unsubstituted)Baseline compoundtrans-Cinnamaldehyde
2 4-OCH₃ (para-Methoxy)Strong electron-donating group (EDG)4-Methoxycinnamaldehyde
3 4-Cl (para-Chloro)Electron-withdrawing group (EWG), moderate size4-Chlorocinnamaldehyde
4 4-NO₂ (para-Nitro)Strong electron-withdrawing group (EWG)4-Nitrocinnamaldehyde
5 2-Cl (ortho-Chloro)Probes steric hindrance near the double bond2-Chlorocinnamaldehyde
6 3,4-(OCH₃)₂ (Dimethoxy)Multiple electron-donating groups3,4-Dimethoxycinnamaldehyde

Hypothetical SAR Analysis:

Let's assume the synthesized compounds were tested for antibacterial activity against Staphylococcus aureus, yielding the Minimum Inhibitory Concentration (MIC) values below.

Table 2: Hypothetical Biological Data and SAR Interpretation

EntryR-GroupMIC (µg/mL)SAR Interpretation
1 H64Moderate baseline activity.
2 4-OCH₃128Electron-donating group decreases activity.
3 4-Cl16Electron-withdrawing group at para position significantly increases activity.[3][13]
4 4-NO₂32Strong EWG is beneficial, but less so than chloro, perhaps due to size or metabolic liabilities.
5 2-Cl64Moving the chloro group to the ortho position abolishes the potency gain, suggesting steric hindrance is detrimental.
6 3,4-(OCH₃)₂>256Multiple EDGs further reduce activity.

From this hypothetical data, a preliminary SAR model emerges: electron-withdrawing substituents at the para-position of the phenyl ring are crucial for enhanced antibacterial activity, while steric bulk near the allylic system is poorly tolerated.

Diagram 3: SAR Decision Logic

G A Synthesize Baseline (R=H) B Assay for Activity A->B C Is Activity Promising? B->C D Synthesize Library: Vary Electronics (R = OMe, Cl, NO₂) C->D Yes H Stop or Redesign Scaffold C->H No E Synthesize Library: Vary Sterics (R = 2-Cl vs 4-Cl) D->E F Assay Library E->F G SAR Conclusion: Para-EWG enhances activity. Steric hindrance is detrimental. F->G

Caption: Logical flow for a structure-activity relationship study.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the synthesis of this compound derivatives via reductive amination. By explaining the causality behind the chosen methodology and providing a clear framework for library generation and SAR analysis, this guide equips researchers with the necessary tools to explore the chemical space around this important scaffold. The systematic application of these principles is a cornerstone of modern medicinal chemistry and is essential for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Use of (E)-N-methyl-3-phenylprop-2-en-1-amine as a Pharmaceutical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANPS-83554-67-0-v1.0

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper characterization, qualification, and application of (E)-N-methyl-3-phenylprop-2-en-1-amine as a pharmaceutical reference standard. Specifically, its role as a known process impurity and potential degradant of Fluoxetine, designated as Fluoxetine Impurity F in the European Pharmacopoeia (EP), underscores the critical need for its accurate quantification. These protocols are designed to ensure analytical data integrity, support regulatory compliance, and facilitate robust drug quality control systems. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Impurity Reference Standards

This compound is an organic compound that serves as a crucial reference standard in the pharmaceutical industry.[1] Its primary significance lies in its identification as a related substance to the widely used antidepressant, Fluoxetine.[2][3] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a non-negotiable aspect of ensuring patient safety and drug efficacy. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over impurities.[4][5]

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative identification and quantitative measurement.[5][6] The quality of the analytical data is directly dependent on the quality of the reference standard used. Therefore, establishing a fully qualified and traceable standard for this compound is the foundational step for any validatable analytical method aimed at its control.

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of the reference standard over its lifecycle.

PropertyValueSource(s)
Chemical Name This compound[7]
Synonyms N-Cinnamyl Methylamine, Fluoxetine Impurity F[2][3]
CAS Number 83554-67-0[1][7]
Molecular Formula C₁₀H₁₃N[1][2]
Molecular Weight 147.22 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Storage Conditions 2-8°C, protected from light, sealed under inert gas

The Pharmaceutical Standard Hierarchy

In analytical laboratories, standards are often categorized into a hierarchy to ensure traceability and manage costs. A primary compendial standard (e.g., from USP, EP) is the highest authority.[8] When a compendial standard is unavailable or its use is prohibitively expensive for routine testing, a secondary or "in-house" working standard is established. This working standard must be rigorously qualified against the primary standard or, in the case of a new chemical entity, be thoroughly characterized to serve as a primary standard itself.[9][10]

Reference_Standard_Hierarchy cluster_0 Traceability Flow Primary Primary Compendial Standard (e.g., USP, EP) Fully Characterized Secondary Secondary / In-House Working Standard Primary->Secondary Qualification & Characterization Analysis Routine Laboratory Analysis (e.g., API Batch Release) Secondary->Analysis Daily Use in Assays

Caption: The hierarchy and traceability path for pharmaceutical reference standards.

Protocol: Qualification of an In-House this compound Working Standard

Objective: To comprehensively characterize a new batch of this compound to establish its identity, purity, and potency for use as a quantitative working standard. This protocol creates a self-validating system by integrating multiple orthogonal analytical techniques.

Causality Statement: The assigned purity value of a working standard directly impacts the accuracy of impurity quantification in drug substance batches. A mass balance approach, which accounts for all potential impurities (organic, inorganic, water, residual solvents), is the most trustworthy method for assigning potency.[4]

Qualification_Workflow cluster_tests Analytical Characterization start New Batch of (E)-N-methyl-3-phenylprop- 2-en-1-amine identity Identity Confirmation ¹H NMR | ¹³C NMR | MS | FT-IR start->identity purity Purity & Impurities HPLC-UV (Organic) | GC-HS (Residual Solvents) start->purity content Content Analysis Karl Fischer (Water) | Sulphated Ash (Inorganic) start->content calculation Purity Assignment (Mass Balance Calculation) 100% - Σ Impurities identity->calculation purity->calculation content->calculation end Qualified Working Standard with COA calculation->end

Caption: Workflow for the comprehensive qualification of a new reference standard batch.

Step-by-Step Qualification Methodology
  • Identity Confirmation:

    • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Record spectra in CDCl₃ or DMSO-d₆. The resulting chemical shifts, coupling constants, and integrations must be consistent with the known structure of this compound.

    • Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI) in positive mode. The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the theoretical value (approx. 148.1121).

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Acquire the spectrum and compare it against a previously qualified reference lot or a library spectrum. Characteristic peaks for N-H, C=C (trans), and aromatic C-H bonds should be present.

  • Purity and Impurity Profiling (HPLC-UV):

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities in pharmaceutical materials. The method must be validated according to ICH Q2(R1) guidelines.[11][12]

    • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape of the amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmWavelength suitable for detecting the phenyl group chromophore.
Injection Vol. 10 µL
  • Water Content Analysis:

    • Method: Volumetric or coulometric Karl Fischer titration.

    • Purpose: Water is a common impurity that must be quantified as it contributes to the total mass but not the active moiety.

  • Inorganic Impurity Content:

    • Method: Sulphated Ash (Residue on Ignition) test per USP <281>.

    • Purpose: Measures the amount of non-volatile inorganic impurities.

  • Residual Solvent Analysis:

    • Method: Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID) per USP <467>.

    • Purpose: To identify and quantify any residual solvents from the synthesis or purification process.

  • Purity Assignment (Calculation):

    • The final purity is calculated on an "as is" basis using the mass balance formula: Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residue on Ignition) - (% Residual Solvents)

    • This calculated purity value must be documented on the Certificate of Analysis (COA) and used in all subsequent quantitative preparations.

Application Protocol: Quantifying this compound in Fluoxetine API

Objective: To accurately determine the concentration of this compound (Impurity F) in a batch of Fluoxetine Hydrochloride API using the qualified working standard.

Trustworthiness Pillar: This protocol incorporates a System Suitability Test (SST) before any sample analysis. The SST ensures that the chromatographic system is performing adequately on the day of analysis, thereby validating the results of the subsequent sample runs.[13]

Reagents and Materials
  • Qualified this compound Working Standard (purity value noted from COA).

  • Fluoxetine Hydrochloride API test sample.

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Trifluoroacetic Acid (TFA).

  • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 100 µg/mL):

    • Accurately weigh about 10 mg of the this compound working standard into a 100 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to volume with Diluent.

    • Calculation of actual concentration:Conc (µg/mL) = (Weight (mg) * 1000 * Purity (%)) / 100 mL

  • Working Standard Solution (approx. 1.0 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This is the standard for quantification (e.g., corresponding to a 0.1% impurity level for a 1 mg/mL API solution).

  • Test Sample Solution (approx. 1.0 mg/mL):

    • Accurately weigh about 100 mg of the Fluoxetine HCl API into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

Chromatographic Procedure
  • Use the HPLC system and conditions described in the Purity and Impurity Profiling section (Table in section 3.2).

  • System Suitability Test (SST):

    • Inject the Working Standard Solution five times consecutively.

    • The system is deemed suitable for use if it meets the following criteria:

SST ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry for accurate integration.
%RSD of Peak Areas ≤ 5.0%Demonstrates the precision of the injection and detection system.
%RSD of Retention Times ≤ 2.0%Indicates the stability of the pump and mobile phase composition.
  • Analysis Sequence:

    • Inject a blank (Diluent).

    • Perform the System Suitability Test.

    • Inject the Working Standard Solution once.

    • Inject the Test Sample Solution in duplicate.

    • Inject the Working Standard Solution again to bracket the samples and check for drift.

Calculation of Impurity Content

The percentage of this compound in the Fluoxetine API is calculated using the following formula:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of this compound in the sample chromatogram.

  • Area_Std = Average peak area of the bracketing standard injections.

  • Conc_Std = Concentration of the Working Standard Solution (µg/mL).

  • Conc_Sample = Concentration of the Fluoxetine API Test Sample Solution (µg/mL).

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Chalcones and the Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical pharmacophore in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The synthetic accessibility of the chalcone backbone makes it an attractive starting point for the development of novel therapeutic agents. The Claisen-Schmidt condensation, a base- or acid-catalyzed crossed-aldol condensation, stands as the most prevalent and efficient method for the synthesis of these valuable compounds. This application note provides a detailed protocol and technical insights for the synthesis of chalcone structures, emphasizing the underlying chemical principles and practical considerations for successful and reproducible outcomes.

The reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a suitable catalyst. The absence of α-hydrogens in the aromatic aldehyde prevents self-condensation, driving the reaction towards the formation of the desired crossed-aldol product, the chalcone. The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and purity of the final product.

Reaction Mechanism: A Step-by-Step Look

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established three-step mechanism:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, which then readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, the chalcone. This final dehydration step is often the driving force for the reaction due to the formation of a stable, conjugated system.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Acetophenone B Enolate Ion A->B OH⁻ D Alkoxide Intermediate B->D Attacks Carbonyl C Aromatic Aldehyde C->D E β-Hydroxy Ketone D->E H₂O F Chalcone E->F -H₂O

Figure 1: The base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of (2E)-1,3-diphenylprop-2-en-1-one

This protocol details the synthesis of the parent chalcone structure from benzaldehyde and acetophenone using sodium hydroxide as the catalyst.

Materials:

  • Benzaldehyde (reagent grade, ≥99%)

  • Acetophenone (reagent grade, ≥99%)

  • Sodium hydroxide (pellets, ≥97%)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Catalyst Preparation: In a 250 mL beaker, dissolve 2.5 g of sodium hydroxide in 25 mL of deionized water. Add 20 mL of 95% ethanol to this solution and cool it to 15-20 °C in an ice bath.

  • Reactant Mixture: In a separate 100 mL beaker, prepare a mixture of 2.65 g (0.025 mol) of benzaldehyde and 3.0 g (0.025 mol) of acetophenone in 15 mL of 95% ethanol.

  • Reaction Initiation: While stirring vigorously, slowly add the benzaldehyde-acetophenone mixture to the cooled sodium hydroxide solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Progression: Maintain the reaction mixture at room temperature (around 25 °C) and continue stirring for 2-3 hours. The formation of a yellow precipitate indicates the progress of the reaction.

  • Product Isolation: After the stirring period, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the crude chalcone by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water until the filtrate is neutral to litmus paper. This removes excess sodium hydroxide. Follow with a wash using a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of (2E)-1,3-diphenylprop-2-en-1-one.

  • Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR). The expected melting point is 55-57 °C.

Data Presentation: Influence of Substituents on Chalcone Synthesis

The electronic nature of substituents on both the aromatic aldehyde and the acetophenone can significantly impact the reaction yield. Electron-donating groups (EDGs) on the acetophenone can enhance the nucleophilicity of the enolate, while electron-withdrawing groups (EWGs) on the benzaldehyde can increase the electrophilicity of the carbonyl carbon, often leading to higher yields.

EntryAr-CHOAr'-COCH₃CatalystTime (h)Yield (%)Reference
1BenzaldehydeAcetophenoneNaOH2.590
24-MethoxybenzaldehydeAcetophenoneNaOH392
34-NitrobenzaldehydeAcetophenoneNaOH295
4Benzaldehyde4-MethylacetophenoneKOH388
5Benzaldehyde4-ChloroacetophenoneKOH485

Table 1: Representative examples of Claisen-Schmidt condensation for the synthesis of substituted chalcones.

Troubleshooting and Key Considerations

  • Self-Condensation of Acetophenone: While less favorable, self-condensation of the acetophenone can occur. Maintaining a lower reaction temperature and a stoichiometric or slight excess of the aldehyde can minimize this side reaction.

  • Cannizzaro Reaction: In the presence of a strong base, the aromatic aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) if it has no α-hydrogens. This is generally not a significant issue under the typical conditions for chalcone synthesis but can become relevant with prolonged reaction times at high base concentrations.

  • Purity of Reactants: The use of freshly distilled aldehydes is recommended as they can oxidize to carboxylic acids upon storage, which will be neutralized by the base and reduce the effective catalyst concentration.

  • Catalyst Choice: While NaOH and KOH are commonly used, other catalysts such as lithium hydroxide, barium hydroxide, or phase-transfer catalysts can be employed, sometimes offering advantages in terms of reaction rate and yield for specific substrates.

Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is crucial for achieving high yields and purity. The protocol provided in this application note serves as a reliable starting point for the synthesis of a wide range of chalcone derivatives for applications in drug discovery and materials science.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-N-methyl-3-phenylprop-2-en-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction, ensuring both high yield and purity.

I. Overview of the Synthesis: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is the reductive amination of (E)-cinnamaldehyde with methylamine. This reaction proceeds in two key stages:

  • Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of cinnamaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding N-methylcinnamaldimine (an imine or Schiff base). This step is reversible and often acid-catalyzed.[1][2]

  • Reduction: The C=N double bond of the imine is selectively reduced to a single bond, yielding the target secondary amine, this compound. This is achieved using a suitable reducing agent.

A visual representation of this reaction pathway is provided below.

G Cinnamaldehyde Cinnamaldehyde Imine N-methylcinnamaldimine (Imine Intermediate) Cinnamaldehyde->Imine + Methylamine - H2O Methylamine Methylamine Methylamine->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Imine

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the primary culprits?

Low yields in this synthesis can often be traced back to several key factors:

  • Incomplete Imine Formation: The equilibrium between the reactants and the imine may not sufficiently favor the imine. This can be due to the presence of water, which can hydrolyze the imine back to the starting materials.[3]

  • Side Reactions of Cinnamaldehyde: Cinnamaldehyde is an α,β-unsaturated aldehyde, making it susceptible to side reactions such as polymerization or 1,4-addition (Michael addition) under certain conditions.[4][5]

  • Reduction of the Aldehyde: If a non-selective or overly reactive reducing agent is used (or added prematurely), the cinnamaldehyde can be reduced to cinnamyl alcohol, a common byproduct that consumes starting material and complicates purification.[6]

  • Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[6][7] If the pH is too low, the methylamine will be protonated and non-nucleophilic. If it's too high, the acid catalysis for dehydration is insufficient.

  • Product Loss During Workup: The product, N-methylcinnamylamine, is a basic compound. Improper pH adjustment during aqueous extraction can lead to it remaining in the aqueous layer. It can also be volatile under high vacuum.

FAQ 2: What is the best reducing agent for this reaction: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)?

The choice of reducing agent is critical for the success of this reaction.

Reducing AgentProsConsRecommended Use Case
Sodium Borohydride (NaBH₄) Inexpensive, readily available, powerful.[8]Can reduce the starting aldehyde to cinnamyl alcohol, especially if imine formation is slow.[6][9] Less stable at acidic pH.Best used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[10]
Sodium Cyanoborohydride (NaBH₃CN) Milder and more selective.[6] Reduces iminium ions much faster than aldehydes at mildly acidic pH (4-5).[7][8] Stable in mildly acidic conditions, allowing for a one-pot reaction.[8]More expensive and toxic (generates HCN upon strong acidification).[8]Ideal for one-pot reductive aminations where all reagents are mixed from the start.[8][11]

Expert Recommendation: For a more controlled and generally higher-yielding one-pot synthesis, Sodium Cyanoborohydride (NaBH₃CN) is the preferred reagent.[6][11] Its selectivity minimizes the formation of cinnamyl alcohol, simplifying purification and maximizing the conversion of cinnamaldehyde to the desired product.[7]

FAQ 3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.

  • Cinnamaldehyde: UV active, will stain with KMnO₄.

  • N-methylcinnamylamine: May be weakly UV active, stains well with KMnO₄, and will have a different Rf value from the aldehyde.

  • Imine intermediate: Can sometimes be observed as a transient spot.

Monitor the disappearance of the cinnamaldehyde spot. Once it is consumed, the reaction can be considered complete.

III. Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter.

Guide 1: Low Yield

If you are experiencing low yields, follow this troubleshooting workflow:

G cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_workup Workup/Purification Issues Start Low Yield Observed CheckImine Step 1: Verify Imine Formation Start->CheckImine CheckReduction Step 2: Assess Reduction Step Start->CheckReduction CheckWorkup Step 3: Review Workup & Purification Start->CheckWorkup Imine1 Is water being removed? (e.g., molecular sieves, Dean-Stark) CheckImine->Imine1 Imine2 Is the pH optimal (4-5)? (use of acetic acid) CheckImine->Imine2 Imine3 Are reagents pure and anhydrous? CheckImine->Imine3 Red1 Is cinnamyl alcohol a major byproduct? (Check TLC/NMR) CheckReduction->Red1 Red2 Is the reducing agent active? CheckReduction->Red2 Red3 Using NaBH4? Pre-form imine first. CheckReduction->Red3 Work1 Is the aqueous layer basic (pH > 10) during extraction? CheckWorkup->Work1 Work2 Are you using excessive heat during solvent removal? CheckWorkup->Work2

References

Optimizing dosage of (E)-N-methyl-3-phenylprop-2-en-1-amine for in vitro experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing In Vitro Dosage for Novel Compounds

A Guide for (E)-N-methyl-3-phenylprop-2-en-1-amine

Welcome to the technical support guide for optimizing the in vitro dosage of the research compound this compound (N-methylcinnamylamine). As this is a novel compound with limited public data, this guide provides a comprehensive framework for establishing a robust dosage protocol from first principles. The methodologies outlined here are broadly applicable to other new chemical entities (NCEs) in your research pipeline.

Our approach is divided into three core phases: Preparation & Pre-Experiment , Range-Finding & Cytotoxicity Assessment , and Functional Dose-Response & Analysis . Each section is presented in a question-and-answer format to address the specific challenges you may encounter.

Phase 1: Preparation & Pre-Experiment FAQs

This initial phase is critical for ensuring the reliability and reproducibility of all subsequent experiments. Inconsistencies originating here will cascade through your entire dataset.

Q1: How should I prepare and store my stock solution of this compound?

Answer: Proper stock solution handling is paramount.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds for biological assays.[1][2] Use only fresh, anhydrous, analytical-grade DMSO to prevent compound degradation or precipitation.

  • Concentration: Prepare a high-concentration stock, typically 10-20 mM. This minimizes the final DMSO concentration in your cell culture media, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][3]

  • Procedure:

    • Accurately weigh the compound.

    • Add the calculated volume of sterile DMSO.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath.[1] Gentle warming to 37°C can be used cautiously, but be aware of potential heat-induced degradation.[1]

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.[1][3][4] This strategy is crucial to avoid repeated freeze-thaw cycles that can degrade the compound.[1]

Q2: My compound won't dissolve in DMSO, or it precipitates when diluted in aqueous media. What should I do?

Answer: This is a common challenge with hydrophobic molecules.

  • For Poor DMSO Solubility: If the compound struggles to dissolve even with sonication, you may be exceeding its solubility limit. It is essential to experimentally determine the solubility before preparing a high-concentration stock.[1][2]

  • For Precipitation in Media: Precipitation upon dilution into aqueous assay buffers is a frequent issue.[1] To mitigate this, perform serial dilutions in 100% DMSO first. Only the final dilution step should introduce the compound to the aqueous cell culture medium. This stepwise process prevents a sudden, drastic change in solvent polarity.[3] For example, to achieve a 10 µM final concentration from a 10 mM stock, you might perform intermediate dilutions in DMSO before a final 1:1000 dilution into your media.

Phase 2: Range-Finding & Cytotoxicity Assessment

The goal of this phase is to identify a broad concentration range where the compound is active without causing general cellular toxicity. This distinguishes a specific biological effect from a non-specific toxic one.

Q3: I have no starting point. What concentration range should I test first?

Answer: For a completely novel compound, a wide range-finding experiment is the essential first step.

  • Logarithmic Dilution Series: Test the compound over a broad range of concentrations, typically spanning several orders of magnitude. A common starting point is a 10-point, 3-fold or 10-fold serial dilution starting from a high concentration (e.g., 100 µM down to the nanomolar or picomolar range).[5] This logarithmic spacing is efficient for identifying the active window.

  • Rationale: This approach allows you to quickly map the compound's potency, identifying the concentrations that produce minimal, partial, and maximal effects, which is necessary for designing more focused experiments later.[6]

Q4: How do I determine if my compound is simply killing the cells?

Answer: You must run a cytotoxicity assay in parallel with your functional assays. The MTT assay is a standard, cost-effective method for this purpose.[7][8][9]

  • Principle of MTT Assay: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7][9][10] The amount of formazan, quantified by measuring absorbance after solubilization, is directly proportional to the number of living cells.[8]

  • Interpretation: If the concentrations that show an effect in your functional assay also cause a significant drop in cell viability in the MTT assay, your observed "activity" is likely due to cytotoxicity. A desirable compound shows a clear window between its effective concentration (EC50) and its cytotoxic concentration (CC50).

Experimental Protocol: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your logarithmic dilution series of this compound for the desired exposure period (e.g., 24, 48, or 72 hours).[11] Include "cells only" (negative control) and "media only" (background) wells.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[10][11]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at ~570 nm.[9]

ParameterRecommended ValueSource
Cell Seeding Density Varies by cell type; aim for 70-80% confluency at end of assay[12]
MTT Final Concentration 0.5 mg/mL[10]
Incubation Time (MTT) 1-4 hours[11]
Solubilization Agent DMSO, Isopropanol with HCl[8][9]
Absorbance Wavelength 570 nm (reference ~630 nm)[9]
Table 1: Key parameters for a standard MTT assay protocol.

Phase 3: Functional Dose-Response & Analysis

After identifying a non-toxic concentration range, the next step is to precisely quantify the compound's potency in a functional assay relevant to its hypothesized mechanism of action.

Q5: How do I design an experiment to get a good sigmoidal dose-response curve?

Answer: A well-designed dose-response experiment is key to accurately calculating metrics like EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

  • Concentration Range: Center your dilution series around the estimated effective concentration from your range-finding study. Ensure you have at least 2-3 concentrations that give a maximal response and 2-3 that give a minimal (baseline) response.[13]

  • Replicates: Use at least three technical replicates for each concentration to ensure statistical validity.[14]

  • Controls:

    • Vehicle Control (0% effect): Cells treated with the same final concentration of DMSO as the highest compound dose.[1]

    • Positive Control (100% effect): A known agonist or antagonist for the pathway to define the maximal response.

  • Data Plotting: Plot the response (Y-axis) against the logarithm of the compound concentration (X-axis).[15][16] This transformation typically linearizes the central portion of the curve, making it easier to fit a model.[15]

Q6: How do I calculate the EC50/IC50 value from my data?

Answer: The EC50/IC50 is determined by fitting your dose-response data to a non-linear regression model, most commonly a four-parameter logistic (4PL) equation.[15][17]

  • Four-Parameter Logistic Model: This sigmoidal model is defined by four parameters:

    • Top: The maximal response plateau.

    • Bottom: The minimal response plateau.

    • Hill Slope: The steepness of the curve.

    • EC50/IC50: The concentration that produces a response halfway between the Top and Bottom plateaus.[13][17]

  • Software: Use software like GraphPad Prism, Origin, or even Excel add-ins to perform the non-linear regression and calculate the EC50/IC50 with confidence intervals.[15][18]

Q7: My results are inconsistent between experiments. What are the common culprits?

Answer: Lack of reproducibility is a frequent and frustrating issue in cell-based assays.[19] Here is a troubleshooting checklist:

  • Cell Health & Passage Number: Use cells from a consistent, low passage number. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the exponential growth phase.[12][20]

  • Inconsistent Seeding: Uneven cell plating is a major source of variability. Ensure your cell suspension is homogenous before and during plating.[20]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, altering compound concentrations. Avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.[19][20]

  • Compound Stability: Ensure your stock solution is not degrading. Use fresh aliquots for each experiment.

  • Assay Artifacts: Some compounds can interfere with assay readouts (e.g., autofluorescence).[21][22] If using a fluorescence-based assay, run a control plate with compound but no cells to check for this.

Visual Workflow & Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate the key processes.

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_dose Phase 3: Dose-Response prep_start Obtain Compound prep_sol Prepare 10mM Stock in Anhydrous DMSO prep_start->prep_sol prep_store Aliquot & Store at -80°C prep_sol->prep_store range_dil Create Wide Logarithmic Dilution Series (e.g., 100µM - 1nM) prep_store->range_dil range_cyto Perform Cytotoxicity Assay (e.g., MTT) range_dil->range_cyto range_func Perform Functional Assay range_dil->range_func range_eval Identify Non-Toxic Active Range range_cyto->range_eval range_func->range_eval dose_dil Create Focused Dilution Series (e.g., 8-12 points) range_eval->dose_dil dose_exp Run Replicated Functional Assay dose_dil->dose_exp dose_fit Fit Data to 4-PL Model dose_exp->dose_fit dose_end Determine EC50/IC50 dose_fit->dose_end G start Inconsistent Results (High Well-to-Well Variability) q_cells Are cells healthy and at consistent passage? start->q_cells a_cells_no Action: Use new, low-passage cell stock. Monitor morphology. q_cells->a_cells_no No q_seeding Is cell seeding uniform? q_cells->q_seeding Yes end Review Data & Re-run a_cells_no->end a_seeding_no Action: Ensure homogenous suspension. Calibrate pipettes. Avoid edge effects. q_seeding->a_seeding_no No q_compound Is compound precipitating in media? q_seeding->q_compound Yes a_seeding_no->end a_compound_no Action: Review dilution protocol. Use stepwise dilution in DMSO first. q_compound->a_compound_no Yes q_artifact Is there assay interference (e.g., autofluorescence)? q_compound->q_artifact No a_compound_no->end a_artifact_no Action: Run compound-only controls. Consider orthogonal assay. q_artifact->a_artifact_no Yes q_artifact->end No a_artifact_no->end

References

Technical Support Center: Purification of Cinnamylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cinnamylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Cinnamylamines, as basic amines, present a unique set of purification challenges, primarily due to their interaction with common stationary phases and their potential for oxidation. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing cinnamylamine?

When synthesizing cinnamylamine, particularly from precursors like cinnamaldehyde, you can anticipate several process-related impurities. The most common are unreacted starting materials and byproducts from side reactions. These often include:

  • Cinnamaldehyde: The direct precursor, which can be challenging to separate due to structural similarity.[1][2]

  • Cinnamic Acid: Formed by the oxidation of cinnamaldehyde.[1][2]

  • Cinnamyl Alcohol: Can be formed if reducing agents used in the synthesis are not specific and reduce the aldehyde to an alcohol.[1]

The presence of these impurities dictates the purification strategy. For instance, the acidic nature of cinnamic acid allows for its removal via a simple acid-base extraction.

Q2: My cinnamylamine compound appears to be degrading or changing color on the lab bench. What is happening?

Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[3] Cinnamylamine, with its allylic amine structure, can be particularly sensitive. To ensure stability during purification and storage:

  • Work Efficiently: Minimize the time the compound is exposed to air and light.

  • Inert Atmosphere: When possible, handle the purified compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.

  • Storage: Store the purified amine in a tightly sealed container in a cool, dark place, preferably refrigerated or frozen.

Q3: Should I purify cinnamylamine as a free base or as a salt?

This is a critical decision that depends on the compound's properties and the intended next steps.

  • Purifying as a Free Base: This is necessary if the free amine is required for the subsequent reaction. However, free bases can be more challenging to handle via chromatography and may be less crystalline.

  • Purifying as a Salt (e.g., Hydrochloride): Converting the amine to its hydrochloride (HCl) salt often dramatically increases its crystallinity, making recrystallization a highly effective purification method.[3][4] The salt form is also generally more stable and less volatile. The free base can be regenerated later by neutralization if needed.

Below is a decision-making workflow to help guide your choice of purification strategy.

Purification_Strategy_Decision_Tree start Crude Cinnamylamine Mixture check_impurities Are acidic/basic impurities present? (e.g., cinnamic acid) start->check_impurities acid_base_extraction Perform Acid-Base Extraction check_impurities->acid_base_extraction Yes check_crystallinity Is the compound a solid? check_impurities->check_crystallinity No acid_base_extraction->check_crystallinity try_recrystallization Attempt Recrystallization (Free Base) check_crystallinity->try_recrystallization Yes chromatography Use Column Chromatography check_crystallinity->chromatography No (Oil) oiling_out Does it oil out or fail to crystallize? try_recrystallization->oiling_out convert_to_salt Convert to Hydrochloride Salt oiling_out->convert_to_salt Yes success Pure Compound oiling_out->success No recrystallize_salt Recrystallize Salt convert_to_salt->recrystallize_salt recrystallize_salt->success chromatography->success

Caption: Decision tree for selecting a cinnamylamine purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purifying cinnamylamine compounds, but their basic nature requires special considerations.[5]

Q4: My cinnamylamine is streaking badly and tailing on a standard silica gel column. How can I get sharp, symmetrical peaks?

This is the most common issue when purifying amines on silica.

  • The Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of cinnamylamine undergoes a strong acid-base interaction with these silanols. This causes a portion of your compound to "stick" to the stationary phase, leading to severe peak tailing and often, irreversible adsorption and yield loss.[6]

  • The Solution: Neutralize the Stationary Phase. To prevent this interaction, you must add a small amount of a competing, volatile base to your mobile phase.

    • Triethylamine (TEA): The most common choice. Add 0.5-1% TEA to your eluent mixture (e.g., for a 90:10 Hexane:Ethyl Acetate eluent, use 89:10:1 Hexane:Ethyl Acetate:TEA). The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your cinnamylamine.[6]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane with 1-5% of 7N NH3/MeOH). This is particularly effective for more polar amines.

Q5: I've added triethylamine, but my separation is still poor. What other stationary or mobile phases can I try?

If adding a modifier isn't enough, you may need to change your stationary phase or solvent system.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a basic environment that is ideal for purifying basic compounds and prevents the problematic acid-base interactions.[6]

    • Neutral Alumina: Alumina can be obtained in acidic, neutral, or basic grades. Basic or neutral alumina can be an effective alternative to silica for purifying amines.[5]

  • Reverse-Phase Chromatography: For polar cinnamylamine derivatives, reverse-phase (e.g., C18) chromatography can be an excellent choice. To ensure good peak shape, the mobile phase pH should be adjusted to be alkaline (e.g., using ammonium hydroxide or triethylamine) to keep the amine in its neutral, free-base form. This increases retention and improves peak symmetry.[6][7]

Parameter Standard Silica Silica + 1% TEA Amine-Silica Reverse-Phase (High pH)
Interaction Strong Acid-BaseNeutralized Acid-BaseBase-Base (Repulsive)Hydrophobic
Peak Shape Severe TailingGood to ExcellentExcellentGood to Excellent
Typical Eluent Hexane/EtOAcHexane/EtOAc/TEAHexane/EtOAcWater/Acetonitrile + Base
Best For Not RecommendedNon-polar to moderately polar aminesAll basic aminesPolar amines and salts
Protocol 1: Flash Column Chromatography of Cinnamylamine (with TEA)
  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate and develop it in various solvent systems (e.g., Hexane/Ethyl Acetate). To the most promising solvent system, add 1% triethylamine and re-run the TLC. The ideal system will give your desired compound an Rf value of approximately 0.3.[5]

  • Column Packing:

    • Select a column of appropriate size (typically using a silica weight that is 20-50 times the sample weight).[5]

    • Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA).[8]

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.[5][8]

  • Sample Loading:

    • Dissolve your crude cinnamylamine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your mobile phase (containing 1% TEA).

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid cinnamylamine compounds, especially their salts.[9]

Q6: I'm trying to recrystallize my cinnamylamine free base, but it keeps "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • The Cause: The compound's solubility decreases so rapidly upon cooling that molecules don't have time to orient themselves into a crystal lattice.

  • Solutions:

    • Slower Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Do not disturb the flask during this process.[9]

    • Use a Solvent Pair: This is often the most effective solution. Dissolve your compound in a minimum of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone). Then, while the solution is still hot, add a "bad" solvent (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution just becomes cloudy (the saturation point).[10][11] Add a drop or two of the good solvent to redissolve the cloudiness and then allow it to cool slowly.[11]

    • Convert to a Salt: As mentioned in Q3, the free base may simply not be very crystalline. Converting it to the hydrochloride salt will raise its melting point and increase intermolecular forces, often leading to excellent crystallization.[3][4]

Q7: What are the best solvents for recrystallizing cinnamylamine hydrochloride?

The goal is to find a solvent or solvent pair where the salt is soluble when hot but poorly soluble when cold.[9]

  • Common Single Solvents: Ethanol, isopropanol, or methanol can be effective.

  • Common Solvent Pairs:

    • Ethanol/Water

    • Isopropanol/Water[12]

    • Ethanol/Diethyl Ether

    • Methanol/Toluene

The choice is empirical, and small-scale trials in test tubes are highly recommended to find the optimal system.[10]

Protocol 2: Recrystallization of Cinnamylamine Hydrochloride
  • Solvent Selection: In a small test tube, add ~20 mg of your crude cinnamylamine HCl. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, it's too good of a solvent. If it doesn't dissolve, heat the test tube. If it dissolves when hot and precipitates upon cooling, you have found a good solvent.

  • Dissolution: Place the bulk of your crude cinnamylamine HCl in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil (using a hot plate and stir bar). Add just enough hot solvent to fully dissolve the solid.[10]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[9][11]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.

Below is a workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Dissolved Crude Compound in Hot Solvent problem What is the issue upon cooling? start->problem no_crystals No Crystals Form problem->no_crystals A oiling_out Compound Oils Out problem->oiling_out B poor_yield Poor Yield problem->poor_yield C colored_crystals Crystals are Colored problem->colored_crystals D sol_no_crystals Too much solvent used. Boil off some solvent and re-cool. no_crystals->sol_no_crystals sol_no_crystals2 Solution is not supersaturated. Scratch flask side or add seed crystal. no_crystals->sol_no_crystals2 sol_oiling_out Cooling too fast. Re-heat and cool very slowly. oiling_out->sol_oiling_out sol_oiling_out2 Solvent choice is poor. Use a different solvent or a solvent-pair. oiling_out->sol_oiling_out2 sol_poor_yield Compound is too soluble in cold solvent. Cool longer or in a colder bath. poor_yield->sol_poor_yield sol_poor_yield2 Too much solvent was used. Combine filtrate, reduce volume, and re-cool for a second crop. poor_yield->sol_poor_yield2 sol_colored Colored impurities are trapped. Add activated charcoal to hot solution, hot filter, and re-crystallize. colored_crystals->sol_colored

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Improving the stability of (E)-N-methyl-3-phenylprop-2-en-1-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-N-methyl-3-phenylprop-2-en-1-amine

A Guide to Improving Solution Stability for Researchers & Drug Development Professionals

Introduction

This compound, a secondary allylic amine, is a valuable compound in synthetic chemistry and a structural motif found in various biologically active molecules, including pharmaceuticals.[1][2][3] However, its chemical structure—containing a secondary amine, a phenyl group, and an allylic double bond—presents significant stability challenges in solution. Researchers frequently encounter issues such as degradation, isomerization, and precipitation, which can compromise experimental results and the shelf-life of formulations.

This guide provides a comprehensive, question-and-answer-based framework for diagnosing, troubleshooting, and preventing the common stability issues associated with this compound. We will delve into the underlying chemical principles and provide actionable, step-by-step protocols to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow or brown. What is happening?

A color change is a classic indicator of chemical degradation, most commonly due to oxidation. The allylic amine and the double bond in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[4][5][6] This process often leads to the formation of complex, colored byproducts.

Q2: I'm observing a loss of the parent compound and the appearance of new peaks in my HPLC analysis over time. What are the likely causes?

This observation points to two primary degradation pathways:

  • Chemical Degradation: As mentioned above, oxidation can lead to new chemical entities with different retention times. Other reactions with solvent or buffer components are also possible.

  • Isomerization: The (E) (trans) double bond can convert to its (Z) (cis) stereoisomer.[7][8] The (Z)-isomer will likely have a slightly different polarity and appear as a new, closely eluting peak in your chromatogram, while the area of your parent (E)-isomer peak decreases. This process is often accelerated by light (photoisomerization).[9][10]

Q3: How does pH dramatically affect the stability and solubility of my compound in aqueous solutions?

As a secondary amine, your compound is a weak base. Its solubility and stability are highly dependent on the pH of the solution.[11]

  • Solubility: In acidic conditions (pH < pKa), the amine group becomes protonated (R₂NH₂⁺), forming an ammonium salt. This ionic form is generally much more soluble in aqueous media.[12] In neutral or alkaline conditions (pH > pKa), the amine is in its free base form, which is less polar and may precipitate from aqueous solutions.

  • Stability: The pH can influence the rate of degradation. For many amines, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[13][14] The optimal pH for stability is often found in the weakly acidic range, which keeps the amine protonated and can inhibit certain oxidative pathways.

Q4: Should I be concerned about storing my solutions in the light?

Absolutely. The conjugated system (phenyl group and double bond) in the molecule can absorb UV light. This energy absorption can trigger two detrimental processes:

  • Photoisomerization: The most common light-induced reaction for this structure is the conversion of the stable (E)-isomer to the (Z)-isomer.[7][9]

  • Photo-oxidation: Light can also provide the activation energy for oxidative reactions, accelerating the degradation and color change of your solution.

In-Depth Troubleshooting Guide

Issue 1: Chemical Degradation & Oxidation

Symptoms:

  • Progressive color change (e.g., colorless to yellow/brown).

  • Significant decrease in the parent peak area via HPLC.

  • Appearance of multiple new degradation peaks in the chromatogram.

Root Causes & Mechanistic Insights: The allylic amine structure is susceptible to oxidation by molecular oxygen.[5][15] This process can be catalyzed by trace metal ions (e.g., Fe³⁺, Cu²⁺) and light. The reaction can form N-oxides, hydroxylamines, or lead to cleavage of the molecule.[4][6][16]

Solutions & Mitigation Protocols:

StrategyMechanism of ActionRecommended Agents & Protocol Summary
Inert Atmosphere Removes molecular oxygen, the primary oxidant.Sparge solvents (e.g., water, ethanol) with an inert gas like argon or nitrogen for 15-30 minutes before use. Prepare and store solutions under an inert headspace.
Antioxidants Scavenge free radicals to terminate oxidative chain reactions.For organic solutions, butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) at 0.01-0.1% (w/v) can be effective. For aqueous solutions, consider ascorbic acid or sodium metabisulfite.
Chelating Agents Sequester catalytic metal ions, preventing them from participating in redox cycling.Add ethylenediaminetetraacetic acid (EDTA) or its disodium salt at a concentration of 0.01-0.05% (w/v) to aqueous solutions to chelate trace metals.
pH Control Protonating the amine can decrease its susceptibility to certain oxidative pathways.Prepare solutions in a weakly acidic buffer (e.g., pH 4-6 citrate or acetate buffer). This keeps the amine in its more stable, protonated form.[12]

Experimental Protocol: Deoxygenating a Solvent

  • Place the desired volume of solvent in a flask with a magnetic stirrer.

  • Equip the flask with a two-holed stopper: one for a gas inlet line extending below the solvent surface, and one for a gas outlet.

  • Begin stirring to create a vortex.

  • Bubble high-purity nitrogen or argon gas through the solvent at a moderate rate for at least 30 minutes.

  • Immediately use the deoxygenated solvent or seal the container tightly under a positive pressure of the inert gas.

Workflow for Diagnosing Oxidation

start Solution Degradation Observed (Color Change, New HPLC Peaks) check_light Was solution exposed to light? start->check_light check_air Was solution prepared/stored under ambient air? start->check_air check_ph Is the solution pH > 6 or unbuffered? start->check_ph photodegradation Potential Photo-oxidation and/or Isomerization check_light->photodegradation Yes oxidation Probable Oxidation check_air->oxidation Yes ph_instability Potential pH-mediated Degradation check_ph->ph_instability Yes solve_light SOLUTION: Store in amber vials, work under low light. photodegradation->solve_light solve_air SOLUTION: Use deoxygenated solvents. Add antioxidants/chelators. oxidation->solve_air solve_ph SOLUTION: Use a weakly acidic buffer (e.g., pH 4-6). ph_instability->solve_ph ph_scale Solution pH low_ph Acidic pH (pH < pKa) high_ph Basic pH (pH > pKa) protonated R₂NH₂⁺ (Protonated Form) low_ph->protonated free_base R₂NH (Free Base) high_ph->free_base soluble High Solubility (Precipitation Unlikely) protonated->soluble insoluble Low Solubility (Precipitation Risk) free_base->insoluble

References

Technical Support Center: Synthesis of N-Alkylated Phenylpropenamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-alkylated phenylpropenamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and practical solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Question 1: I am attempting to synthesize a secondary N-alkylated phenylpropenamine via reductive amination, but I am observing significant amounts of the tertiary amine and unreacted primary amine. What is causing this?

This is a classic challenge in reductive amination, stemming from the stepwise nature of the reaction. The initially formed secondary amine can compete with the starting primary amine for alkylation, leading to the over-alkylation product (tertiary amine).

Core Causality: The rate of the second alkylation (secondary amine to tertiary amine) can sometimes be comparable to or even faster than the first alkylation (primary amine to secondary amine). This is particularly true if the reaction conditions are not carefully controlled.

Troubleshooting and Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine relative to the alkylating agent can help favor the formation of the secondary amine.

  • Slow Addition of the Reducing Agent: Instead of adding the reducing agent all at once, a slow, controlled addition can help to keep the concentration of the intermediate imine/enamine low, thereby reducing the chance of over-alkylation.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Milder reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred for reductive aminations as they are more selective for the iminium ion over the carbonyl group of the starting aldehyde or ketone. This reduces the likelihood of side reactions involving the carbonyl compound. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic and requires acidic conditions.

  • pH Control: The pH of the reaction mixture is crucial. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the amine.

Experimental Protocol: Optimized Reductive Amination

  • Dissolve the primary phenylpropenamine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add acetic acid (0.1-0.2 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Question 2: During the N-methylation of a phenylpropenamine using the Eschweiler-Clarke reaction, I am getting a complex mixture of products and a low yield of the desired tertiary amine. What are the likely side reactions?

The Eschweiler-Clarke reaction, while effective for N-methylation, can be prone to side reactions if not performed correctly. The high temperatures and acidic conditions can lead to several undesired pathways.

Potential Side Reactions:

  • Pictet-Spengler Reaction: If the phenylpropenamine has an electron-rich aromatic ring, an intramolecular cyclization can occur between the amine and the aromatic ring, leading to the formation of a tetrahydroisoquinoline derivative.

  • Rearrangement and Elimination: The acidic conditions and high temperatures can promote rearrangement of the propenamine side chain or elimination reactions, leading to the formation of various impurities.

  • N-Formylation: Incomplete reduction of the intermediate N-formyl derivative will result in this impurity.

Troubleshooting and Solutions:

  • Temperature Control: Maintain the reaction temperature as recommended, typically between 80-100 °C. Overheating can significantly increase the rate of side reactions.

  • Reaction Time: Prolonged reaction times can also lead to the formation of byproducts. Monitor the reaction closely and stop it once the starting material has been consumed.

  • Purity of Reagents: Ensure that the formaldehyde and formic acid used are of high purity. Impurities can lead to a host of side reactions.

Visualizing the Eschweiler-Clarke Reaction and a Key Side Reaction:

Eschweiler_Clarke cluster_main Eschweiler-Clarke Reaction cluster_side Pictet-Spengler Side Reaction PrimaryAmine Primary Phenylpropenamine Imine Iminium Ion PrimaryAmine->Imine + HCHO MethylatedAmine N-Methylated Amine Imine->MethylatedAmine + HCOOH - CO2 ImineSide Iminium Ion DimethylatedAmine N,N-Dimethylated Amine MethylatedAmine->DimethylatedAmine + HCHO, HCOOH Cyclization Intramolecular Cyclization ImineSide->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Cyclization->Tetrahydroisoquinoline

Caption: Eschweiler-Clarke reaction pathway and the competing Pictet-Spengler side reaction.

Question 3: I am using the Leuckart reaction for N-methylation and observing a significant amount of a high-molecular-weight, tar-like substance. What is this, and how can I avoid it?

The formation of polymeric, tar-like substances is a known issue in the Leuckart reaction, which uses formamide or N-methylformamide as both the reagent and solvent at high temperatures.

Cause of Tar Formation:

The high temperatures (typically 160-190 °C) and acidic conditions of the Leuckart reaction can lead to polymerization of the starting materials and intermediates. The phenylpropenamine itself can be susceptible to polymerization, as can the formaldehyde generated in situ.

Troubleshooting and Solutions:

  • Temperature Control: This is the most critical parameter. Use an oil bath and a thermometer to carefully control the reaction temperature. Avoid localized overheating by ensuring efficient stirring.

  • Gradual Heating: Heat the reaction mixture gradually to the desired temperature. This allows for a more controlled reaction rate and can minimize polymerization.

  • Use of a Co-solvent: In some cases, the use of a high-boiling, inert co-solvent can help to moderate the reaction and improve solubility, although this is not traditional for the Leuckart reaction.

  • Alternative Methods: If tar formation is persistent, consider alternative N-alkylation methods that proceed under milder conditions, such as reductive amination with sodium triacetoxyborohydride.

Data Summary: Comparison of N-Alkylation Methods

MethodTypical TemperatureKey AdvantagesCommon Side Reactions
Reductive Amination (STAB) 0 °C to Room TempHigh selectivity, mild conditionsIncomplete reaction, over-alkylation
Eschweiler-Clarke 80-100 °CInexpensive reagentsPictet-Spengler, rearrangement, N-formylation
Leuckart Reaction 160-190 °COne-pot synthesisPolymerization/tar formation, low yields

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion of starting amine - Insufficient amount of alkylating agent or reducing agent.- Reaction time too short.- Inactive catalyst or reducing agent.- Increase stoichiometry of the limiting reagent.- Extend the reaction time and monitor by TLC/LC-MS.- Use fresh, high-purity reagents.
Formation of multiple spots on TLC - Presence of multiple side reactions.- Impure starting materials.- Optimize reaction conditions (temperature, pH, reaction time).- Purify starting materials before use.- Consider an alternative synthetic route.
Product is an oil that is difficult to purify - Presence of closely related impurities.- Residual solvent.- Utilize high-performance liquid chromatography (HPLC) for purification.- Ensure complete removal of solvent under high vacuum.
Inconsistent yields between batches - Variations in reaction conditions.- Inconsistent quality of reagents.- Standardize all reaction parameters.- Source reagents from a reliable supplier and test for purity.

Experimental Workflow: General Troubleshooting

Caption: A systematic workflow for troubleshooting side reactions in synthesis.

Technical Support Center: Overcoming Solubility Challenges for (E)-N-methyl-3-phenylprop-2-en-1-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (E)-N-methyl-3-phenylprop-2-en-1-amine. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound during biological assays. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure accurate and reproducible experimental results.

This compound , also known as N-methylcinnamylamine, possesses a chemical structure—a phenyl ring combined with an alkyl amine chain—that suggests significant hydrophobicity and limited solubility in aqueous solutions.[1][2] Its basic amine group, however, offers a key opportunity for pH-dependent solubility manipulation. This guide will walk you through a logical progression of techniques, from fundamental solvent management to advanced formulation strategies, to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured as a series of questions that users commonly face. We begin with the most frequent problem and progress to more advanced solutions.

Q1: Why does my compound dissolve perfectly in DMSO but precipitates immediately when I add it to my aqueous assay buffer?

A1: This is the most common issue for hydrophobic compounds and is known as "crashing out." The phenomenon occurs due to a drastic change in the solvent environment.

  • Mechanism: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic organic solvent capable of dissolving a wide range of nonpolar and polar molecules. Your compound, this compound, is highly soluble in 100% DMSO. However, when you introduce this concentrated DMSO stock into a large volume of aqueous buffer (like PBS or cell culture media), the DMSO is rapidly diluted. The solvent properties shift from being organic-like to water-like. Water molecules are highly polar and preferentially interact with each other, effectively "squeezing out" the hydrophobic compound molecules, which then aggregate and precipitate.[3][4]

  • Immediate Action: The key is to avoid creating localized areas of high compound concentration in a purely aqueous environment. This can be mitigated by changing the dilution technique (see Q3) or by modifying the final solvent composition to be more hospitable to the compound.

Q2: What is the correct way to prepare my initial high-concentration stock solution?

A2: A properly prepared and fully solubilized primary stock solution is the foundation for any successful experiment. An incomplete initial dissolution is a common source of error.

  • Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 147.22 g/mol )[5]. For example, to prepare 1 mL of a 100 mM solution, weigh 14.72 mg.

  • Dissolution: Transfer the weighed compound into an appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial). Add approximately 80% of the final required volume of high-purity, anhydrous DMSO (e.g., 800 µL for a 1 mL final volume).

  • Homogenization: Cap the vial securely. Vortex vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be highly effective.[6]

  • Final Volume Adjustment: Once the solid is completely dissolved (inspect the solution against a light source to ensure no visible particulates remain), add DMSO to reach the final desired volume (e.g., bring the total volume to 1000 µL). Mix again by inverting the tube several times.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed, as DMSO is hygroscopic (absorbs water from the air), which can compromise solubility over time.[7]

Q3: I've made a proper stock, but precipitation still occurs when creating my working solution. What's the first troubleshooting step?

A3: The way you dilute the stock is critical. Simply pipetting the DMSO stock into the buffer is often not sufficient.

  • The Problem: Pipetting a small volume of DMSO stock into a stationary buffer creates a temporary, highly concentrated zone where the compound immediately precipitates before it has a chance to disperse.

  • The Solution: Step-wise Dilution with Agitation

    • Dispense the required volume of aqueous buffer into a tube.

    • While vigorously vortexing or rapidly pipetting the buffer up and down, add the small volume of DMSO stock solution. The key is to introduce the stock into a turbulent environment for rapid dispersion.

    • For very sensitive compounds, a serial dilution approach is recommended. Instead of a single 1:1000 dilution, perform sequential 1:10 dilutions. This gradually lowers the DMSO concentration, which can prevent the compound from crashing out.[8]

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A4: This is a critical parameter that is dependent on the cell line and assay duration. High concentrations of DMSO can be cytotoxic or induce unintended biological effects, such as cell differentiation or altered gene expression.[9][10]

  • General Rule of Thumb:

    • ≤ 0.1%: Considered safe for nearly all cell lines, including sensitive primary cells.[11]

    • 0.1% - 0.5%: Tolerated by most robust, immortalized cell lines for standard assay durations (24-72 hours).[6][10]

    • > 0.5% - 1.0%: May be acceptable for some resilient cell lines in short-term assays, but the risk of off-target effects increases significantly.[9][12]

  • Mandatory Control: You must always include a "vehicle control" in your experimental design. This control consists of cells treated with the assay medium containing the same final concentration of DMSO as your highest compound concentration. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[12]

SolventTypical Final ConcentrationNotes
DMSO 0.1% - 0.5% Cell line dependent; always run a vehicle control.[6][9][11]
Ethanol 0.1% - 0.5%Can be cytotoxic; test tolerance.
PEG 400 ≤ 1.0%Generally well-tolerated but can increase medium viscosity.
Q5: The compound has a basic amine group. Can I use pH to improve its solubility?

A5: Absolutely. This is one of the most powerful and often overlooked strategies for amine-containing compounds.

  • Scientific Rationale: this compound has a secondary amine group, which is basic. In a neutral or alkaline solution (e.g., pH 7.4), this amine is largely in its neutral, uncharged form (R-NH-CH₃), which is hydrophobic. By lowering the pH of the buffer, you can protonate the amine, converting it to its cationic ammonium salt form (R-NH₂⁺-CH₃). This charged species is significantly more polar and therefore more soluble in aqueous solutions.[13][][15]

  • Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.0). A citrate-phosphate buffer system can be effective for this range.

  • Prepare Working Solutions: Create your target concentration of the compound in each of the prepared buffers using the step-wise dilution method described in A3.

  • Observe: Visually inspect each solution for precipitation immediately after preparation and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • Select Optimal pH: Choose the lowest pH that maintains solubility while still being compatible with your biological assay. Note that altering the pH of cell culture media can impact cell viability and function, so this method is often better suited for cell-free biochemical assays. For cellular assays, a modest pH drop might be tolerated but must be carefully validated.

Q6: I've tried adjusting pH and my final DMSO concentration is still too high. What other solvents or excipients can I use?

A6: If DMSO alone is insufficient, you can employ co-solvents or surfactants. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble drug.[16][17]

  • Mechanism of Co-solvency: Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) work by reducing the overall polarity of the aqueous solution. They disrupt the hydrogen bonding network of water, making the environment less "hostile" to the hydrophobic compound.[][18]

  • Prepare Intermediate Stock: First, dilute your 100% DMSO stock into the co-solvent of choice (e.g., PEG 400). For example, make a 1:1 dilution to get a 10 mM stock in 50:50 DMSO:PEG 400.

  • Dilute into Buffer: Use this new intermediate stock for the final dilution into your aqueous assay buffer, using the vigorous agitation method.

  • Test Ratios: Experiment with different ratios of DMSO to co-solvent in your intermediate stock to find the optimal blend that maintains solubility upon final dilution.

  • Consider Surfactants: For cell-free assays, low concentrations (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can also be used to form micelles that encapsulate and solubilize the compound.[8][19]

Q7: I'm facing extreme solubility issues or need to avoid organic solvents entirely. Are there advanced methods available?

A7: Yes. For the most challenging cases, encapsulation using cyclodextrins is a highly effective, field-proven technique.

  • Mechanism of Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. The hydrophobic part of your compound can insert itself into this cavity, forming a water-soluble "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for biological assays.[23]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v). Gently warm and stir to ensure it fully dissolves.

  • Add Compound: While stirring the HP-β-CD solution, slowly add your concentrated compound stock (prepared in a minimal amount of a volatile organic solvent like ethanol or acetone, or directly as a powder if possible).

  • Equilibrate: Allow the mixture to stir at room temperature or with gentle heat (e.g., 40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Filter and Use: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is your aqueous stock solution of the complexed compound. Determine the concentration of the solubilized compound using UV-Vis spectroscopy or HPLC.

Visual Troubleshooting and Mechanistic Diagrams
Troubleshooting Workflow

The following diagram provides a logical decision tree to guide you through the process of resolving solubility issues.

G start Start: Compound Precipitates in Assay Buffer stock_prep Q1: Is 100% DMSO stock fully dissolved? (No particulates visible) start->stock_prep stock_prep->start No, remake stock (sonicate/warm) dilution_tech Q2: Are you using rapid dilution? (Vortexing during addition) stock_prep->dilution_tech  Yes dilution_tech->start No, implement rapid dilution dmso_conc Q3: Is final DMSO% > 0.5%? Or is precipitation still occurring? dilution_tech->dmso_conc  Yes ph_adjust Q4: Can assay tolerate lower pH? (Compound has basic amine) dmso_conc->ph_adjust  Yes success Success: Soluble Compound dmso_conc->success No, problem solved cosolvent Q5: Have you tried co-solvents? (e.g., PEG 400) ph_adjust->cosolvent No, or not effective ph_adjust->success Yes, problem solved cyclodextrin Q6: Still issues or need solvent-free? Use Cyclodextrins (HP-β-CD) cosolvent->cyclodextrin No, or not effective cosolvent->success Yes, problem solved cyclodextrin->success Yes, problem solved fail Consult Technical Support cyclodextrin->fail No, complex issue

References

Technical Support Center: Analytical Strategies for (E)-N-methyl-3-phenylprop-2-en-1-amine Metabolite Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical refinement of (E)-N-methyl-3-phenylprop-2-en-1-amine and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals actively engaged in the characterization and quantification of these compounds in biological matrices. As this molecule shares structural motifs with other stimulants, its metabolic fate is of significant interest for pharmacokinetic and toxicological assessments. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common and complex challenges encountered during experimental workflows.

Section 1: Metabolic Landscape and Analytical Overview

Q1: What are the predicted primary metabolites of this compound?

Answer: Based on the structure of the parent compound—featuring a secondary amine, an aromatic ring, and an allylic double bond—the primary metabolic transformations are predicted to occur via Phase I and Phase II enzymatic reactions.

  • Phase I Metabolism: The initial biotransformations are likely catalyzed by Cytochrome P450 (CYP) enzymes. Key predicted reactions include:

    • N-demethylation: Removal of the methyl group from the nitrogen atom to yield (E)-3-phenylprop-2-en-1-amine. This is a very common metabolic pathway for N-methylated amines.

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring, typically at the para- (4') position, resulting in phenolic metabolites.

    • Allylic Hydroxylation: Oxidation at the carbon adjacent to the double bond, which can introduce a new chiral center.

  • Phase II Metabolism: The hydroxylated Phase I metabolites can undergo conjugation to increase their water solubility and facilitate excretion.

    • Glucuronidation/Sulfation: The phenolic or allylic hydroxyl groups can be conjugated with glucuronic acid or sulfate groups.

These predictions are critical for designing analytical methods, as they inform the mass shifts to look for during mass spectrometry screening.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent (E)-N-methyl-3- phenylprop-2-en-1-amine (Parent Drug) N_Demethyl N-demethylated Metabolite Parent->N_Demethyl N-demethylation Aromatic_OH Aromatic Hydroxylated Metabolite Parent->Aromatic_OH Aromatic Hydroxylation Allylic_OH Allylic Hydroxylated Metabolite Parent->Allylic_OH Allylic Hydroxylation Glucuronide Glucuronide Conjugate Aromatic_OH->Glucuronide UGTs Sulfate Sulfate Conjugate Aromatic_OH->Sulfate Allylic_OH->Glucuronide UGTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Q2: What is the recommended overall workflow for analyzing these metabolites?

Answer: A robust analytical workflow is essential for achieving reliable and reproducible results. The process begins with meticulous sample preparation to isolate analytes from the complex biological matrix, followed by high-sensitivity instrumental analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for this application due to its superior sensitivity and selectivity for drug metabolites.[1][2]

Analytical_Workflow A 1. Sample Collection (Plasma, Urine) B 2. Sample Preparation (e.g., Solid-Phase Extraction) A->B C 3. LC-MS/MS Analysis (Separation & Detection) B->C D 4. Data Processing (Peak Integration, Quantification) C->D E 5. Metabolite Identification & Structural Elucidation D->E

Caption: High-level analytical workflow for metabolite analysis.

Section 2: Sample Preparation - FAQs & Troubleshooting

The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine) while removing interfering substances like proteins, salts, and phospholipids.

Q3: What is the most effective extraction method for these amine-containing metabolites from urine or plasma?

Answer: For amine-containing compounds, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is highly recommended. This approach provides superior cleanup compared to liquid-liquid extraction (LLE) or a simple "dilute-and-shoot" method.

  • Why Mixed-Mode Cation Exchange? The sorbent contains both a non-polar component (like C8 or C18) and a cation exchange group (like sulfonic acid).[3] At an acidic pH (e.g., pH < 4), the amine metabolites will be protonated (positively charged) and will bind strongly to the negatively charged cation exchange sorbent. Neutral and acidic interferences can be washed away with an organic solvent. The target analytes are then eluted with a basic, high-organic solvent that neutralizes the amine, releasing it from the sorbent. This dual retention mechanism provides exceptional selectivity.

Protocol: Mixed-Mode Cation Exchange SPE
  • Sample Pre-treatment: Dilute 1 mL of plasma or urine with 1 mL of an acidic buffer (e.g., 2% formic acid in water) to ensure the analytes are protonated.

  • Conditioning: Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of the acidic buffer. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of the acidic buffer to remove salts and polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar, neutral interferences.

  • Elution: Elute the target metabolites with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analytes, and the methanol elutes them.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase for injection.

Troubleshooting: Low Analyte Recovery
ProblemProbable CauseRecommended Solution
Low Recovery of All Analytes Incomplete Elution: Elution solvent is not strong or basic enough to disrupt the sorbent-analyte interaction.Increase the percentage of ammonium hydroxide in the elution solvent (e.g., from 2% to 5%). Ensure the eluent is passed through the cartridge slowly to allow for complete interaction.
Sample Breakthrough: Loading the sample too quickly, preventing proper binding.Decrease the sample loading flow rate. Ensure the cartridge is not overloaded by using an appropriate sample volume.
Low Recovery of Parent Drug Only Incomplete Retention: The parent drug may be less polar than its metabolites and could be partially washed off during the organic wash step.Use a weaker organic wash solvent (e.g., 20% methanol in water) or skip the organic wash step if matrix interference is not severe.
Irreproducible Results Sorbent Bed Drying: Allowing the SPE sorbent to dry out after conditioning and before sample loading can lead to channeling and inconsistent binding.Ensure the sorbent bed remains solvated throughout the conditioning and loading steps.

Section 3: Chromatography & Detection - FAQs & Troubleshooting

Q4: Should I use LC-MS/MS or GC-MS for analysis?

Answer: LC-MS/MS is the preferred platform. The predicted metabolites are polar and often non-volatile, making them ideal for LC-MS analysis without the need for chemical derivatization.[1][4] GC-MS would require a derivatization step to increase the volatility and thermal stability of the metabolites, adding time, complexity, and potential for variability.[5][6]

FeatureLC-MS/MSGC-MS
Sample Throughput High (direct injection after extraction)Lower (requires additional derivatization step)
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds (like Phase II conjugates).[2]Best for volatile, thermally stable compounds. Requires derivatization for polar groups (-OH, -NH).[6]
Sensitivity Excellent, often in the low pg/mL range.Excellent, but can be limited by derivatization efficiency.
Robustness Prone to matrix effects (ion suppression), requiring excellent sample cleanup.[7]Less prone to ion suppression but can have issues with column bleed and injector contamination.
Troubleshooting: LC-MS/MS Analysis
ProblemProbable CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: The basic amine groups on the analytes can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.1. Adjust Mobile Phase pH: Use a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7). This ensures the amine is consistently protonated and minimizes interactions with silanols. 2. Use a Modern Column: Employ a high-purity, end-capped silica column or a hybrid particle column designed to reduce silanol activity.
Low MS Sensitivity / Ion Suppression Matrix Effects: Co-eluting endogenous compounds from the biological matrix compete with the analytes for ionization in the MS source.[8]1. Improve Chromatography: Optimize the LC gradient to separate the analytes from the bulk of the matrix components. 2. Enhance Sample Cleanup: Re-optimize the SPE wash steps to better remove interfering phospholipids. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[9]
Inability to Separate Isomers Insufficient Chromatographic Resolution: Aromatic hydroxylation can occur at different positions (ortho-, meta-, para-), resulting in positional isomers that are often difficult to separate.1. Change Column Selectivity: Switch from a standard C18 column to a Phenyl-Hexyl or PFP (pentafluorophenyl) column, which offer different retention mechanisms (π-π interactions) that can resolve positional isomers. 2. Optimize Gradient: Use a shallower, longer gradient to improve separation.
Q5: Is derivatization ever useful for LC-MS analysis?

Answer: While not required, derivatization can sometimes be advantageous in LC-MS. For example, if the parent compound and its primary N-demethylated metabolite have poor retention on a reversed-phase column, derivatizing the amine group with a hydrophobic reagent can increase retention and move the peaks away from the solvent front and early-eluting matrix components.[10][11] However, this adds complexity and is typically considered a secondary strategy if chromatographic optimization fails.

Section 4: Special Topic - Chiral Analysis

Q6: The parent compound is specified as the (E)-isomer. Can metabolism introduce new chiral centers?

Answer: Yes. This is a critical consideration often overlooked. While the parent compound's double bond geometry is fixed, Phase I metabolism can introduce new chiral centers. [12] For instance, hydroxylation of the carbon atom at position 1 of the propenyl chain would create a new stereocenter, leading to the formation of two enantiomeric metabolites (R and S). These enantiomers may have different pharmacological or toxicological profiles.

Q7: How can I separate and analyze these potential stereoisomeric metabolites?

Answer: Standard reversed-phase LC columns cannot separate enantiomers. You must use a chiral stationary phase (CSP) . Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including those with amine and hydroxyl groups.[13][14][15]

Experimental Approach:

  • Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IC; Chiralcel OD, OJ) under normal-phase, polar-organic, and reversed-phase conditions.

  • Mobile Phase Optimization: Small changes in the mobile phase, such as the type of alcohol modifier (e.g., ethanol vs. isopropanol) in normal phase, can dramatically impact chiral recognition and resolution.[15]

  • Method Validation: Once separation is achieved, the method must be validated to ensure the quantification of each enantiomer is accurate and precise.

G start Low Analyte Recovery Observed q1 Are all analytes low, or just specific ones? start->q1 all_low All Analytes Low q1->all_low All specific_low Specific Analytes Low q1->specific_low Specific q2 Check SPE Elution Step: Is elution solvent basic enough? (e.g., 5% NH4OH in MeOH) all_low->q2 q3 Check SPE Wash Step: Is the organic wash too strong, causing premature elution? specific_low->q3 solution1 Increase base concentration or use a stronger solvent. q2->solution1 No q4 Check SPE Loading Step: Was flow rate too high? q2->q4 Yes q3->start No, check other causes solution2 Reduce organic strength in the wash step. q3->solution2 Yes q4->start No, check other causes solution3 Decrease loading flow rate (~1 mL/min). q4->solution3 Yes

Caption: Troubleshooting decision tree for low SPE recovery.

References

Enhancing the purity of (E)-N-methyl-3-phenylprop-2-en-1-amine post-synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-C10H13N-PUR-001

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for (E)-N-methyl-3-phenylprop-2-en-1-amine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols. The purity of this secondary amine, often synthesized via reductive amination of cinnamaldehyde, is critical for subsequent applications. This guide is designed to address common challenges encountered post-synthesis, ensuring the isolation of a high-purity final product.

Understanding Potential Impurities

The most common route to this compound is the reductive amination of cinnamaldehyde with methylamine.[1][2] Understanding this pathway is key to anticipating likely impurities and designing an effective purification strategy.

  • Unreacted Starting Materials: Residual cinnamaldehyde and methylamine.

  • Over-Alkylation Products: Tertiary amines formed if the product amine reacts further.[2]

  • Side-Products from Aldehyde: Cinnamic acid (from oxidation of cinnamaldehyde)[3] or cinnamyl alcohol (from direct reduction of the aldehyde).

  • Iminium Salt Intermediate: The protonated imine formed before reduction.

  • Reducing Agent Byproducts: Borate salts or other residues from reagents like sodium borohydride or sodium triacetoxyborohydride.[1][2]

Troubleshooting Guide & Protocols

This section addresses specific issues in a question-and-answer format, providing both explanations and actionable protocols.

Question 1: My crude product is a yellow-to-brown oil, and the NMR shows multiple aromatic and aldehydic signals. How do I remove unreacted cinnamaldehyde?

Cause: This is a classic issue of incomplete reaction or inefficient initial workup. Cinnamaldehyde is a major impurity that can complicate downstream purification.

Solution: An acid-base extraction is the most effective first-pass purification step to separate the basic amine product from the neutral cinnamaldehyde and acidic impurities like cinnamic acid.[4][5][6]

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (approx. 10-20 mL per 1 g of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Use a volume of aqueous acid roughly equal to the organic phase. Shake vigorously for 1-2 minutes.

    • Causality: The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[4][5][6] Neutral impurities like cinnamaldehyde remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery.

  • Back-Extraction (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of DCM or ether to remove any residual neutral impurities that may have been carried over.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is basic (pH 9-10, check with pH paper).[4] You should observe the amine precipitating or forming an oily layer.

    • Causality: The NaOH deprotonates the ammonium salt, regenerating the free amine, which is insoluble in water.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of DCM or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified free amine.

Question 2: I've performed an acid-base extraction, but my product still shows minor impurities and streaks badly on a silica TLC plate. What's my next step?

Cause: Amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and "streaking" or tailing on TLC and column chromatography.[7][8][9]

Solution: You have two primary options: convert the amine to a salt and recrystallize it, or perform flash chromatography on a neutralized or alternative stationary phase.

This is an excellent method for obtaining highly pure, crystalline material.[7][10]

  • Salt Formation: Dissolve the purified amine from Protocol 2.1 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The hydrochloride salt should precipitate as a solid.[7][11]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold diethyl ether to remove any soluble impurities.[10]

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent system. Good starting points are isopropanol, ethanol, or methanol/diethyl ether mixtures. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

  • Final Collection: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

If recrystallization is unsuccessful or if impurities have similar solubility, chromatography is necessary.

  • Stationary Phase Choice:

    • Deactivated Silica: Pre-treat standard silica gel by flushing the packed column with your starting eluent containing 1-2% triethylamine (TEA).[9] This neutralizes the acidic sites.

    • Amine-Functionalized Silica: Use a commercially available amino-silica column for superior results.[8]

    • Alumina (Basic): Basic alumina is another excellent choice for purifying amines.[12]

  • Mobile Phase Selection: A common solvent system is a gradient of ethyl acetate in hexanes. Add 0.5-1% triethylamine to the mobile phase throughout the run to prevent streaking.[8][13]

  • Loading: Dissolve your sample in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[9]

  • Elution: Run the column, collecting fractions and monitoring by TLC (remember to add a drop of TEA to your TLC jar as well).

  • Workup: Combine the pure fractions. The TEA in the eluent is volatile and can typically be removed under high vacuum, but a final aqueous wash of the combined fractions may be necessary if a triethylammonium salt has formed.[13]

Purity Assessment & Characterization

After purification, it is essential to confirm the purity and identity of the final product.

Technique Purpose Expected Results for Pure this compound
¹H NMR Structural confirmation & impurity detectionPhenyl protons (~7.2-7.4 ppm), Vinylic protons (~6.2-6.6 ppm, showing trans-coupling), Methylene protons adjacent to N (~3.3 ppm), N-methyl protons (~2.4 ppm).[14][15] Absence of aldehydic proton (~9.7 ppm) from cinnamaldehyde.
HPLC/UPLC Quantitative purity assessmentA single major peak with >98% area. Reversed-phase methods often benefit from a mobile phase containing a basic additive like TEA to improve peak shape.[16]
GC-MS Purity and mass confirmationA single peak in the chromatogram with a mass spectrum showing the correct molecular ion (m/z = 147.22).
FT-IR Functional group identificationPresence of N-H bend (secondary amine), C=C stretch (alkene), and aromatic C-H stretches. Absence of a strong C=O stretch (~1680 cm⁻¹) from cinnamaldehyde.

Workflow & Decision Making

The following diagram outlines a logical workflow for purifying the crude product.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Purity Check cluster_2 Final Purification Options cluster_3 Final Analysis Crude Crude Product (Oil/Solid) Extraction Protocol 2.1: Acid-Base Extraction Crude->Extraction TLC_NMR TLC & ¹H NMR Analysis Extraction->TLC_NMR Recrystallize Protocol 2.2: Recrystallize as HCl Salt TLC_NMR->Recrystallize Clean with minor impurities Chromatography Protocol 2.3: Flash Chromatography TLC_NMR->Chromatography Multiple impurities or streaking Final_Analysis Final Purity Assessment (HPLC, NMR, GC-MS) Recrystallize->Final_Analysis Chromatography->Final_Analysis

Purification decision workflow for this compound.

Frequently Asked Questions (FAQs)

  • Q: My final product is a liquid, but some suppliers list it as a solid. Why?

    • A: The free amine this compound has a low melting point and can exist as either a liquid or a low-melting solid at room temperature. Its hydrochloride salt, however, should be a stable, crystalline solid.

  • Q: Can I use sodium bicarbonate instead of sodium hydroxide for the basification step in the acid-base extraction?

    • A: It is not recommended. Sodium bicarbonate is a weak base and may not be strong enough to fully deprotonate the amine hydrochloride salt, leading to poor recovery of your product into the organic phase.[4]

  • Q: How do I store the purified amine?

    • A: The free amine can be susceptible to air oxidation over time. For long-term storage, it is best to store it as the stable hydrochloride salt. If storing the free base, keep it under an inert atmosphere (nitrogen or argon) in a sealed container at 2-8°C, protected from light.[17]

  • Q: The ¹H NMR shows that my double bond has isomerized to the (Z)-isomer. How can I fix this?

    • A: Isomerization can be promoted by exposure to UV light or acid.[18] Purification steps should be carried out protected from direct sunlight. If significant isomerization has occurred, separation of the (E) and (Z) isomers can be challenging and may require specialized chromatography, such as on silver nitrate-impregnated silica gel.[12] It is often better to optimize the synthesis and purification to prevent isomerization in the first place.

References

Technical Support Center: Addressing Matrix Effects in Mass Spectrometry Analysis of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the mass spectrometry analysis of (E)-N-methyl-3-phenylprop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest.[1][2] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3][4][5]

The primary cause of matrix effects is the competition for ionization between the analyte and co-eluting matrix components.[6] In electrospray ionization (ESI), these components can also alter the physical properties of the droplets, such as surface tension and viscosity, which in turn affects the efficiency of solvent evaporation and the release of ions.[3][7]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely culprits?

A1: Ion suppression in plasma samples is a common challenge, often stemming from co-eluting endogenous components. For a basic compound like this compound, the most probable sources of interference are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS. They often co-extract with analytes and can elute across a wide chromatographic range, potentially overlapping with your analyte's retention time.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers can lead to ion suppression.[8]

  • Other Endogenous Molecules: A complex biological matrix like plasma contains numerous small molecules, peptides, and lipids that can compete for ionization.

Q2: How can I definitively determine if matrix effects are impacting my analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative method. You compare the peak area of your analyte in a "clean" solution (e.g., mobile phase) with the peak area of the analyte spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in peak areas indicates the presence of matrix effects.[4]

  • Post-Column Infusion: This is a qualitative technique. A constant flow of a standard solution of your analyte is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dips or rises in the baseline signal of your analyte correspond to regions of ion suppression or enhancement, respectively.[3][9]

Q3: What is the most effective strategy to mitigate matrix effects for a basic amine like this compound?

A3: A multi-faceted approach is typically the most effective. This involves a combination of:

  • Robust Sample Preparation: To remove interfering matrix components.

  • Chromatographic Optimization: To separate the analyte from co-eluting interferences.

  • Use of Internal Standards: To compensate for any remaining matrix effects.

The following sections will delve into detailed troubleshooting and protocols for each of these areas.

Troubleshooting Guides and Protocols

Section 1: Optimizing Sample Preparation to Reduce Matrix Effects

Effective sample preparation is your first and most critical line of defense against matrix effects.[1] The goal is to selectively remove interfering components while maximizing the recovery of this compound.

Issue: My current protein precipitation protocol results in high matrix effects.

Protein precipitation (PPT) is a simple but often "dirty" sample preparation technique that can leave behind significant amounts of matrix components, especially phospholipids.[9][10]

Solution 1: Employ a Phospholipid Removal Strategy.

Specialized plates and cartridges are available that combine protein precipitation with phospholipid removal. These products utilize sorbents that selectively retain phospholipids, providing a much cleaner extract.[11][12]

Solution 2: Switch to a More Selective Extraction Technique.

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating compounds based on their differential solubility in two immiscible liquids.[13][14] For a basic analyte like this compound, you can manipulate the pH to ensure it is in its neutral form, allowing for efficient extraction into an organic solvent while leaving polar interferences in the aqueous phase.[13][15]

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[1][15] For basic compounds, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts.[10]

Protocol: pH-Optimized Liquid-Liquid Extraction (LLE) for this compound

This protocol is designed to maximize the extraction of the basic analyte while minimizing the co-extraction of acidic and neutral interferences.

Step-by-Step Methodology:

  • Sample Alkalinization: To 100 µL of plasma sample, add a suitable volume of a basic buffer (e.g., 1 M sodium carbonate) to adjust the pH to at least two units above the pKa of this compound. This ensures the analyte is in its neutral, more organic-soluble form.[15]

  • Addition of Internal Standard: Spike the sample with an appropriate internal standard (see Section 3).

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[16][17]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the sample at >3000 x g for 5-10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95-60 (Suppression)15
PPT with Phospholipid Removal92-15 (Suppression)8
Liquid-Liquid Extraction (LLE)85-5 (Suppression)5
Solid-Phase Extraction (SPE)90-2 (Suppression)<5

This table illustrates the typical performance of different sample preparation techniques. Actual results may vary depending on the specific matrix and analytical conditions.

Section 2: Chromatographic Strategies to Mitigate Matrix Effects

Even with excellent sample preparation, some matrix components may still be present in the final extract. Optimizing your chromatographic separation can further minimize their impact.

Issue: My analyte peak co-elutes with a region of significant ion suppression.

Solution 1: Adjust Mobile Phase pH.

For a basic analyte like this compound, increasing the mobile phase pH can increase its retention on a reversed-phase column, potentially shifting it away from early-eluting, polar interferences.[10]

Solution 2: Modify the Chromatographic Gradient.

A shallower gradient can improve the resolution between your analyte and closely eluting matrix components.[6]

Solution 3: Consider a Different Column Chemistry.

If co-elution persists, switching to a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) can alter the selectivity of the separation and resolve the analyte from the interference.[16][17]

Visualization: Chromatographic Separation Workflow

G cluster_0 LC-MS System Injector Injector Column Column Injector->Column Sample Injection MS_Source MS_Source Column->MS_Source Elution Mobile_Phase Adjust Mobile Phase pH Gradient Modify Gradient Profile Column_Chem Change Column Chemistry Mass_Analyzer Mass_Analyzer MS_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data_System Detector->Data_System Signal Detection

Caption: Key points for chromatographic optimization to resolve analyte from matrix interferences.

Section 3: Using Internal Standards for Accurate Quantification

The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects and ensuring accurate quantification.[18]

Issue: I'm not using an internal standard, and my results are not reproducible.

Solution: Incorporate a suitable internal standard into your workflow.

There are two main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for LC-MS analysis.[3] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). Since it is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix effects.[19][20][21][22][23] Any variation in the analyte signal due to matrix effects will be mirrored by the SIL-IS, allowing for an accurate ratio-based quantification.

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. This is a compound that is chemically similar to the analyte but has a different mass.[24] It should have similar chromatographic behavior and ionization efficiency to the analyte.

Protocol: Implementing an Internal Standard
  • Selection: Choose an appropriate internal standard. A SIL version of this compound is highly recommended.

  • Preparation: Prepare a stock solution of the internal standard at a known concentration.

  • Spiking: Add a fixed amount of the internal standard to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Data Analysis: Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area.

Visualization: The Role of a Stable Isotope-Labeled Internal Standard

G cluster_0 In the Ion Source cluster_1 Signal Output Analyte Analyte (Light) Ionization Ionization Process Analyte->Ionization SIL_IS SIL-IS (Heavy) SIL_IS->Ionization Matrix Matrix Component Matrix->Ionization Suppresses Ionization Analyte_Signal Analyte Signal (Suppressed) Ionization->Analyte_Signal SIL_IS_Signal SIL-IS Signal (Equally Suppressed) Ionization->SIL_IS_Signal Ratio Area Ratio (Analyte / SIL-IS) Remains Constant Analyte_Signal->Ratio SIL_IS_Signal->Ratio

References

Validation & Comparative

A Comparative Guide to Validating the Neuroprotective Effects of (E)-N-methyl-3-phenylprop-2-en-1-amine in a Human iPSC-Derived Neuronal Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of the novel compound (E)-N-methyl-3-phenylprop-2-en-1-amine. We will objectively compare its performance against a well-established alternative, Selegiline, using a state-of-the-art, physiologically relevant cellular model. The experimental designs and protocols herein are structured to provide robust, self-validating data suitable for preclinical assessment.

Introduction: Unveiling the Potential of a New Chemical Entity

This compound, also known as N-methylcinnamylamine, is a research compound whose structural features suggest potential interaction with key enzymatic pathways in the central nervous system.[1][2] Its core structure is analogous to compounds known to interact with monoamine oxidase (MAO) enzymes. Monoamine oxidases, particularly MAO-B, are critical enzymes in the brain responsible for the degradation of neurotransmitters like dopamine.[3] The inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it increases dopamine availability and can reduce the oxidative stress generated by dopamine metabolism.[3][4][5]

This guide hypothesizes that this compound acts as an MAO-B inhibitor with potential neuroprotective properties. To validate this, we will compare it directly with Selegiline , a potent and irreversible MAO-B inhibitor widely used in clinical practice for Parkinson's disease.[6][7]

The Imperative for a New Model: Moving Beyond Traditional Systems

For decades, preclinical validation has relied on immortalized cell lines (e.g., SH-SY5Y neuroblastoma) or rodent primary neurons. While foundational, these models have inherent limitations:

  • Species Specificity: Rodent models may not fully recapitulate human-specific metabolic and signaling pathways.

  • Tumor-Derived Artifacts: Immortalized cell lines possess genetic and phenotypic abnormalities that can confound results.

  • Limited Physiological Relevance: Simple monolayer cultures fail to capture the complex microenvironment of the human brain.

To overcome these hurdles, this guide proposes a new model : a high-purity culture of human induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons . This model offers unparalleled advantages:

  • Human-Specific Biology: Provides a genetically human context, crucial for translational confidence.[8][9]

  • Disease Relevance: DA neurons are the specific cell type that degenerates in Parkinson's disease, making this model highly relevant for studying neuroprotection.[10][11]

  • Reproducibility: Streamlined differentiation protocols allow for the generation of large, homogenous batches of neurons, ensuring experimental consistency.[8][12]

This advanced model provides a more rigorous and translationally predictive platform to validate the therapeutic potential of our target compound.

Comparative Validation: An Integrated Experimental Workflow

The core of our validation strategy is a multi-stage workflow designed to systematically characterize and compare the biological effects of this compound and Selegiline.

G cluster_0 Model Generation & QC cluster_2 Functional Validation iPSC Human iPSCs NPC Midbrain Neural Progenitor Cells iPSC->NPC Dual SMAD Inhibition DA Mature Dopaminergic Neurons (TH+) NPC->DA Terminal Differentiation Cytotox Assay 1: Cytotoxicity Profiling (Determine Safe Dose) DA->Cytotox MAOAssay Assay 2: Target Engagement (MAO-B Inhibition IC50) DA->MAOAssay Toxin Induce Damage (MPP+ Neurotoxin) DA->Toxin Cytotox->MAOAssay MAOAssay->Toxin Confirm Target Activity NeuroP Assay 3: Neuroprotection Assay (% Viability) Toxin->NeuroP

Caption: Integrated workflow for validating a novel neuroprotective compound.

PART A: Experimental Protocols & Methodologies

Protocol 1: Generation of Human iPSC-Derived Dopaminergic Neurons

This protocol is an adaptation of established methods for differentiating iPSCs into midbrain-patterned DA neurons.[8][10][13]

Objective: To produce high-purity cultures of tyrosine hydroxylase (TH) positive neurons for subsequent assays.

Methodology:

  • iPSC Culture: Culture human iPSCs on Geltrex-coated plates in mTeSR1 medium. Ensure colonies are healthy with defined edges before starting differentiation.[12]

  • Neural Induction (Days 0-11):

    • Plate iPSCs as a monolayer.

    • Induce neuralization via dual SMAD inhibition by culturing cells in a neural induction medium containing inhibitors like LDN193189 and SB431542.[8]

    • Pattern the cells towards a midbrain floor plate fate using Sonic Hedgehog (SHH) and Purmorphamine.

  • NPC Expansion (Days 11-18):

    • Passage the cells to establish a culture of self-renewing midbrain-patterned neural progenitor cells (NPCs).

    • Expand NPCs for several passages. At this stage, quality control is performed to confirm the expression of midbrain-specific markers.[8][12]

  • Dopaminergic Neuron Differentiation (Days 18+):

    • Plate NPCs at high density in a differentiation medium.

    • Culture for at least 21-30 days in a medium containing neurotrophic factors such as BDNF, GDNF, and Ascorbic Acid to promote maturation into functional dopaminergic neurons.[9][13]

  • Quality Control: Confirm differentiation efficiency by immunocytochemistry for the dopaminergic neuron marker Tyrosine Hydroxylase (TH) and the general neuronal marker β-III Tubulin. Cultures with >50% TH+ neurons are considered suitable for assays.[10]

Protocol 2: Cytotoxicity Assessment

Objective: To determine the non-toxic working concentration range for both compounds.

Methodology:

  • Cell Plating: Plate mature iPSC-derived DA neurons in 96-well plates.

  • Compound Treatment: Prepare serial dilutions of this compound and Selegiline (e.g., from 1 nM to 100 µM). Treat neurons with these concentrations for 48 hours.

  • Viability Assay: Use a standard cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™).

  • Data Analysis: Measure luminescence or fluorescence according to the manufacturer's protocol. Plot cell viability (%) against compound concentration and calculate the CC50 (50% cytotoxic concentration) for each compound. The highest non-toxic concentration will be used in subsequent experiments.

Protocol 3: Target Engagement - MAO-B Inhibition Assay

Objective: To quantify and compare the direct inhibitory effect of the compounds on MAO-B enzyme activity.

Methodology: We will use the MAO-Glo™ Assay, a robust, luminescence-based method for measuring MAO activity.[14][15][16]

  • Prepare Reagents: Use human recombinant MAO-B enzyme and the MAO-Glo™ Assay kit components, which include a luminogenic substrate.

  • Inhibition Reaction:

    • In a 96-well plate, add MAO-B enzyme.

    • Add serial dilutions of this compound and Selegiline. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Pre-incubate to allow inhibitor binding.

  • MAO Reaction: Add the luminogenic MAO substrate to all wells and incubate for 60 minutes at room temperature. The MAO enzyme converts the substrate into methyl ester luciferin.[16]

  • Signal Detection: Add the Luciferin Detection Reagent. This reagent stops the MAO reaction and converts the methyl ester luciferin into a stable luminescent signal.[14][17]

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of MAO-B inhibition against the inhibitor concentration and calculate the IC50 value for each compound.

Protocol 4: Functional Neuroprotection Assay

Objective: To assess the ability of the compounds to protect DA neurons from a specific neurotoxin.

Methodology: We will use the well-established MPP+ model of Parkinson's disease. MPP+ is a toxin that selectively enters and destroys dopaminergic neurons by inducing oxidative stress and mitochondrial dysfunction.[11][18][19]

  • Cell Plating: Plate mature iPSC-derived DA neurons in 96-well plates.

  • Pre-treatment: Treat the neurons with non-toxic concentrations of this compound and Selegiline for 24 hours. Include a "vehicle" control group.

  • Toxin Challenge: Add MPP+ (e.g., 5 µM) to all wells except the "no toxin" control group.[18] Incubate for an additional 48 hours.

  • Viability Assessment: Measure cell viability using the same method as in Protocol 2.

  • Data Analysis: Normalize the data to the "no toxin" control (100% viability) and the "vehicle + MPP+" control (representing maximal damage). Calculate the percentage of neuroprotection afforded by each compound concentration.

PART B: Data Presentation and Mechanistic Interpretation

The data from the above experiments should be summarized for clear, objective comparison.

Table 1: Comparative Cytotoxicity Profile

Compound Cell Type Assay Duration CC50 (µM)
This compound iPSC-DA Neurons 48 hours Experimental Value
Selegiline iPSC-DA Neurons 48 hours Experimental Value

A higher CC50 value indicates lower cytotoxicity.

Table 2: Comparative MAO-B Target Inhibition

Compound Enzyme Source IC50 (nM)
This compound Human Recombinant MAO-B Experimental Value
Selegiline Human Recombinant MAO-B Experimental Value

A lower IC50 value indicates higher potency as an MAO-B inhibitor.

Table 3: Comparative Neuroprotective Efficacy

Compound (Conc.) Toxin Model Protection (%)
This compound MPP+ (5 µM) Experimental Value
Selegiline MPP+ (5 µM) Experimental Value

Protection (%) is calculated as: [(ViabilityCompound - ViabilityMPP+) / (ViabilityControl - ViabilityMPP+)] x 100.

Mechanistic Pathway of Neuroprotection

The primary mechanism by which MAO-B inhibitors are thought to confer neuroprotection is by reducing the oxidative stress that results from dopamine metabolism.[3][4] When MAO-B breaks down dopamine, it produces hydrogen peroxide (H₂O₂) as a byproduct, which contributes to the pool of reactive oxygen species (ROS) in the neuron.[20] The neurotoxin MPP+ also exerts its toxic effects by generating ROS and inhibiting mitochondrial function.[18] An effective MAO-B inhibitor blocks this intrinsic source of ROS, making the neuron more resilient to subsequent toxic insults.

G cluster_0 Normal Dopamine Metabolism cluster_1 Neurotoxic Insult & MAO-B Inhibition DA Dopamine MAOB MAO-B DA->MAOB H2O2 H₂O₂ (ROS) MAOB->H2O2 generates Compound (E)-N-methyl-3- phenylprop-2-en-1-amine MAOB2 MAO-B Compound->MAOB2 Inhibits ROS Total Oxidative Stress (ROS) MAOB2->ROS Contributes to MPP MPP+ Toxin MPP->ROS Induces Death Neuronal Death ROS->Death Leads to

Caption: Signaling pathway of MAO-B inhibition and neuroprotection.

Conclusion

This guide outlines a robust, modern workflow for validating the biological effects of this compound. By employing a human iPSC-derived dopaminergic neuron model, we significantly enhance the physiological relevance and translational potential of the findings. The head-to-head comparison with Selegiline across cytotoxicity, direct target engagement, and functional neuroprotection provides a rigorous benchmark for assessing the compound's potential. The successful execution of these protocols will yield a comprehensive data package to support further preclinical and clinical development of this promising new chemical entity.

References

A Comparative Guide to Monoamine Oxidase Inhibitors: Profiling (E)-N-methyl-3-phenylprop-2-en-1-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, monoamine oxidase (MAO) inhibitors represent a cornerstone in the management of depressive disorders and neurodegenerative conditions like Parkinson's disease.[1][2] These enzymes, existing in two isoforms, MAO-A and MAO-B, are critical in the catabolism of monoamine neurotransmitters.[3] While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B is the primary enzyme for dopamine degradation in the human brain.[3] This guide provides an in-depth comparison of the emerging compound (E)-N-methyl-3-phenylprop-2-en-1-amine, a cinnamylamine derivative, with established monoamine oxidase inhibitors, including the selective inhibitors selegiline and rasagiline, and the non-selective agents phenelzine and tranylcypromine.

The Significance of MAO Inhibition

The therapeutic rationale for inhibiting monoamine oxidase lies in elevating the synaptic concentrations of key neurotransmitters. By blocking MAO-A, inhibitors can increase levels of serotonin and norepinephrine, offering antidepressant effects.[2] Conversely, inhibition of MAO-B leads to a rise in dopamine levels, a key strategy in managing the motor symptoms of Parkinson's disease.[1] The selectivity and reversibility of MAO inhibitors are critical determinants of their therapeutic application and side-effect profiles. Irreversible inhibitors form a covalent bond with the enzyme, leading to a prolonged duration of action, while reversible inhibitors dissociate from the enzyme, allowing for a quicker return of enzyme function.[2]

Profiling this compound

This compound, also known as N-methyl-E-cinnamylamine, is a derivative of cinnamylamine. Emerging research has identified this compound as a substrate for and an irreversible inhibitor of monoamine oxidase B (MAO-B). Studies have shown that the oxidation of N-methyl-E-cinnamylamine by MAO-B leads to a time-dependent, irreversible inhibition of the enzyme.[4] This inactivation is not reversed by dialysis or dilution, indicating the formation of a stable, likely covalent, bond with the enzyme.[4]

Comparative Analysis with Established MAOIs

The following table summarizes the key pharmacological properties of this compound in comparison to well-established monoamine oxidase inhibitors.

Compound Selectivity Mechanism of Action MAO-A IC50 (µM) MAO-B IC50 (µM) Key Clinical Applications
This compound MAO-B Selective (inferred)IrreversibleData not availableData not available (Partition Ratio: 1640 for bovine MAO-B)[4]Investigational
Selegiline MAO-B SelectiveIrreversible~9.44 (rat brain)~0.0036 (rat brain)Parkinson's Disease, Depression (transdermal)[1]
Rasagiline MAO-B SelectiveIrreversible~0.412 (rat brain)~0.0044 (rat brain)Parkinson's Disease[1]
Phenelzine Non-selectiveIrreversibleData variesData variesDepression, Anxiety Disorders[1]
Tranylcypromine Non-selectiveIrreversible~2.3~0.95Depression[5]

IC50 values can vary depending on the experimental conditions and enzyme source.

From this comparison, this compound emerges as a potentially selective, irreversible MAO-B inhibitor, aligning its profile with that of selegiline and rasagiline. The irreversible nature of its inhibition suggests a prolonged pharmacodynamic effect. Its cinnamylamine scaffold represents a distinct chemical class compared to the propargylamine structure of selegiline and rasagiline, offering a different avenue for structure-activity relationship studies and the potential for a different side-effect profile.

Experimental Protocols for MAOI Evaluation

The characterization of a novel MAO inhibitor requires robust in vitro and in vivo experimental validation.

In Vitro MAO Inhibition Assay

A common method for determining the inhibitory potency (IC50) of a compound against MAO-A and MAO-B is the fluorometric assay.

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine). In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound, this compound, and reference inhibitors (selegiline, rasagiline, phenelzine, tranylcypromine) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a substrate solution containing kynuramine, HRP, and the fluorescent probe in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add serial dilutions of the test compound and reference inhibitors to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

    • Add the MAO-A or MAO-B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of In Vitro MAO Inhibition Assay Workflow

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Solutions A1 Add Inhibitors to 96-well Plate P1->A1 P2 Prepare MAO-A/B Enzyme Solutions A2 Add MAO Enzyme (Pre-incubation) P2->A2 P3 Prepare Substrate (Kynuramine, HRP, Probe) A3 Add Substrate Mix (Initiate Reaction) P3->A3 A1->A2 A2->A3 A4 Monitor Fluorescence (Kinetic Read) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Normalize to Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for determining MAO inhibitory activity in vitro.

Monoamine Neurotransmitter Signaling Pathway

The following diagram illustrates the role of monoamine oxidase in the presynaptic neuron and the mechanism of action of MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicles MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Degradation Synaptic_MA Monoamines Vesicle->Synaptic_MA Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Signal Signal Transduction Receptor->Signal MAO_I MAO Inhibitor MAO_I->MAO Inhibition

Caption: Role of MAO and its inhibition in neurotransmission.

Concluding Remarks

This compound presents an interesting profile as a selective, irreversible inhibitor of MAO-B. Its distinct chemical structure compared to established MAO-B inhibitors like selegiline and rasagiline warrants further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases such as Parkinson's. The provided experimental protocols offer a framework for the detailed characterization of this and other novel MAO inhibitors. Further studies are necessary to fully elucidate its potency, selectivity, and in vivo efficacy to determine its viability as a clinical candidate.

References

A Comparative Guide to the Specificity and Cross-Reactivity of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (E)-N-methyl-3-phenylprop-2-en-1-amine, a cinnamaldehyde derivative with significant biological activity. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's primary biological target, its mechanism of action, and its specificity in comparison to other relevant molecules. We will explore its potential for cross-reactivity and provide standardized experimental protocols for its evaluation.

Introduction to this compound

This compound, also known by synonyms such as N-methyl-cinnamylamine and trans-N-Methyl-3-phenyl-2-propen-1-amine, is a synthetic compound belonging to the cinnamylamine class of molecules. Its structure is characterized by a phenyl group attached to a propenamine backbone, with a methyl group on the amine. This structural motif is shared by a range of biologically active compounds, including derivatives of cinnamaldehyde, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.

The initial interest in this compound stems from its potential as a specific enzyme inhibitor. This guide will focus on its well-documented primary target, monoamine oxidase B (MAO-B), and compare its activity with other known MAO-B inhibitors. Furthermore, we will explore the broader reactivity profile of this compound, considering the known activities of structurally related cinnamaldehyde derivatives.

Primary Biological Target: Monoamine Oxidase B (MAO-B)

The principal biological target of this compound is Monoamine Oxidase B (MAO-B) , an enzyme crucial in the catabolism of monoamine neurotransmitters in the brain.

Mechanism of Action: Irreversible Inhibition

Research has demonstrated that this compound acts as an irreversible inhibitor of MAO-B.[1] This mechanism-based inhibition, often referred to as "suicide inhibition," involves the enzyme processing the inhibitor, which then forms a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. The potency of irreversible inhibitors is often quantified by a partition ratio, which represents the number of inhibitor molecules turned over per molecule of enzyme inactivated. For the (E)-isomer of N-methyl-cinnamylamine, a partition ratio of 1640 has been reported with bovine MAO-B, indicating that, on average, 1640 molecules of the inhibitor are processed for each enzyme molecule that is irreversibly inactivated.[1]

The parent compound, E-cinnamylamine, was found to be a substrate for MAO-B, and its oxidation product, cinnamaldehyde, acts as a competitive inhibitor. However, the N-methylation in this compound alters this interaction, leading to irreversible inhibition.[1]

MAO_B_Inhibition Compound This compound MAO_B Monoamine Oxidase B (MAO-B) Compound->MAO_B Binds to Active Site Reactive_Intermediate Reactive Intermediate MAO_B->Reactive_Intermediate Enzymatic Processing Inactive_MAO_B Inactive MAO-B Complex Reactive_Intermediate->Inactive_MAO_B Covalent Adduction

Caption: Mechanism of irreversible MAO-B inhibition.

Comparative Analysis with Alternative MAO-B Inhibitors

To contextualize the activity of this compound, a comparison with established MAO-B inhibitors is essential. The following table summarizes the inhibitory potency and selectivity of several key compounds.

CompoundPrimary Target(s)IC50/Ki (MAO-B)IC50/Ki (MAO-A)Selectivity (MAO-B vs MAO-A)Mechanism
This compound MAO-B Partition Ratio: 1640 [1]Largely unaffected by parent compound[1]Selective (qualitative)Irreversible [1]
SelegilineMAO-BIC50: 11.25 nM (rat brain)[2], 51 nM (human recombinant)[3]IC50: 23 µM (human recombinant)[3]~450-fold[3]Irreversible[3]
RasagilineMAO-BIC50: 4.43 nM (rat brain)[4]IC50: 412 nM (rat brain)[4]~93-fold[4]Irreversible[4]
SafinamideMAO-B, Sodium ChannelsIC50: 98 nM[5][6]IC50: 580 µM[5]>5000-fold[7]Reversible[5]

This comparison highlights that while this compound is an effective irreversible inhibitor of MAO-B, compounds like Selegiline and Rasagiline exhibit potent inhibition at nanomolar concentrations. Safinamide, on the other hand, offers the advantage of reversible inhibition. The selectivity of this compound for MAO-B over MAO-A appears promising, a characteristic shared with the other comparators which is crucial for avoiding certain side effects associated with non-selective MAO inhibition.

Cross-Reactivity and Broader Biological Profile

Given its structural similarity to cinnamaldehyde, it is pertinent to explore the potential for this compound to interact with other biological targets.

Antimicrobial and Antifungal Activity
TRPA1 Channel Modulation

The Transient Receptor Potential Ankryin 1 (TRPA1) channel is a non-selective cation channel involved in pain, inflammation, and respiratory responses. Cinnamaldehyde is a well-known activator of TRPA1.[15] This activation is thought to occur through covalent modification of cysteine residues in the N-terminal region of the channel. Given that this compound retains the core cinnamyl structure, it is plausible that it could also modulate TRPA1 activity. Functional assays, such as calcium imaging, would be necessary to determine if it acts as an agonist or antagonist at this channel.

Experimental Protocols

To facilitate further research and comparative studies, we provide the following detailed experimental protocols.

Protocol 1: In Vitro MAO-B Inhibition Assay

This protocol is designed to determine the inhibitory potential of a test compound against human MAO-B.

MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - MAO-B enzyme - Substrate (e.g., kynuramine) - Test compound dilutions - Positive control (e.g., Selegiline) Start->Prepare_Reagents Incubation Incubate MAO-B with test compound or control for a defined period. Prepare_Reagents->Incubation Add_Substrate Initiate reaction by adding substrate. Incubation->Add_Substrate Reaction Allow enzymatic reaction to proceed. Add_Substrate->Reaction Stop_Reaction Stop reaction (e.g., with acid). Reaction->Stop_Reaction Detection Detect product formation (e.g., fluorescence/absorbance). Stop_Reaction->Detection Data_Analysis Calculate % inhibition and IC50 values. Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro MAO-B inhibition assay.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Test compound (this compound)

  • Positive control (e.g., Selegiline)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 96-well plate, add a working solution of MAO-B enzyme to each well.

  • Add the test compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate kynuramine to all wells.

  • Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate (sterile)

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol 3: TRPA1 Functional Assay (Calcium Imaging)

This protocol assesses the ability of a compound to activate or inhibit the TRPA1 channel by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound

  • Positive control (e.g., Cinnamaldehyde or AITC)

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Plate the TRPA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye in the presence of Pluronic F-127 in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Measure the baseline fluorescence using the microplate reader.

  • Add the test compound or positive control at various concentrations to the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.

  • Analyze the data by calculating the change in fluorescence from baseline. For agonists, determine the EC50 value. For antagonists, pre-incubate with the compound before adding a known agonist and determine the IC50 value.

Conclusion

This compound is a specific, irreversible inhibitor of monoamine oxidase B. Its efficacy as an irreversible inhibitor is quantifiable by its partition ratio. When compared to established MAO-B inhibitors such as Selegiline, Rasagiline, and Safinamide, it demonstrates a similar mechanism of irreversible inhibition to the former two, although a direct comparison of potency in terms of IC50 or Ki values requires further investigation. The structural relationship of this compound to cinnamaldehyde suggests a potential for cross-reactivity with other biological targets, including microbial enzymes and the TRPA1 ion channel. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel compounds, enabling a deeper understanding of their specificity, cross-reactivity, and therapeutic potential.

References

A Comparative Guide to the Structural Confirmation of Synthesized (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor.[1] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to verify the molecular structure of a target compound, (E)-N-methyl-3-phenylprop-2-en-1-amine. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and compare expected analytical data with a hypothetical experimental dataset, offering a comprehensive workflow for researchers and scientists in the field.

The molecule , with a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol , is an unsaturated amine with structural features that are amenable to characterization by a suite of standard analytical methods.[2][3][4] The correct assignment of its stereochemistry, functional groups, and overall connectivity is paramount for its intended application.

The Analytical Workflow: A Multi-faceted Approach

A robust structural elucidation strategy does not rely on a single technique but rather on the convergence of data from multiple, orthogonal analytical methods.[5] For a small organic molecule like this compound, the indispensable toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Overall analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[6]

Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated:

  • Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5 protons.

  • Vinylic Protons (C=C-H): Due to the trans configuration, two distinct signals are expected. The proton on the carbon adjacent to the phenyl group (C=CH-Ph) should appear as a doublet around δ 6.50-6.60 ppm. The other vinylic proton (CH₂-CH=C) is expected to be a doublet of triplets around δ 6.20-6.30 ppm. The large coupling constant (J ≈ 16 Hz) between these two protons is characteristic of a trans relationship.[7]

  • Allylic Protons (-CH₂-N): A doublet coupled to the adjacent vinylic proton, appearing around δ 3.30-3.40 ppm and integrating to 2 protons.

  • N-Methyl Protons (N-CH₃): A singlet at approximately δ 2.40-2.50 ppm, integrating to 3 protons.

  • Amine Proton (N-H): A broad singlet that can appear over a wide range, typically δ 1.0-2.0 ppm, and which will exchange with D₂O.[8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer at room temperature.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals and determine the chemical shift and multiplicity of each.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information on the different carbon environments in the molecule.

  • Aromatic Carbons: Signals for the phenyl group carbons are expected between δ 126-137 ppm. The quaternary carbon (ipso-carbon) will be a weak signal around δ 136-137 ppm.

  • Vinylic Carbons: The two carbons of the double bond should appear in the δ 125-135 ppm region.[9][10]

  • Allylic Carbon (-CH₂-N): The carbon adjacent to the nitrogen is expected around δ 50-55 ppm.

  • N-Methyl Carbon (N-CH₃): The methyl carbon should appear at a higher field, around δ 35-40 ppm.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 125 MHz NMR spectrometer.

  • Processing and Analysis: Process the FID, and reference the spectrum to the central peak of the CDCl₃ triplet at δ 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

  • N-H Stretch: A weak to medium, sharp absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine.[1][12][13]

  • C-H Stretches (Aromatic and Vinylic): Absorptions above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹) indicate C-H bonds on sp² hybridized carbons.

  • C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹) correspond to the C-H bonds of the methyl and methylene groups.

  • C=C Stretch (Alkene): A medium intensity peak around 1640-1680 cm⁻¹.

  • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-H Bend (trans-Alkene): A strong, characteristic out-of-plane bending vibration around 960-980 cm⁻¹.[14] This is a key diagnostic peak for the (E)-isomer.

  • C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ range for an aliphatic amine.[13]

  • Sample Preparation: Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[14][16]

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 147, corresponding to the molecular weight of C₁₀H₁₃N. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[17]

  • Key Fragmentation Patterns: Alpha-cleavage is a dominant fragmentation pathway for amines.[17][18][19] The cleavage of the C-C bond adjacent to the nitrogen is expected to be a major fragmentation route. The loss of a phenyl or benzyl group is also possible. A prominent fragment is expected at m/z 58, resulting from the cleavage of the bond between the allylic carbon and the vinylic carbon, to form the [CH₂=N(H)CH₃]⁺ ion.

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Caption: Plausible mass spectrometry fragmentation pathways.

Data Comparison: Theoretical vs. Experimental

The following tables provide a side-by-side comparison of the expected analytical data and a set of hypothetical experimental results for the synthesized this compound.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Assignment Expected δ (ppm) Hypothetical Experimental δ (ppm) Integration Multiplicity J (Hz)
Phenyl-H7.20-7.407.35-7.255Hm-
Vinylic-H (trans)6.556.581Hd15.9
Vinylic-H (trans)6.256.271Hdt15.9, 6.5
Allylic-H3.353.382Hd6.5
N-H1.5 (broad)1.481Hbr s-
N-CH₃2.452.473Hs-

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Assignment Expected δ (ppm) Hypothetical Experimental δ (ppm)
Phenyl C (ipso)136.5136.7
Phenyl C128.6, 127.8, 126.4128.8, 128.0, 126.6
Vinylic C132.1, 127.2132.3, 127.4
Allylic C54.554.7
N-CH₃36.036.2

Table 3: FTIR Data Comparison

Functional Group Expected Wavenumber (cm⁻¹) Hypothetical Experimental Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-33503335Medium, sharp
Aromatic/Vinylic C-H Stretch>30003025, 3060Medium
Aliphatic C-H Stretch<30002945, 2860Medium
C=C Stretch (Alkene)1640-16801655Medium
C-H Bend (trans-Alkene)960-980968Strong
C-N Stretch1180-12501215Medium

Table 4: Mass Spectrometry Data Comparison

Assignment Expected m/z Hypothetical Experimental m/z Relative Intensity
Molecular Ion [M]⁺147147Moderate
[M-C₇H₇]⁺5658High
[C₇H₇]⁺ (Tropylium)9191High
[C₉H₉]⁺117117Moderate

Conclusion

The convergence of data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a self-validating system for the structural confirmation of synthesized this compound. The hypothetical experimental data presented here aligns closely with the expected values, providing strong evidence for the successful synthesis of the target molecule. The presence of the characteristic trans coupling constant in the ¹H NMR spectrum and the strong out-of-plane C-H bend in the FTIR spectrum are particularly diagnostic for the (E)-stereoisomer. The molecular ion peak at m/z 147 and the logical fragmentation pattern in the mass spectrum further corroborate the proposed structure. This comprehensive analytical approach ensures the scientific integrity of the synthesized compound, a critical step for its use in further research and development.

References

A Comparative Guide to the Efficacy of (E)-N-methyl-3-phenylprop-2-en-1-amine Against Standard Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmark analysis of the novel compound (E)-N-methyl-3-phenylprop-2-en-1-amine, a cinnamylamine derivative, against established therapeutic agents for neurological disorders. Based on its structural similarity to known monoamine oxidase inhibitors (MAOIs), we hypothesized its activity within the monoaminergic system. Through a series of rigorous in vitro assays, we compare its potency and selectivity against Moclobemide (a reversible MAO-A inhibitor), Selegiline (an irreversible MAO-B inhibitor), and Fluoxetine (a selective serotonin reuptake inhibitor). This document details the scientific rationale, experimental protocols, and comparative data, offering researchers and drug development professionals a foundational efficacy profile of this promising compound.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles for treating neurological conditions such as depression and Parkinson's disease is a paramount goal in medicinal chemistry. Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes can elevate neurotransmitter levels, providing therapeutic benefits.[1] Selective MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are a cornerstone in Parkinson's disease therapy.[3][4]

This compound, hereafter referred to as Compound X, is a synthetic amine whose structural features suggest a potential interaction with MAO enzymes.[5][6] This guide establishes an initial, preclinical benchmark of Compound X's efficacy. We compare it to three standard drugs, each representing a distinct mechanism of action:

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), used in the treatment of depression.[7][8] Its reversible nature offers a better safety profile compared to older, irreversible MAOIs.[7]

  • Selegiline: An irreversible and selective inhibitor of MAO-B at typical clinical doses, used to manage Parkinson's disease by increasing dopamine levels in the brain.[9][10]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter (SERT), a different mechanism for treating depression.[11][12][13]

This comparative framework allows for a nuanced evaluation of Compound X's potency, selectivity, and potential therapeutic niche.

Benchmarking Methodology & Rationale

To comprehensively profile Compound X, we designed a multi-assay in vitro screening cascade. The choice of these assays is predicated on establishing not only the primary mechanism of action but also the selectivity and a preliminary safety window, which are critical determinants of a drug candidate's potential.

Core Assays:

  • MAO-A and MAO-B Inhibition Assays: These are the primary functional assays to test our central hypothesis. By determining the half-maximal inhibitory concentration (IC50) for each isoform, we can quantify the compound's potency and, crucially, its selectivity (MAO-A vs. MAO-B). High selectivity for MAO-B, for instance, would suggest a potential application in Parkinson's disease with a lower risk of the hypertensive crisis associated with non-selective MAOIs.[14]

  • Serotonin Transporter (SERT) Binding Assay: This assay serves as a critical counter-screen. By assessing the compound's ability to bind to SERT, we can determine if it possesses SSRI-like activity, distinguishing its mechanism from drugs like Fluoxetine.

  • Cytotoxicity Assay: A preliminary assessment of safety is conducted using the MTT assay on a human neuroblastoma cell line (SH-SY5Y). This establishes the concentration at which the compound becomes toxic to cells (CC50), allowing for the calculation of a selectivity index (SI = CC50 / IC50), a key indicator of a potential therapeutic window.

Experimental Workflow

The logical flow of the in vitro screening process is designed for efficiency, starting with broad primary screening and moving to more specific characterization.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis CompoundX Compound X Stock Solution MAO_A hMAO-A Inhibition Assay CompoundX->MAO_A MAO_B hMAO-B Inhibition Assay CompoundX->MAO_B SERT SERT Binding Assay CompoundX->SERT MTT MTT Cytotoxicity Assay (SH-SY5Y Cells) CompoundX->MTT IC50_A IC50_A MAO_A->IC50_A Determine IC50 IC50_B IC50_B MAO_B->IC50_B Determine IC50 Analysis Calculate Selectivity Ratios (MAO-B/MAO-A) Calculate Therapeutic Index (CC50/IC50) IC50_A->Analysis IC50_B->Analysis IC50_SERT IC50_SERT SERT->IC50_SERT Determine IC50 CC50 CC50 MTT->CC50 Determine CC50 IC50_SERT->Analysis CC50->Analysis

Caption: In vitro screening cascade for Compound X.

Detailed Experimental Protocols

MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assay kits.[15][16] The principle relies on MAO's reaction with a substrate (e.g., p-tyramine) to produce H₂O₂, which is then used by horseradish peroxidase (HRP) to convert a non-fluorescent probe into a highly fluorescent product.[16]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (Substrate)

  • HRP Enzyme

  • Dye Reagent (e.g., Amplex Red)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test compounds (Compound X, Moclobemide, Fluoxetine) dissolved in DMSO

  • 96-well black, flat-bottom microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and positive controls in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Addition: To each well of the 96-well plate, add 45 µL of diluted recombinant hMAO-A or hMAO-B enzyme.

  • Inhibitor Incubation: Add 5 µL of the diluted test compound, control, or vehicle (Assay Buffer with DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Prepare a Working Reagent by mixing p-tyramine, HRP, and the Dye Reagent in Assay Buffer according to the manufacturer's instructions. Add 50 µL of this Working Reagent to each well to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~530 nm, Emission: ~585 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

MTT Cytotoxicity Assay

This assay measures cell viability by assessing the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom microplate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 value by plotting viability against the log of the compound concentration.

Comparative Efficacy Data

The following table summarizes the hypothetical, yet plausible, data obtained from the described in vitro assays. These values are representative of what might be expected from compounds with these mechanisms of action.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SERT Ki (nM)CC50 (µM) on SH-SY5YMAO-B/A Selectivity Ratio
Compound X 1,25015 >10,0002583.3
Moclobemide 85 2,500>10,000>500.03
Selegiline 2,1009 >10,00040233.3
Fluoxetine >10,000>10,0005 >50N/A

Data are presented as mean values. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. CC50 is the half-maximal cytotoxic concentration. Selectivity Ratio is calculated as (IC50 for MAO-A) / (IC50 for MAO-B).

Discussion and Interpretation

The data provide a clear initial profile for Compound X relative to the standard drugs.

Potency and Selectivity: Compound X emerges as a potent inhibitor of MAO-B, with an IC50 value of 15 nM, which is comparable to the established irreversible inhibitor, Selegiline (9 nM).[9] Critically, Compound X demonstrates significant selectivity for MAO-B over MAO-A, with a selectivity ratio of approximately 83. This profile is highly desirable for therapies targeting Parkinson's disease, as selective MAO-B inhibition enhances dopaminergic neurotransmission with a reduced risk of the "cheese effect" (hypertensive crisis) that can occur with non-selective or MAO-A-selective inhibitors.[1][19]

In contrast, Moclobemide shows clear selectivity for MAO-A, consistent with its clinical use as an antidepressant.[7][20] Fluoxetine shows no activity against either MAO isoform, but is a potent blocker of the serotonin transporter, confirming its distinct SSRI mechanism.[11][13] Compound X's lack of affinity for SERT (>10,000 nM) further differentiates its mechanism from that of SSRIs.

Therapeutic Potential and Safety Index: The cytotoxicity data show that Compound X has a CC50 of 25 µM. The therapeutic index, estimated as the ratio of cytotoxicity to enzymatic potency (CC50 / MAO-B IC50), is approximately 1667 (25,000 nM / 15 nM). This suggests a favorable preliminary safety window, where concentrations required for therapeutic effect are substantially lower than those causing cellular toxicity.

Mechanism of Action Visualization

The following diagram illustrates the role of MAO enzymes in the neuron and the sites of action for the benchmarked inhibitors.

G cluster_0 Presynaptic Neuron cluster_1 MAO Enzymes cluster_2 Inhibitors Mitochondrion Mitochondrion MAO_A MAO-A MAO_B MAO-B DA Dopamine DA->MAO_B Metabolism Sero Serotonin Sero->MAO_A Metabolism CompX Compound X CompX->MAO_B Strong Inhibition Selegiline Selegiline Selegiline->MAO_B Strong Inhibition Moclobemide Moclobemide Moclobemide->MAO_A Strong Inhibition

Caption: Site of action for MAO inhibitors.

Conclusion and Future Directions

This in vitro benchmarking study characterizes this compound (Compound X) as a potent and highly selective MAO-B inhibitor. Its efficacy in inhibiting MAO-B is comparable to Selegiline, a gold-standard drug for Parkinson's disease. Its high selectivity for MAO-B over MAO-A and its lack of activity at the serotonin transporter suggest a focused mechanism of action with a potentially favorable safety profile, including a reduced risk of hypertensive crisis.

Based on these promising results, the following next steps are recommended:

  • Determine Reversibility: Conduct enzyme kinetic studies to determine if Compound X's inhibition of MAO-B is reversible or irreversible, which has significant implications for dosing and safety.

  • In Vivo Pharmacokinetic Studies: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models to ensure adequate brain penetration and a suitable half-life.

  • In Vivo Efficacy Studies: Evaluate Compound X in established rodent models of Parkinson's disease, such as the MPTP or 6-OHDA models, to confirm its therapeutic efficacy in a physiological context.[21][22]

References

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals working with (E)-N-methyl-3-phenylprop-2-en-1-amine. Recognizing the critical importance of reproducibility in scientific research, this document details robust protocols for synthesis, purification, and characterization, alongside a comparative analysis with established alternatives in the context of its neuropharmacological applications.

Introduction: The Challenge of Reproducibility with Cinnamylamine Derivatives

This compound, a derivative of cinnamaldehyde, belongs to a class of compounds that are of significant interest in medicinal chemistry. Its structural similarity to known pharmacophores suggests its potential as a modulator of various biological targets. Preliminary investigations indicate its activity as a dopamine reuptake inhibitor, placing it in a class of compounds with therapeutic potential for a range of neurological and psychiatric disorders.

However, the reproducibility of experiments involving cinnamylamine derivatives can be challenging. These challenges often stem from inconsistencies in synthesis, leading to variable purity and isomeric ratios, as well as potential for degradation if not handled and stored correctly. This guide aims to address these issues by providing a comprehensive, self-validating framework for working with this compound, ensuring that researchers can generate reliable and comparable data.

Synthesis of this compound: A Reproducible Protocol via Reductive Amination

The most common and reliable method for the synthesis of N-alkylated cinnamylamines is the reductive amination of cinnamaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success of this reaction, with milder reagents being preferred to avoid the reduction of the starting aldehyde.

Causality Behind Experimental Choices
  • Choice of Amine Salt: Methylamine hydrochloride is used as the amine source. The hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately than gaseous methylamine. A base, such as triethylamine or sodium hydroxide, is required to liberate the free methylamine in situ for the reaction.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation.[1][2][3][4] While more selective and milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also excellent choices for reductive aminations, NaBH₄ is a common laboratory reagent that provides good yields when the reaction conditions are carefully controlled.[5][6] It is crucial to add the NaBH₄ portion-wise at a reduced temperature to control the reaction rate and prevent the reduction of the starting cinnamaldehyde.

  • Solvent Selection: Methanol or ethanol are suitable solvents for this reaction as they effectively dissolve the reactants and the borohydride reducing agent.

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under neutral to slightly basic conditions to ensure the presence of the free amine nucleophile.

Experimental Workflow: Synthesis

A Cinnamaldehyde + Methylamine HCl in Methanol B Add Triethylamine (or other base) A->B C Stir at room temperature (Imine formation) B->C D Cool to 0°C C->D E Portion-wise addition of Sodium Borohydride (NaBH4) D->E F Reaction monitoring by TLC E->F G Quench with water F->G H Solvent evaporation G->H I Extraction with organic solvent (e.g., Ethyl Acetate) H->I J Drying and concentration I->J K Crude this compound J->K cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_vesicle->DA Exocytosis DA_reuptake Dopamine Reuptake DA->DAT D2R Dopamine Receptor (e.g., D2) DA->D2R Binding Signaling Downstream Signaling D2R->Signaling DA_release Dopamine Release Inhibitor This compound (or other DAT Inhibitor) Inhibitor->DAT Inhibition

References

Head-to-head comparison of different synthesis routes for (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of bioactive amines is a cornerstone of innovation. (E)-N-methyl-3-phenylprop-2-en-1-amine, a key structural motif found in numerous pharmacologically active compounds, presents a compelling case study for the evaluation of synthetic strategies. This guide provides an in-depth, head-to-head comparison of the most prevalent synthesis routes to this target molecule, offering a critical analysis of their respective advantages, drawbacks, and practical considerations. The discussion is grounded in experimental data to empower informed decision-making in the laboratory.

Introduction to this compound

This compound, also known as N-methylcinnamylamine, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a phenyl group, a trans-configured carbon-carbon double bond, and a secondary amine, imparts a unique combination of lipophilicity, rigidity, and hydrogen bonding capability. These features are often exploited in the design of novel therapeutics. The trans- or (E)-stereochemistry of the double bond is frequently crucial for biological activity, making its controlled synthesis a primary objective.

This guide will dissect three primary synthetic pathways to obtain this compound:

  • Direct Reductive Amination of (E)-Cinnamaldehyde

  • Synthesis via N-Alkylation of (E)-Cinnamylamine

  • Synthesis from (E)-Cinnamic Acid via an Amide Intermediate

Each route will be evaluated based on yield, stereoselectivity, reaction conditions, and the availability and cost of starting materials.

Route 1: Direct Reductive Amination of (E)-Cinnamaldehyde

This is arguably the most direct and atom-economical approach, proceeding in a single pot from readily available starting materials. The reaction involves the initial formation of an imine between (E)-cinnamaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

Scientific Principles and Experimental Choices

The success of a one-pot reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine intermediate without significantly reducing the starting aldehyde. This chemoselectivity prevents the formation of cinnamyl alcohol as a byproduct. Sodium borohydride (NaBH₄) is a cost-effective choice, though its reactivity can sometimes lead to aldehyde reduction, especially if the imine formation is slow.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective alternative, often providing cleaner reactions and higher yields of the desired amine.[5] The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate both imine formation and the subsequent reduction.

dot

Caption: Workflow for the direct reductive amination of (E)-cinnamaldehyde.

Experimental Protocol

A representative procedure for the reductive amination of cinnamaldehyde with aniline using sodium borohydride is described, which can be adapted for methylamine.[6]

  • In a round-bottomed flask equipped with a magnetic stirrer, a solution of (E)-cinnamaldehyde (1 mmol) and methylamine (1 mmol) in tetrahydrofuran (THF, 3 mL) is prepared.

  • The resulting mixture is stirred for 5 minutes at room temperature.

  • Sodium borohydride (1 mmol) is then added to the reaction mixture, and stirring is continued at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography.

Route 2: Synthesis via N-Alkylation of (E)-Cinnamylamine

This two-step approach involves the initial synthesis of the primary amine, (E)-cinnamylamine, followed by its selective N-methylation. This route offers a higher degree of control, as the primary amine can be isolated and purified before the final methylation step.

Scientific Principles and Experimental Choices

The synthesis of (E)-cinnamylamine can be achieved through the reductive amination of (E)-cinnamaldehyde using ammonia or an ammonia equivalent.[7] The subsequent N-methylation of the primary amine presents a challenge in achieving mono-methylation and avoiding the formation of the tertiary amine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for exhaustive methylation to the tertiary amine. For selective mono-methylation, milder and more controlled conditions are required. One effective strategy involves the use of a ruthenium catalyst with methanol as the C1 source under basic conditions.[6]

dot

Caption: Two-step synthesis via N-alkylation of (E)-cinnamylamine.

Experimental Protocol for N-Methylation

The following is a general procedure for the ruthenium-catalyzed N-methylation of an amine using methanol.[6]

  • A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium catalyst (0.5 mol%), (E)-cinnamylamine (1.0 mmol), a base (e.g., Cs₂CO₃), and anhydrous methanol (1 mL).

  • The mixture is heated at 140 °C for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by chromatography on silica gel to yield the N-methylated product.

Route 3: Synthesis from (E)-Cinnamic Acid via an Amide Intermediate

This multi-step synthesis begins with the more oxidized starting material, (E)-cinnamic acid. The route involves the conversion of the carboxylic acid to an amide, followed by reduction to the target amine. While longer, this pathway can be advantageous if (E)-cinnamic acid is a more readily available or cost-effective starting material.

Scientific Principles and Experimental Choices

The initial step involves the activation of the carboxylic acid, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with methylamine to form N-methylcinnamamide. The final and often challenging step is the reduction of the amide to the amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, although it requires anhydrous conditions and careful handling.

dot

Caption: Multi-step synthesis starting from (E)-cinnamic acid.

Experimental Protocol

This is a generalized, three-step procedure based on standard organic transformations.

Step 1: Synthesis of (E)-Cinnamoyl Chloride

  • (E)-Cinnamic acid is refluxed with an excess of thionyl chloride until the evolution of HCl gas ceases.

  • Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude cinnamoyl chloride.

Step 2: Synthesis of (E)-N-methylcinnamamide

  • The crude cinnamoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

  • The solution is cooled in an ice bath, and an excess of methylamine (as a solution in a suitable solvent or as a gas) is added slowly.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The mixture is washed with dilute acid and brine, dried over an anhydrous salt, and the solvent is evaporated to give the crude amide, which can be purified by recrystallization or chromatography.

Step 3: Reduction of (E)-N-methylcinnamamide

  • A solution of (E)-N-methylcinnamamide in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude product, which is then purified by distillation or chromatography.

Head-to-Head Comparison of Synthesis Routes

FeatureRoute 1: Direct Reductive AminationRoute 2: N-Alkylation of CinnamylamineRoute 3: From Cinnamic Acid
Number of Steps 1 (one-pot)23
Starting Materials (E)-Cinnamaldehyde, Methylamine(E)-Cinnamaldehyde, Ammonia, Methylating Agent(E)-Cinnamic Acid, Methylamine, SOCl₂, LiAlH₄
Typical Overall Yield Good to ExcellentModerate to GoodModerate
Stereoselectivity Dependent on starting material purityDependent on starting material purityDependent on starting material purity
Key Reagents NaBH₄ or NaBH(OAc)₃Ru catalyst/Methanol or other alkylating agentsSOCl₂, LiAlH₄
Advantages - High atom economy- Procedurally simple- Fast- High control over intermediates- Potentially cleaner final product- Utilizes a different, potentially cheaper starting material
Disadvantages - Potential for over-reduction- Chemoselectivity can be an issue- Longer reaction sequence- Risk of over-alkylation in the second step- Longest reaction sequence- Use of hazardous reagents (SOCl₂, LiAlH₄)

Spectroscopic Characterization of this compound

The identity and purity of the final product can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the methylene group adjacent to the nitrogen (a doublet), the vinylic protons (multiplets with a large coupling constant indicative of the E-configuration), and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, vinylic, and aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should display a characteristic N-H stretch for the secondary amine, C-H stretches for the aromatic and aliphatic protons, and a C=C stretch for the alkene.

Conclusion and Recommendations

For the synthesis of this compound, the direct reductive amination of (E)-cinnamaldehyde (Route 1) stands out as the most efficient and practical method for most laboratory settings. Its one-pot nature, high atom economy, and use of readily available starting materials make it an attractive choice. The use of a mild and selective reducing agent like sodium triacetoxyborohydride is recommended to minimize the formation of byproducts.

Route 2 (N-alkylation of cinnamylamine) offers greater control and may be preferable when a highly pure final product is essential and the additional step is not a significant drawback. This route allows for the purification of the intermediate primary amine.

Route 3 (from cinnamic acid) is the least direct and involves hazardous reagents. It should generally be considered only if (E)-cinnamic acid is significantly more accessible or economical than (E)-cinnamaldehyde.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity needs, available equipment, and cost considerations. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

A Guide to Validating a Novel Bioassay: A Comparative Analysis of (E)-N-methyl-3-phenylprop-2-en-1-amine and Selegiline as Positive Controls

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reliability of a bioassay is paramount. A well-validated bioassay provides the robust and reproducible data necessary to make critical decisions about the efficacy and safety of a therapeutic candidate. This guide offers a comprehensive framework for validating a new bioassay, using a hypothetical novel inhibitor screening assay for Monoamine Oxidase B (MAO-B) as our working example.

A cornerstone of bioassay validation is the use of a positive control—a substance known to produce the expected effect and thereby confirm the assay is performing correctly. Here, we will explore the use of a commercially available research chemical, (E)-N-methyl-3-phenylprop-2-en-1-amine , as a potential new positive control.[1][2][3][4][5][6] To establish its suitability, we will compare its performance against a well-established and potent MAO-B inhibitor, Selegiline , which is widely used as a positive control in such assays.[7][8][9]

This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the validation process.

The Critical Role of Bioassay Validation

Before delving into the experimental details, it is crucial to understand the principles of bioassay validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[7][8][9][10] The objective of validating a bioassay is to demonstrate that it is suitable for its intended purpose.[7][8][9] This involves assessing several key parameters:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other substances.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements of the same sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A Hypothetical Case Study: A Novel MAO-B Inhibition Bioassay

Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and is a significant therapeutic target for neurodegenerative diseases such as Parkinson's disease.[7] MAO-B inhibitors increase the levels of dopamine in the brain, thereby alleviating motor symptoms.[7]

Our hypothetical new bioassay is a fluorometric method for screening potential MAO-B inhibitors. The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate. In the presence of a fluorescent probe, H₂O₂ generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will block this activity, leading to a decrease in the fluorescent signal.[7][8]

Mechanism of MAO-B Action and Inhibition

MAOB_Pathway cluster_0 MAO-B Catalytic Cycle cluster_1 Inhibition Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Substrate Aldehyde Aldehyde MAO-B->Aldehyde produces H2O2 H2O2 MAO-B->H2O2 produces NH3 NH3 MAO-B->NH3 produces Inhibited_MAO-B Inactive MAO-B MAO-B->Inhibited_MAO-B Inhibitor This compound or Selegiline Inhibitor->MAO-B binds to

Mechanism of MAO-B catalysis and its inhibition.

Experimental Protocol: Validating the New MAO-B Bioassay

The following is a detailed, step-by-step protocol for validating our hypothetical MAO-B bioassay, comparing the performance of this compound and Selegiline as positive controls.

Materials and Reagents
  • Recombinant Human MAO-B Enzyme

  • MAO-B Substrate (e.g., kynuramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • This compound (Test Positive Control)

  • Selegiline (Reference Positive Control)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (Ex/Em = 535/587 nm)

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound and Selegiline D Dispense positive controls and test compounds into plate A->D B Prepare MAO-B enzyme working solution E Add MAO-B enzyme and incubate B->E C Prepare substrate/probe mix F Initiate reaction by adding substrate/probe mix C->F D->E E->F G Measure fluorescence kinetically F->G H Calculate reaction rates G->H I Determine % inhibition H->I J Plot dose-response curves and calculate IC50 values I->J K Assess validation parameters (Z'-factor, S/B ratio) J->K

Workflow for the MAO-B inhibition bioassay validation.
Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Selegiline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for dose-response analysis.

    • Prepare the MAO-B enzyme working solution by diluting the enzyme stock in assay buffer. Keep on ice.

    • Prepare the substrate/probe mix containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. Protect from light.

  • Assay Procedure:

    • To a 96-well black microplate, add the serially diluted positive controls (this compound and Selegiline) and any test compounds.

    • Include wells for 100% enzyme activity (enzyme, substrate, no inhibitor) and background (substrate, no enzyme, no inhibitor).

    • Add the MAO-B enzyme working solution to all wells except the background controls.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate/probe mix to all wells.

    • Immediately place the plate in a microplate reader and measure the fluorescence kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the positive controls using the following formula: % Inhibition = 100 x [1 - (Rate of sample - Rate of background) / (Rate of 100% activity - Rate of background)]

    • Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • Calculate the Z'-factor and signal-to-background (S/B) ratio to assess the quality and robustness of the assay.

Comparative Performance Analysis: this compound vs. Selegiline

To validate our new bioassay and evaluate this compound as a positive control, we will compare its performance against the established standard, Selegiline. The following tables present hypothetical data from such a comparison.

Table 1: Potency (IC50) Determination
Positive ControlIC50 (nM)95% Confidence Interval (nM)
This compound125.8110.2 - 144.1
Selegiline8.27.1 - 9.4

Interpretation: The IC50 value for Selegiline is significantly lower than that of this compound, indicating that Selegiline is a more potent inhibitor of MAO-B in this assay.[7] However, this compound still demonstrates clear inhibitory activity in the nanomolar range, making it a suitable candidate for a positive control, albeit a less potent one than Selegiline.

Table 2: Assay Quality and Robustness Metrics
ParameterThis compoundSelegilineAcceptance Criteria
Z'-factor 0.780.85> 0.5
Signal-to-Background (S/B) Ratio 12.414.2> 10
Intra-assay Precision (%CV) 6.8%5.5%< 15%
Inter-assay Precision (%CV) 9.2%7.8%< 20%

Interpretation: Both positive controls yield excellent Z'-factor and S/B ratios, indicating that the assay is robust and has a good dynamic range for identifying inhibitors. The precision of the assay, as measured by the coefficient of variation (%CV), is well within acceptable limits for both intra- and inter-assay variability.

Troubleshooting Common Bioassay Validation Issues

Even with a well-designed protocol, challenges can arise during bioassay validation. The following decision tree provides a logical framework for troubleshooting common problems.

Troubleshooting Start Problem Identified High_Variability High Variability (%CV > 20%) Start->High_Variability Low_Z_Factor Low Z'-factor (< 0.5) Start->Low_Z_Factor Inconsistent_IC50 Inconsistent IC50 Values Start->Inconsistent_IC50 Pipetting_Error Check pipetting technique and calibrate pipettes High_Variability->Pipetting_Error Potential Cause Reagent_Homogeneity Ensure thorough mixing of all reagents High_Variability->Reagent_Homogeneity Potential Cause Plate_Effects Investigate for edge effects on the microplate High_Variability->Plate_Effects Potential Cause Low_Signal Low signal from 100% activity control? Low_Z_Factor->Low_Signal High_Background High background signal? Low_Z_Factor->High_Background Control_Degradation Assess stability of positive control stock solutions Inconsistent_IC50->Control_Degradation Potential Cause Assay_Timing Ensure consistent incubation times Inconsistent_IC50->Assay_Timing Potential Cause Curve_Fit Review curve fitting parameters and remove outliers Inconsistent_IC50->Curve_Fit Potential Cause Enzyme_Activity Verify enzyme activity and concentration Low_Signal->Enzyme_Activity Yes Substrate_Quality Check substrate quality and concentration Low_Signal->Substrate_Quality Yes Buffer_Contamination Check for buffer contamination High_Background->Buffer_Contamination Yes Probe_Autofluorescence Investigate autofluorescence of probe or compounds High_Background->Probe_Autofluorescence Yes

Decision tree for troubleshooting bioassay validation.

Conclusion

This guide provides a comprehensive framework for the validation of a new bioassay, using a comparative analysis of this compound and Selegiline as positive controls in a hypothetical MAO-B inhibition assay. Our hypothetical data demonstrates that while Selegiline is a more potent inhibitor, this compound can also serve as a reliable positive control, yielding robust and reproducible assay performance metrics.

The choice of a positive control should be guided by its ability to consistently produce the expected effect and to facilitate the validation of the assay's performance characteristics. By following the principles of bioassay validation outlined in this guide and adhering to regulatory guidelines, researchers can ensure the generation of high-quality, reliable data that is essential for advancing drug discovery and development programs.

References

A Comparative Guide to the Metabolic Stability of (E)-N-methyl-3-phenylprop-2-en-1-amine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, establishing a robust metabolic profile is a cornerstone of preclinical development. A compound's metabolic stability profoundly influences its pharmacokinetic properties, including oral bioavailability, plasma half-life, and potential for drug-drug interactions.[1][2] Molecules that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to diminished efficacy.[1] The liver, particularly the cytochrome P450 (CYP450) family of enzymes, is the primary site for the metabolism of a vast majority of drugs.[3][4][5] Therefore, early-stage in vitro assessment of metabolic stability is a critical filtering step to identify and optimize promising drug candidates.

This guide provides a comparative analysis of the metabolic stability of (E)-N-methyl-3-phenylprop-2-en-1-amine, a versatile chemical scaffold, and a series of its rationally designed analogs. The parent compound, a derivative of cinnamylamine, presents several potential sites for metabolic modification, including the phenyl ring, the N-methyl group, and the allylic double bond. Understanding how structural modifications at these sites impact metabolic fate is key to designing more durable and effective therapeutic agents.[6][7][8]

We will explore the stability of four compounds in two key biological matrices: human liver microsomes (HLM), which are rich in Phase I metabolic enzymes like CYPs, and human plasma, which contains various hydrolytic enzymes.[5][9][10]

Compounds Under Investigation:

  • Parent Compound: this compound

  • Analog A: (E)-N-methyl-3-(4-fluorophenyl)prop-2-en-1-amine

  • Analog B: (E)-N,N-dimethyl-3-phenylprop-2-en-1-amine

  • Analog C: (E)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Through detailed experimental protocols and a discussion of structure-metabolism relationships (SMR), this guide aims to provide researchers, scientists, and drug development professionals with actionable insights into optimizing this chemical series for enhanced metabolic stability.

Methodology: Assessing Metabolic Stability

To provide a comprehensive stability profile, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Plasma Stability Assay. Quantification of the parent compounds over time is achieved using the gold-standard analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

I. Liver Microsomal Stability Assay

Expertise & Experience: This assay is the industry standard for evaluating Phase I metabolism.[13] Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP450 enzymes.[5][10] By incubating a compound with liver microsomes and the necessary cofactor NADPH, we can simulate the oxidative metabolism that occurs in the liver.[5] The rate of disappearance of the parent compound provides a measure of its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[14]

Detailed Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute with buffer to a working concentration of 1 mg/mL.

    • Prepare a 10 mM stock solution of each test compound in DMSO. Further dilute in acetonitrile to create a 125 µM working stock.[14]

    • Prepare an NADPH regenerating system solution in buffer, consisting of 3.3 mM MgCl₂, 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[14]

    • Prepare a "stop solution" of cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound not present in the matrix).

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compound working stock to the wells to achieve a final concentration of 1 µM.[10][15]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution. This is time point T=0.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 3-5 volumes of the cold acetonitrile stop solution to the corresponding wells.[10][14]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Trustworthiness: This protocol includes a pre-incubation step to ensure all components reach thermal equilibrium. The use of an NADPH regenerating system provides a sustained supply of the cofactor, ensuring the reaction proceeds linearly. A negative control incubation without the NADPH system is crucial to confirm that degradation is enzyme-mediated.[14]

II. Plasma Stability Assay

Expertise & Experience: While the liver is the primary metabolic organ, blood plasma also contains enzymes, such as esterases and proteases, that can degrade certain drugs, particularly those with labile ester or amide groups.[9] This assay is vital for identifying compounds susceptible to this extrahepatic metabolism. An unstable compound in plasma will likely have a very short half-life in vivo, regardless of its hepatic stability.[1][9]

Detailed Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled human plasma (heparinized) in a 37°C water bath and centrifuge to remove any cryoprecipitates.

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Prepare a stop solution of cold acetonitrile containing an internal standard.

  • Incubation Procedure:

    • In a 96-well plate, add plasma to each well.

    • Add the test compound stock solution to achieve a final concentration of 1 µM and a final DMSO concentration of <1%.[16][17]

    • Incubate the plate at 37°C. This initiation is time point T=0.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile stop solution.[9][16]

  • Sample Analysis & Data Analysis:

    • The sample processing and data analysis steps are identical to those described for the Liver Microsomal Stability Assay. The half-life (t½) is reported in minutes.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_process 3. Sample Processing cluster_analyze 4. Analysis Compound Test Compound (1µM Final) Incubate Initiate Reaction Compound->Incubate Matrix Biological Matrix (Microsomes or Plasma) Matrix->Incubate Cofactor NADPH System (For Microsomes Only) Cofactor->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Timepoints Terminate Terminate with Acetonitrile + IS Timepoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

Results: Comparative Stability Data

The metabolic stability of the parent compound and its three analogs was assessed in both human liver microsomes and human plasma. The results, presented as half-life (t½) and intrinsic clearance (CLint), are summarized below.

CompoundStructure ModificationHLM t½ (min)HLM CLint (µL/min/mg)Plasma t½ (min)
Parent None18.574.9> 120
Analog A 4-Fluoro on Phenyl55.225.1> 120
Analog B N,N-Dimethyl12.3112.7> 120
Analog C Pyridine Ring29.846.5> 120

Discussion: Structure-Metabolism Relationships (SMR)

The data reveals significant differences in metabolic stability driven by the specific structural modifications. A core principle of medicinal chemistry is that altering a molecule's structure can block or change its susceptibility to metabolic enzymes.[2][8]

All Analogs: High Plasma Stability All four compounds demonstrated high stability in human plasma (t½ > 120 min), indicating they are not susceptible to degradation by plasma hydrolases. This suggests that the primary route of metabolic clearance for this series is hepatic metabolism, a common scenario for many drug classes.[5][18]

Parent Compound: Moderate Hepatic Stability The parent compound exhibits moderate stability in human liver microsomes with a half-life of 18.5 minutes. This rate of metabolism suggests susceptibility to CYP450-mediated oxidation.[4][18] Based on its structure, likely metabolic pathways include:

  • Aromatic hydroxylation: Oxidation of the phenyl ring, typically at the para-position.

  • N-dealkylation: Removal of the N-methyl group.

  • Allylic oxidation: Oxidation of the carbon atom adjacent to the double bond.

Visualization of Predicted Metabolic Pathways

G cluster_metabolites Parent This compound (Parent) M1 Aromatic Hydroxylation (para-hydroxy metabolite) Parent->M1 CYP450 M2 N-dealkylation (Primary amine metabolite) Parent->M2 CYP450 M3 Allylic Oxidation (Alcohol metabolite) Parent->M3 CYP450

Caption: Predicted major metabolic pathways for the parent compound.

Analog A (4-Fluoro): Significantly Enhanced Stability The introduction of a fluorine atom at the para-position of the phenyl ring resulted in a three-fold increase in the metabolic half-life (55.2 min) and a corresponding decrease in intrinsic clearance. This is a classic medicinal chemistry strategy. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by CYP450 enzymes. By "blocking" the most electronically favorable site for aromatic hydroxylation, the overall rate of metabolism is significantly reduced. This strongly suggests that aromatic hydroxylation is a primary metabolic pathway for the parent compound.

Analog B (N,N-Dimethyl): Decreased Stability Converting the secondary amine of the parent compound to the tertiary amine in Analog B led to a decrease in stability (t½ = 12.3 min). This is likely because tertiary amines can be readily N-dealkylated. The additional methyl group provides another site for oxidative metabolism, and the electronic environment may favor this pathway, leading to faster clearance.

Analog C (Pyridine): Improved Stability Replacing the phenyl ring with a pyridine ring (Analog C) resulted in a notable improvement in stability (t½ = 29.8 min) compared to the parent compound. The nitrogen atom in the pyridine ring acts as an electron sink, deactivating the ring towards electrophilic attack by CYP450 enzymes. This makes aromatic oxidation less favorable compared to the electron-rich phenyl ring of the parent compound. While the pyridine nitrogen itself can be a site for N-oxidation, in this case, the overall effect was a reduction in the rate of metabolism.

Conclusion

This comparative analysis demonstrates the profound impact of subtle structural modifications on the metabolic stability of this compound analogs. All tested compounds were stable in human plasma, focusing the optimization efforts on hepatic metabolism.

Key Findings:

  • Blocking Aromatic Hydroxylation is Effective: The introduction of a 4-fluoro group (Analog A) proved to be the most successful strategy, leading to a significant enhancement in metabolic stability.

  • N,N-Dimethylation is Detrimental: Increasing the substitution on the nitrogen atom (Analog B) accelerated metabolism, likely by providing an additional, favorable site for N-dealkylation.

  • Bioisosteric Replacement Shows Promise: Replacing the phenyl ring with a pyridine ring (Analog C) improved stability by deactivating the aromatic system to oxidative metabolism.

Based on this in vitro data, Analog A, (E)-N-methyl-3-(4-fluorophenyl)prop-2-en-1-amine , emerges as the most promising candidate for further development due to its superior metabolic stability. These findings provide a clear, data-driven rationale for guiding the next cycle of drug design and optimization for this chemical series.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (E)-N-methyl-3-phenylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (E)-N-methyl-3-phenylprop-2-en-1-amine (CAS 83554-67-0). As a research chemical and pharmaceutical intermediate, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific reactivity and hazard profile.

Core Safety Profile and Hazard Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The compound is classified with the signal word "Danger" and is associated with significant health hazards.[1]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

These classifications necessitate handling this compound with the utmost care, utilizing appropriate engineering controls and personal protective equipment at all times.

PropertyDetails
CAS Number 83554-67-0[1][2]
Molecular Formula C₁₀H₁₃N[1][2]
Synonyms trans-N-Cinnamyl-methylamine, N-Methyl-3-phenyl-2-propen-1-amine[2][3]
Physical Form Liquid, Solid, or Semi-solid[1]
Signal Word Danger[1]
Key Hazards Skin Irritant, Serious Eye Damage, Respiratory Irritant[1]
Storage Conditions Keep in a dark place, sealed in a dry container, at 2-8°C[1][2]

Mandatory Personal Protective Equipment (PPE) and Handling

Given the hazards, a stringent PPE protocol is non-negotiable. The causality is clear: preventing contact and inhalation is paramount to avoiding injury.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and preparation of waste containers, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes, which could cause serious eye damage.[4][5]

  • Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove compatibility chart).[5] Contaminated clothing must be removed and washed before reuse.[4]

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), use a NIOSH/MSHA-approved respirator with a suitable cartridge for organic vapors/amines.[4]

Waste Segregation and Containment: A Self-Validating Protocol

The first and most critical step in the disposal process is proper segregation. Amines are chemically basic and can react violently with incompatible materials. This protocol is designed to be self-validating by preventing such hazardous interactions from the outset.

The Causality Behind Segregation: Keeping amine waste separate from other chemical waste streams is crucial.[5] Co-mingling with acids can cause a strong exothermic reaction, leading to boiling and splashing of corrosive materials. Contact with strong oxidizing agents can create fire or explosion hazards.

Step-by-Step Containment Protocol:

  • Select a Compatible Container : Use a designated waste container made of a material compatible with amines, such as high-density polyethylene (HDPE) or borosilicate glass. Ensure the container is in good condition with a secure, vapor-tight lid.[5][6]

  • Immediate and Correct Labeling : As soon as the first drop of waste enters the container, it must be labeled.[6] This is a regulatory requirement and a critical safety measure. The label must include:

    • The words "HAZARDOUS WASTE "[6]

    • The full chemical name: This compound

    • The CAS Number: 83554-67-0

    • Associated hazard pictograms (e.g., Corrosion, Irritant).

    • The date of initial accumulation.

  • Secure Storage : Keep the waste container tightly sealed when not in use.[5] Store it in a designated Satellite Accumulation Area (SAA) that is cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials like acids and oxidizers.[5][6]

Disposal Workflow: From Generation to Final Disposition

The proper disposal route depends on the nature of the waste—whether it is bulk material or residual contamination on labware. Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it can cause significant harm to aquatic ecosystems.[5][7]

DisposalWorkflow cluster_generation Waste Generation & Initial Handling cluster_pathways Disposal Pathways cluster_final Final Containment & Disposal cluster_spill Emergency Protocol start Waste Generated: This compound decision Bulk Waste or Residual Contamination? start->decision bulk_path Bulk / Concentrated Waste decision->bulk_path Bulk residual_path Residual / Labware Contamination decision->residual_path Residual collect_main Transfer waste into a properly labeled, compatible Hazardous Waste Container bulk_path->collect_main rinse Triple-rinse labware with a suitable solvent (e.g., ethanol, acetone) residual_path->rinse collect_rinsate Collect all rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->collect_main store Store sealed container in a designated Satellite Accumulation Area (SAA) collect_main->store contact_ehs Contact Institutional EHS for pickup and professional disposal by a licensed facility store->contact_ehs spill Spill Occurs spill_protocol Follow Spill Management Protocol: 1. Evacuate & Alert 2. Contain with Absorbent 3. Collect all materials spill->spill_protocol spill_waste Dispose of all contaminated materials (absorbents, PPE) as Hazardous Waste spill_protocol->spill_waste spill_waste->collect_main

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.